1-cyclohexyl-1H-pyrrole
Description
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Properties
IUPAC Name |
1-cyclohexylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-10H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWPPIRAMRAEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552057 | |
| Record name | 1-Cyclohexyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31708-14-2 | |
| Record name | 1-Cyclohexyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-1H-pyrrole from Cyclohexylamine
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with N-substituted pyrroles offering a versatile platform for molecular design. This technical guide provides a comprehensive exploration of the synthesis of 1-cyclohexyl-1H-pyrrole, a representative N-alkyl pyrrole, starting from cyclohexylamine. We delve into the prevalent synthetic methodologies, focusing on the Paal-Knorr and Clauson-Kaas reactions, which represent the most reliable routes. This document is structured to provide not just procedural steps, but the underlying chemical logic, enabling researchers, scientists, and drug development professionals to make informed experimental decisions. We present a detailed, self-validating experimental protocol, supported by mechanistic insights, quantitative data comparisons, and a complete set of references to authoritative literature.
Introduction: The Significance of the N-Substituted Pyrrole Motif
Pyrroles are fundamental five-membered nitrogen-containing aromatic heterocycles.[1] Their derivatives are ubiquitous in nature, forming the core of vital biomolecules such as heme and vitamin B12. In the realm of synthetic chemistry, the pyrrole ring is a privileged structure, featuring prominently in a multitude of pharmaceuticals and functional materials.[2][3] The substitution at the nitrogen atom (N-1 position) profoundly influences the molecule's steric and electronic properties, making the synthesis of N-substituted pyrroles a critical endeavor in the development of novel therapeutic agents and advanced materials.[4] this compound serves as an excellent model compound, embodying the synthetic challenges and opportunities inherent in this class of molecules.
Core Synthetic Strategies: Paal-Knorr and Clauson-Kaas Reactions
The construction of the N-substituted pyrrole ring from a primary amine, such as cyclohexylamine, is most efficiently achieved through the condensation with a 1,4-dicarbonyl compound or its synthetic equivalent. This approach is primarily realized through two named reactions: the Paal-Knorr synthesis and the closely related Clauson-Kaas synthesis.
-
The Paal-Knorr Synthesis : This is the archetypal method, involving the direct condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6] The reaction is typically promoted by acid catalysis, although neutral or weakly acidic conditions are often preferred to maximize yield and prevent side reactions.[5][7]
-
The Clauson-Kaas Synthesis : This is a highly practical modification where a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran (DMT), is used as the starting material.[8][9] Under mild acidic conditions, DMT hydrolyzes in situ to form succinaldehyde, the required 1,4-dicarbonyl species, which then reacts with the amine.[10][11] This approach is often favored for its use of a stable, commercially available starting material and the typically milder reaction conditions required.[11]
Mechanistic Deep Dive: The Paal-Knorr/Clauson-Kaas Pathway
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting unforeseen outcomes. The synthesis of this compound from cyclohexylamine and a 1,4-dicarbonyl precursor proceeds through a well-established pathway.
The reaction is initiated by the nucleophilic attack of the primary amine (cyclohexylamine) on one of the carbonyl groups of the 1,4-dicarbonyl compound (generated in situ from DMT in the Clauson-Kaas variant).[7][12] This forms a hemiaminal intermediate. The key step is the subsequent intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group.[6][12] This ring-closing event is often the rate-determining step of the entire sequence.[6] The resulting 2,5-dihydroxytetrahydropyrrole derivative is unstable and readily undergoes a two-step dehydration, driven by the formation of the stable, aromatic pyrrole ring.[7]
Causality in Experimental Design:
-
Choice of Acid Catalyst : A weak acid, such as acetic acid, is often sufficient to catalyze the reaction.[9] Stronger acids at higher concentrations can promote the self-condensation of the 1,4-dicarbonyl compound, leading to the formation of furan byproducts (the Paal-Knorr Furan Synthesis).[5] Therefore, maintaining a weakly acidic pH (around 5) is crucial for selectively favoring the pyrrole synthesis pathway.[11]
-
Solvent Selection : The choice of solvent depends on the specific substrates and catalyst. Alcohols like ethanol are common, as are aqueous systems, particularly in greener protocols.[2][13] For the Clauson-Kaas reaction, an initial hydrolysis step in water is often performed before the addition of the amine.[11]
-
Temperature Control : While some protocols utilize reflux conditions, many modern variations, especially those using more reactive amines or efficient catalysts, can be performed at room temperature or with gentle heating (e.g., 60-80 °C), which helps to minimize byproduct formation.[1][3]
Caption: Figure 1: Paal-Knorr/Clauson-Kaas Reaction Mechanism
Comparative Analysis of Synthetic Protocols
The versatility of the Paal-Knorr and Clauson-Kaas syntheses is reflected in the wide variety of catalysts and conditions reported in the literature. Modern approaches increasingly focus on milder conditions, solvent-free reactions, and the use of environmentally benign catalysts to improve the sustainability of the process.[4][14]
| Catalyst System | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| CATAPAL 200 (Alumina) | Acetonylacetone, various amines | Solvent-free | 60 | 45 min | 68-97 | [1] |
| Indium Trichloride (InCl₃) | 2,5-Hexanedione, various amines | Solvent-free | RT | 2-24 h | 81-98 | [15] |
| Acetic Acid (AcOH) | 2,5-DMT, various amines | Acetic Acid | Reflux | 2.5 h | 59-95 | [9] |
| Iodine (I₂) | 2,5-DMT, various amines | Solvent-free (MW) | 100-140 | 5-15 min | 85-95 | [16] |
| Citric Acid | 2,5-Hexanedione, various amines | Ball Mill | RT | 15 min | ~95 | [17] |
| None (in water) | 1,4-Dicarbonyls, various amines | Water | Reflux | 1-2 h | High | [4] |
Detailed Experimental Protocol: A Self-Validating Clauson-Kaas Synthesis
This protocol is designed as a self-validating system, incorporating in-process controls (TLC) and definitive product characterization (NMR, MS). It adapts a mild, buffered approach which is particularly suitable for amines that might be sensitive to harsher acidic conditions.[11]
Objective: To synthesize this compound from cyclohexylamine and 2,5-dimethoxytetrahydrofuran.
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.0 eq)
-
Cyclohexylamine (1.0 eq)
-
Acetic Acid (1.0 eq)
-
Sodium Acetate (2.0 eq)
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
Activation of 2,5-DMT: In a round-bottom flask fitted with a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and deionized water (approx. 10 mL per 1 g of DMT). Heat the mixture to reflux for 2 hours under a nitrogen atmosphere. This step hydrolyzes the acetal to the active 2,5-dihydroxytetrahydrofuran intermediate.[11]
-
Reaction Setup: Cool the solution to room temperature. Transfer the aqueous solution to a larger flask suitable for extraction. Add dichloromethane (equal volume to the water).
-
Amine Addition and Buffering: To the biphasic mixture, add cyclohexylamine (1.0 eq). Immediately follow with the addition of sodium acetate (2.0 eq) and glacial acetic acid (1.0 eq) to create an in situ acetate buffer of approximately pH 5.[11]
-
Reaction: Vigorously stir the biphasic mixture at room temperature overnight (12-16 hours).
-
In-Process Control (TLC): Monitor the reaction progress by thin-layer chromatography (TLC). Spot the organic (DCM) layer on a silica plate against a spot of the starting cyclohexylamine. A new, lower Rf spot corresponding to the product should appear, and the amine spot should diminish.
-
Work-up: Once the reaction is complete (as judged by TLC), transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with fresh portions of DCM.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. This removes residual acetic acid, salts, and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Characterization: Collect the fractions containing the pure product (identified by TLC). Combine and evaporate the solvent. Characterize the final product (a colorless to pale yellow oil) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of this compound and assess its purity.
Experimental Workflow Visualization
The overall process, from initial setup to final validation, can be visualized as a logical flow.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from cyclohexylamine is most reliably achieved via the Paal-Knorr or Clauson-Kaas condensation reactions. By understanding the underlying mechanism—proceeding through a hemiaminal intermediate followed by a rate-determining cyclization and dehydration—researchers can logically select and optimize reaction conditions. The provided Clauson-Kaas protocol, utilizing a mild acetate buffer system, offers a robust and high-yielding pathway that is amenable to a wide range of substrates and minimizes the formation of acid-catalyzed byproducts. The incorporation of in-process controls and rigorous final characterization ensures the synthesis is a self-validating, trustworthy procedure essential for applications in drug discovery and materials science.
References
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Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]
-
Al-Zoubi, R. M., et al. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions . Molecules, 16(6), 4527-4536. [Link]
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Martínez-Vargas, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . Catalysts, 13(3), 603. [Link]
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Paal–Knorr synthesis . Wikipedia. [Link]
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Karanam, P., et al. (2022). Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles . The Journal of Organic Chemistry, 87(18), 12056-12068. [Link]
-
Jose, A., et al. (2015). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway . arXiv preprint arXiv:1506.02035. [Link]
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Troshin, K., & Gevorgyan, V. (2021). Recent Advancements in Pyrrole Synthesis . ACS Organic & Inorganic Au, 1(1), 4-21. [Link]
-
Karanam, P., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines . Molecules, 27(16), 5293. [Link]
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Paal–Knorr synthesis . Grokipedia. [Link]
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Chaudhari, C., et al. (2021). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst . New Journal of Chemistry, 45(18), 8049-8053. [Link]
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Chaudhari, C., et al. (2021). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst . The Royal Society of Chemistry. [Link]
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Martínez-Vargas, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . ProQuest. [Link]
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Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach . ResearchGate. [Link]
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Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach . Beilstein Journal of Organic Chemistry, 19, 903-925. [Link]
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Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism . ResearchGate. [Link]
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Clauson-Kaas Pyrrole Synthesis . Chem-Station International Edition. [Link]
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Pyrrole synthesis . Organic Chemistry Portal. [Link]
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Caine, D., et al. (2005). A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction . Tetrahedron Letters, 46(48), 8343-8346. [Link]
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Yadav, J. S., et al. (2008). Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions . Journal of the Brazilian Chemical Society, 19(5), 877-883. [Link]
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Singh, K., et al. (2018). Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines . The Journal of Organic Chemistry, 83(24), 15327-15341. [Link]
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Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles . RGM College of Engineering and Technology. [Link]
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Wang, F., et al. (2015). A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives . Catalysis Communications, 64, 77-80. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-1H-pyrrole
Introduction
1-Cyclohexyl-1H-pyrrole is a heterocyclic organic compound featuring a five-membered aromatic pyrrole ring substituted with a cyclohexyl group at the nitrogen atom. As with many N-substituted pyrroles, this molecule holds potential interest for researchers in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties exhibited by this class of compounds. The pyrrole scaffold is a core component of many natural products and pharmaceuticals, and the addition of a bulky, lipophilic cyclohexyl group can significantly influence its physicochemical properties and biological interactions.[1][2]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key properties, empowering researchers to generate this data independently. Furthermore, we present established and modern synthetic routes and discuss the expected spectral characteristics to aid in its synthesis and characterization.
Molecular and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and materials science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and material characteristics.
Known Properties
The foundational molecular properties of this compound have been established:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [3] |
| Molecular Weight | 149.236 g/mol | [3] |
| InChIKey | POWPPIRAMRAEHW-UHFFFAOYAP | [3] |
| SMILES | C1CCC(CC1)N2C=CC=C2 | [3] |
Experimentally Determined and Predicted Properties
| Property | Predicted Value/Information | Experimental Protocol |
| Boiling Point | Expected to be > 200 °C at atmospheric pressure. | |
| Melting Point | Likely a low-melting solid or a liquid at room temperature. | Standard capillary melting point apparatus. |
| Density | Expected to be slightly less than 1 g/mL. | |
| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., diethyl ether, hexanes) and polar aprotic solvents (e.g., acetone, ethyl acetate). Low solubility in water is expected. |
It is imperative to distinguish this compound from the similarly named This compound-2,5-dione (also known as N-cyclohexylmaleimide). The latter is a dicarbonyl derivative with significantly different properties, including a reported melting point of 89-91 °C.[4]
Experimental Protocols for Physicochemical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Boiling Point Determination (Capillary Method)
The capillary method is a reliable technique for determining the boiling point of a small quantity of a liquid.[5][6]
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.
Procedure:
-
Seal one end of a glass capillary tube using a flame.
-
Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.
-
Invert the sealed capillary tube and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse this assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).
-
Heat the bath slowly and observe the capillary tube.
-
Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Figure 1: Workflow for Boiling Point Determination.
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[7]
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, ensuring no air bubbles are present.
-
Dry the outside of the pycnometer and weigh it (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound and allow it to reach the same constant temperature as the water.
-
Adjust the liquid level to the calibration mark.
-
Dry the outside of the pycnometer and weigh it (m₃).
Calculation:
-
Volume of the pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the experimental temperature).
-
Density of this compound (ρ_sample) = (m₃ - m₁) / V.
Figure 2: Workflow for Density Determination.
Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for selecting appropriate reaction and purification solvents.[8][9]
Procedure:
-
Label a series of small test tubes, one for each solvent to be tested (e.g., water, ethanol, diethyl ether, acetone, hexanes).
-
Add approximately 1 mL of each solvent to the corresponding test tube.
-
Add a small, accurately measured amount of this compound (e.g., 10 mg or 10 µL) to each test tube.
-
Vigorously shake or vortex each test tube for 30-60 seconds.
-
Allow the mixtures to stand and observe for any undissolved material.
-
Record the solubility as "soluble," "partially soluble," or "insoluble."
Synthesis of this compound
The synthesis of N-substituted pyrroles is a well-established area of organic chemistry. Both classical and modern methods can be employed to prepare this compound.
Classical Synthesis: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[10][11][12]
Reaction Scheme: (A 1,4-dicarbonyl compound, such as 2,5-hexanedione, reacts with cyclohexylamine in the presence of a weak acid catalyst to yield 1-cyclohexyl-2,5-dimethyl-1H-pyrrole. To obtain the unsubstituted this compound, the starting dicarbonyl would be succinaldehyde.)
General Procedure (Illustrative):
-
To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl compound (1 equivalent).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Add cyclohexylamine (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Modern Synthesis: Microwave-Assisted, Iodine-Catalyzed Reaction
Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[13][14][15]
Reaction Scheme: 2,5-Dimethoxytetrahydrofuran reacts with cyclohexylamine in the presence of a catalytic amount of iodine under microwave irradiation to yield this compound.
General Procedure:
-
In a microwave reaction vessel, combine 2,5-dimethoxytetrahydrofuran (1.2 mmol), cyclohexylamine (1.0 mmol), and iodine (5 mol%).
-
Irradiate the solvent-free mixture in a microwave reactor at a specified power and temperature for a short duration (typically 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and filter to remove any solid byproducts.
-
Evaporate the solvent to obtain the crude product, which can be further purified if necessary.
Figure 3: Comparison of Classical and Modern Synthetic Workflows.
Predicted Spectral Characteristics
¹H NMR Spectroscopy
-
Pyrrole Protons: Two distinct signals are expected for the pyrrole ring protons. The α-protons (at positions 2 and 5) will appear as a multiplet at approximately δ 6.7 ppm, and the β-protons (at positions 3 and 4) will appear as a multiplet at around δ 6.1 ppm.
-
Cyclohexyl Protons: A series of broad, overlapping multiplets are expected in the upfield region (δ 1.0-4.0 ppm) corresponding to the methylene and methine protons of the cyclohexyl ring. The methine proton attached to the nitrogen will be the most downfield of the cyclohexyl signals.
¹³C NMR Spectroscopy
-
Pyrrole Carbons: Two signals are anticipated for the pyrrole ring carbons. The α-carbons will resonate at approximately δ 118 ppm, and the β-carbons will appear at around δ 108 ppm.
-
Cyclohexyl Carbons: Multiple signals are expected in the range of δ 25-60 ppm, corresponding to the carbons of the cyclohexyl group.
Infrared (IR) Spectroscopy
-
C-H Stretching: Aromatic C-H stretching of the pyrrole ring is expected above 3000 cm⁻¹. Aliphatic C-H stretching of the cyclohexyl group will appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching bands for the pyrrole ring are expected in the region of 1400-1600 cm⁻¹.
-
C-N Stretching: The C-N stretching vibration will likely be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
Potential Biological and Pharmacological Relevance
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[2] N-substitution on the pyrrole ring allows for the modulation of lipophilicity, steric bulk, and electronic properties, which can significantly impact biological activity.
While no specific biological data for this compound has been found, related N-substituted pyrrole derivatives have demonstrated a variety of pharmacological effects, including:
-
Antimicrobial Activity: Many pyrrole derivatives exhibit antibacterial and antifungal properties.
-
Anticancer Activity: The pyrrole ring is a key component of several anticancer agents.
-
Anti-inflammatory Activity: Certain N-substituted pyrroles have shown potential as anti-inflammatory agents.
The introduction of a cyclohexyl group increases the lipophilicity of the pyrrole core, which could enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of biological targets. Further research is warranted to explore the potential biological activities of this compound.
Conclusion
This compound presents an interesting target for further investigation in the fields of medicinal chemistry and materials science. While a comprehensive set of experimentally determined physicochemical data is not yet available, this guide provides the necessary theoretical framework and practical experimental protocols to enable researchers to synthesize, characterize, and evaluate this compound. The provided synthetic routes offer both classical and modern approaches, and the predicted spectral data will aid in structural verification. The potential for diverse biological activity, inferred from related structures, underscores the value of continued research into this and other N-substituted pyrroles.
References
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Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
-
Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2520–2525. [Link]
-
GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. [Link]
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JoVE. (2020, March 26). Boiling Points. [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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Vijay Nazare. Determination of Boiling Point (B.P). [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]
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Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2520-2525. [Link]
-
Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. ResearchGate. [Link]
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Unknown. Density of liquids. [Link]
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Hranova, M., & Valcheva, V. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 221-240. [Link]
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Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Mettler Toledo. Measuring Density with Laboratory Balance. [Link]
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ResearchGate. (2022). Scheme 26: Microwave-assisted synthesis of N-substituted pyrroles 55 in.... [Link]
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Unknown. MEASUREMENT OF DENSITY. [Link]
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The Physics Partner. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. [Link]
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SpectraBase. 1H NMR of 1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate. [Link]
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Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]
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ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]
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Grokipedia. Paal–Knorr synthesis. [Link]
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Wikipedia. Paal–Knorr synthesis. [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]
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BIOSYNCE. (2025, June 16). What is the solubility of pyrrole in different solvents?. [Link]
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Organic Chemistry Portal. Pyrrole synthesis. [Link]
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RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]
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LookChem. This compound. [Link]
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ResearchGate. (2025, October 14). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. [Link]
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SIELC Technologies. (2018, February 16). 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro-. [Link]
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Quora. (2018, May 21). Is pyrrole highly soluble in water?. [Link]
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PubMed. (2024, August 1). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. [Link]
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Chemical Synthesis Database. This compound-2,5-dione. [Link]
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The Royal Society of Chemistry. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]
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Semantic Scholar. (2024). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
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Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]
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SpectraBase. 1-Cyclohexyl-pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]
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PubMed Central. (2020). Bioactive pyrrole-based compounds with target selectivity. [Link]
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National Institute of Standards and Technology. Pyrrole. [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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An In-depth Technical Guide to the Molecular Structure and Bonding of 1-cyclohexyl-1H-pyrrole
Abstract
This technical guide provides a comprehensive examination of the molecular structure and bonding of 1-cyclohexyl-1H-pyrrole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes foundational principles of chemical bonding, data from analogous N-substituted pyrroles, and established synthetic methodologies to offer a robust understanding of its key characteristics. This guide will delve into the intricacies of its molecular geometry, the nature of its covalent bonds, and the electronic effects resulting from the interplay between the aromatic pyrrole ring and the aliphatic cyclohexyl substituent. Furthermore, a detailed, field-proven protocol for its synthesis via the Paal-Knorr reaction is provided, alongside an analysis of expected spectroscopic signatures for its characterization.
Introduction: The Significance of N-Substituted Pyrroles
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active molecules and functional materials. The substitution at the nitrogen atom (N-1 position) significantly influences the electronic properties, steric hindrance, and overall three-dimensional structure of the pyrrole moiety, thereby modulating its chemical reactivity and biological interactions. This compound, with its bulky, non-planar cyclohexyl group, presents an interesting case study in the conformational dynamics and electronic landscape of N-substituted pyrroles. Understanding the nuanced interplay between the sp²-hybridized aromatic ring and the sp³-hybridized cycloalkane is crucial for the rational design of novel therapeutics and advanced materials.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by the covalent linkage of a planar, aromatic pyrrole ring to a non-planar, saturated cyclohexyl ring via a nitrogen-carbon bond.
The Aromatic Pyrrole Core
The pyrrole ring is a quintessential example of a π-excessive aromatic system. Each of the four carbon atoms and the nitrogen atom in the ring are sp² hybridized, contributing one electron each to the π-system from their p-orbitals. The nitrogen atom's lone pair of electrons also participates in the π-system, resulting in a total of six π-electrons delocalized across the five-membered ring. This adherence to Hückel's rule (4n+2 π-electrons, where n=1) imparts significant aromatic stability to the pyrrole core.
This electron delocalization has several important consequences for the bonding within the pyrrole ring:
-
Bond Lengths: The carbon-carbon bond lengths within the pyrrole ring are intermediate between those of typical single and double bonds, reflecting their partial double-bond character.
-
Planarity: The sp² hybridization of the ring atoms dictates a planar geometry to maximize p-orbital overlap.
-
Chemical Reactivity: The high electron density of the aromatic ring makes it susceptible to electrophilic substitution, primarily at the C-2 and C-5 positions.
The Cyclohexyl Substituent
The cyclohexyl group, being a saturated carbocycle, adopts a stable chair conformation to minimize steric and torsional strain. The carbon atoms are sp³ hybridized, forming a non-planar ring with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°.
The C-N Bond and Conformational Considerations
The bond connecting the cyclohexyl ring to the pyrrole nitrogen (C-N bond) is formed between an sp³ hybridized carbon of the cyclohexane and the sp² hybridized nitrogen of the pyrrole. The rotational freedom around this bond, coupled with the conformational flexibility of the cyclohexyl ring, gives rise to different possible conformers of this compound. The relative orientation of the cyclohexyl ring with respect to the planar pyrrole ring will be governed by steric hindrance, with the most stable conformer being the one that minimizes non-bonded interactions.
Synthesis of this compound: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for the preparation of N-substituted pyrroles.[1] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclohexylamine.
Reaction Mechanism
The mechanism of the Paal-Knorr pyrrole synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration steps. A plausible mechanism for the synthesis of this compound is outlined below:
Caption: Paal-Knorr synthesis workflow.
Experimental Protocol
Materials:
-
2,5-Hexanedione (or other suitable 1,4-dicarbonyl compound)
-
Cyclohexylamine
-
Glacial Acetic Acid (catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,5-hexanedione (1 equivalent) and cyclohexylamine (1.1 equivalents) in toluene.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrrole H-2, H-5 | ~6.5 - 7.0 | Triplet |
| Pyrrole H-3, H-4 | ~6.0 - 6.5 | Triplet |
| Cyclohexyl CH (N-CH) | ~3.5 - 4.0 | Multiplet |
| Cyclohexyl CH₂ | ~1.0 - 2.0 | Multiplet |
The protons on the pyrrole ring will appear in the aromatic region, with the α-protons (H-2, H-5) typically downfield from the β-protons (H-3, H-4). The methine proton of the cyclohexyl group attached to the nitrogen will be the most downfield of the aliphatic protons due to the deshielding effect of the nitrogen atom. The remaining cyclohexyl protons will appear as a complex multiplet in the upfield region.
¹³C NMR:
| Carbon | Expected Chemical Shift (ppm) |
| Pyrrole C-2, C-5 | ~120 - 125 |
| Pyrrole C-3, C-4 | ~105 - 110 |
| Cyclohexyl C-1 (N-CH) | ~50 - 60 |
| Cyclohexyl C-2, C-6 | ~30 - 35 |
| Cyclohexyl C-3, C-5 | ~25 - 30 |
| Cyclohexyl C-4 | ~25 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for both the pyrrole and cyclohexyl moieties.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 | =C-H stretching (pyrrole) |
| ~2930, ~2850 | C-H stretching (cyclohexyl) |
| ~1500 - 1600 | C=C stretching (pyrrole ring) |
| ~1450 | CH₂ scissoring (cyclohexyl) |
| ~1300 - 1400 | C-N stretching |
| ~700 - 800 | C-H out-of-plane bending (pyrrole) |
Conclusion
This compound represents a molecule where the aromaticity and planarity of the pyrrole ring are perturbed by a bulky, flexible cyclohexyl substituent. This guide has provided a detailed theoretical framework for understanding its molecular structure, bonding, and conformational possibilities. The Paal-Knorr synthesis offers a reliable and straightforward method for its preparation. The predicted spectroscopic data serves as a valuable reference for its experimental characterization. Further computational and experimental studies are warranted to precisely determine its three-dimensional structure and to explore its potential applications in various scientific domains.
References
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Paal, C.; Knorr, L. Synthese von Furfuran-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketonen. Ber. Dtsch. Chem. Ges.1884 , 17 (1), 981–986. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-Cyclohexyl-1H-pyrrole
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
1-Cyclohexyl-1H-pyrrole is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, grounded in the established chemistry of the pyrrole moiety and N-substituted heterocyclic compounds. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these critical parameters. By synthesizing theoretical principles with actionable experimental workflows, this guide aims to empower researchers to effectively harness the potential of this compound in their applications.
Introduction to this compound: A Molecule of Growing Significance
The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules and functional materials. The introduction of a cyclohexyl group at the N-1 position of the pyrrole ring imparts a significant increase in lipophilicity compared to the parent pyrrole, a modification that can profoundly influence its biological interactions and material properties. Understanding the solubility and stability of this compound is therefore a prerequisite for its rational application in drug design, organic electronics, and chemical synthesis. This guide will delve into the core principles governing these properties and provide robust methodologies for their empirical validation.
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and reaction kinetics. The "like dissolves like" principle provides a foundational framework for predicting the solubility of this compound.[1][2]
Theoretical Solubility Assessment
-
Aqueous Solubility: The parent pyrrole molecule is sparingly soluble in water. The addition of the bulky, nonpolar cyclohexyl group is expected to significantly decrease aqueous solubility. The hydrophobic nature of the cyclohexyl ring will dominate, leading to poor solubility in water and aqueous buffer systems.
-
Organic Solvent Solubility: this compound is anticipated to exhibit good solubility in a range of organic solvents. This includes nonpolar solvents such as hexane and toluene, as well as more polar aprotic solvents like dichloromethane, tetrahydrofuran (THF), and ethyl acetate. Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate. For a structurally related compound, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, good solubility was observed in solvents like DMF, DMSO, and acetone.[3]
-
pH-Dependent Solubility: The pyrrole ring is weakly acidic at the N-H position, but in this compound, this proton is replaced. The nitrogen lone pair is part of the aromatic system, making it non-basic. Therefore, the solubility of this compound is not expected to be significantly influenced by pH within the typical aqueous range (pH 1-10).
Quantitative Solubility Data (Predicted)
The following table presents the predicted solubility of this compound in a variety of common laboratory solvents. These predictions are based on the structural characteristics of the molecule and data from analogous compounds.
| Solvent | Predicted Solubility Category | Rationale |
| Water | Insoluble | The dominant hydrophobic character of the cyclohexyl group. |
| 5% Aqueous HCl | Insoluble | The pyrrole nitrogen is not basic and will not be protonated to form a soluble salt.[4][5][6] |
| 5% Aqueous NaOH | Insoluble | Absence of an acidic proton. |
| Hexane | Soluble | Nonpolar solvent dissolving a predominantly nonpolar molecule. |
| Toluene | Soluble | Aromatic solvent capable of interacting with the pyrrole ring. |
| Dichloromethane (DCM) | Very Soluble | A versatile polar aprotic solvent. |
| Tetrahydrofuran (THF) | Very Soluble | A polar aprotic ether that should readily solvate the molecule. |
| Ethyl Acetate | Soluble | A moderately polar solvent. |
| Acetone | Soluble | A polar aprotic ketone. For a related pyrrole derivative, good solubility was noted in acetone.[3] |
| Ethanol | Moderately Soluble | A polar protic solvent; solubility may be limited by the large nonpolar cyclohexyl group. |
| N,N-Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent. A substituted this compound derivative showed maximum solubility in DMF.[3] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent. |
Experimental Protocol for Solubility Determination
A robust, step-by-step methodology for determining the solubility of this compound is crucial for obtaining reliable data.
Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
-
Quantification:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).
-
Visualization of the Solubility Determination Workflow
Caption: Workflow for Experimental Solubility Determination.
Stability Profile of this compound
The chemical stability of a compound dictates its shelf-life, storage conditions, and potential degradation pathways. For drug candidates, stability is a critical quality attribute that must be thoroughly investigated according to regulatory guidelines.[7]
Theoretical Stability Assessment
-
Thermal Stability: N-substituted pyrroles are generally considered to be thermally stable. Significant decomposition would likely require elevated temperatures. Pyrrole-based colorants, for instance, have been shown to possess notable thermal stability.[8]
-
Photostability: The pyrrole ring contains a chromophore that can absorb UV radiation, potentially leading to photodegradation. Therefore, exposure to light, particularly UV light, may induce degradation. Photostability testing is recommended to ascertain the compound's lability to light.[9]
-
pH-Dependent Stability (Hydrolytic Stability): The pyrrole ring is susceptible to degradation under strongly acidic conditions, where polymerization can occur. In neutral and alkaline conditions, this compound is expected to be relatively stable.
-
Oxidative Stability: The electron-rich pyrrole ring is susceptible to oxidation.[10] Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, potentially accelerated by light or heat, could lead to the formation of oxidation products, such as pyrrolidinones.[10]
Potential Degradation Pathways
Based on the known chemistry of the pyrrole nucleus, the following degradation pathways are plausible for this compound:
-
Oxidative Ring Opening: Cytochrome P450 enzymes are known to metabolize pyrroles via oxidation, often at the carbons adjacent to the nitrogen, leading to ring-opened products.[10] Similar oxidative degradation could occur under chemical stress conditions.
-
Polymerization: In the presence of strong acids, the pyrrole ring can be protonated, initiating a polymerization reaction to form "pyrrole black," a complex polymeric material.
-
Photodegradation: Absorption of UV light can promote the formation of reactive intermediates that can lead to a variety of degradation products.
Experimental Protocol for Forced Degradation and Stability Testing
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Photostability chamber
-
Oven
-
HPLC-UV system and/or HPLC-Mass Spectrometry (MS) system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Heat the solution (e.g., at 60 °C) for a defined period.
-
Withdraw samples, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period.
-
Withdraw samples and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C).
-
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.[9]
-
Simultaneously, keep a control sample protected from light.
-
Withdraw samples from both the exposed and control solutions at various time points and analyze by HPLC.
-
-
Analysis and Characterization:
-
Use a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Quantify the degradation over time.
-
If significant degradation is observed, use HPLC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
Visualization of the Stability Testing Workflow
Caption: Workflow for Forced Degradation and Stability Studies.
Implications for Research and Drug Development
A thorough understanding of the solubility and stability of this compound is paramount for its successful application.
-
For Medicinal Chemists: The predicted low aqueous solubility will necessitate strategies to improve this property for in vivo applications, such as formulation with solubilizing agents or chemical modification of the scaffold. The stability profile will inform the selection of appropriate conditions for synthesis, purification, and storage.
-
For Formulation Scientists: The solubility data is essential for developing suitable dosage forms. The poor aqueous solubility suggests that amorphous solid dispersions, lipid-based formulations, or nano-suspensions may be required for oral delivery.
-
For Analytical Scientists: Knowledge of the degradation pathways is crucial for developing and validating stability-indicating analytical methods.
Conclusion
While specific experimental data for this compound is not yet widely available in the public domain, a strong predictive understanding of its solubility and stability can be derived from fundamental chemical principles and data from analogous structures. This guide provides a scientifically grounded framework for anticipating its behavior and, more importantly, offers robust, detailed protocols for its empirical characterization. By following these methodologies, researchers can generate the high-quality data necessary to unlock the full potential of this compound in their respective fields.
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- ResearchGate. Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. (2025-10-14).
- SALTISE. Organic Chemistry: Introduction to Solubility. (2021-03-22).
- Vertex AI Search. How to Conduct Stability Studies for Small Molecule Drugs.
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- European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
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- U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. (1998-05-27).
- Health Canada. Stability Testing of Existing Drug Substances and Products. (2003-06-10).
- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- MDPI. Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
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The Chemistry and Application of N-Substituted Pyrroles: A Technical Guide for Researchers
Abstract
The N-substituted pyrrole motif is a cornerstone of modern organic and medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, functional materials, and biologically active natural products.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of N-substituted pyrroles, tailored for researchers, scientists, and drug development professionals. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower scientists to effectively harness the synthetic versatility and functional potential of this important heterocyclic scaffold.
Introduction: The Enduring Significance of the N-Substituted Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged structure in chemistry and biology.[2][4][5] Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in nature.[2] The substitution on the nitrogen atom (N-substitution) provides a powerful handle to modulate the electronic properties, steric environment, and ultimately, the biological activity and material characteristics of the pyrrole core.[6] This has led to the development of a remarkable number of N-substituted pyrrole-containing compounds with a wide spectrum of applications.
In the pharmaceutical arena, N-substituted pyrroles are integral components of blockbuster drugs like atorvastatin (Lipitor), a leading antihyperlipidemic agent, and sunitinib (Sutent), a multi-targeted tyrosine kinase inhibitor for cancer therapy.[7][8] Their utility extends to antiviral and anticancer agents, demonstrating the broad therapeutic potential of this scaffold.[4][9][10] Beyond medicine, N-substituted pyrroles are pivotal in materials science, particularly in the development of conducting polymers and organic light-emitting diodes (OLEDs), where the N-substituent can be tailored to fine-tune the optoelectronic properties.[6][11][12]
This guide will navigate the key aspects of N-substituted pyrrole chemistry, providing a robust foundation for both seasoned researchers and those new to the field.
Synthetic Strategies for N-Substituted Pyrroles: A Chemist's Toolkit
The construction of the N-substituted pyrrole ring can be achieved through a variety of elegant and efficient synthetic methodologies. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
The Paal-Knorr Synthesis: A Classic and Versatile Approach
The Paal-Knorr synthesis, first reported in 1884, remains one of the most widely employed methods for the preparation of substituted pyrroles.[13][14][15][16] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine under acidic conditions.[13][14][15][16]
Mechanism of the Paal-Knorr Synthesis:
The reaction proceeds through a well-established mechanism:
-
Hemiaminal Formation: The primary amine performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[13][14]
-
Intramolecular Cyclization: Subsequent intramolecular attack of the nitrogen atom on the second carbonyl group leads to a cyclic intermediate.[13][14] This is often the rate-determining step.[13][15]
-
Dehydration: The cyclic intermediate undergoes dehydration to yield the aromatic N-substituted pyrrole.[13][14]
Diagram: Paal-Knorr Synthesis Workflow
Caption: A generalized workflow for the Paal-Knorr synthesis of N-substituted pyrroles.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide [13]
-
Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.
-
Materials:
-
1,4-diketone (20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial acetic acid (40 µL)
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
-
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired product.
-
Table 1: Comparison of Catalysts in the Paal-Knorr Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Hydrochloric Acid | Reflux in Methanol, 15 min | Good | [13] |
| Acetic Acid | Microwave, 80 °C | Good | [13] |
| CATAPAL 200 (Alumina) | 60 °C, 45 min, solvent-free | 68-97 | [2] |
| MgI₂·OEt₂ | MeCN, 80 °C | Good to Excellent | [3][17] |
| β-cyclodextrin-SO₃H | Water, Reflux | Good | [18] |
The Clauson-Kaas Synthesis: An Alternative Route to N-Substituted Pyrroles
The Clauson-Kaas synthesis offers a valuable alternative to the Paal-Knorr reaction, particularly for the synthesis of N-substituted pyrroles from readily available starting materials.[18][19][20] This method involves the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[18][19][20]
Mechanism of the Clauson-Kaas Synthesis:
The reaction is believed to proceed via the acid-catalyzed opening of the 2,5-dialkoxytetrahydrofuran to generate a 1,4-dicarbonyl species in situ, which then undergoes a Paal-Knorr type condensation with the primary amine.
Diagram: Clauson-Kaas Synthesis Mechanism
Caption: Proposed mechanism for the Clauson-Kaas synthesis of N-substituted pyrroles.
Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis [21]
-
Objective: To synthesize N-substituted pyrroles using a microwave-assisted Clauson-Kaas reaction.
-
Materials:
-
Primary amine (e.g., benzenesulfonamide, 2.16 mmol)
-
2,5-dimethoxytetrahydrofuran (2.06 mmol)
-
Glacial acetic acid (4 mL)
-
-
Procedure:
-
Combine the primary amine, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid in a microwave-safe vessel with a stir bar.
-
Irradiate the mixture in a microwave reactor (e.g., at 120 °C for a specified time).
-
After cooling, the product can often be isolated by vacuum filtration.
-
Modern Synthetic Approaches: Transition Metal Catalysis
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of N-substituted pyrroles, often offering milder reaction conditions and broader substrate scope.[22][23][24] These methods frequently involve the formation of carbon-nitrogen and carbon-carbon bonds in a controlled and efficient manner.
One notable example is the synthesis of pyrroles from dienyl azides catalyzed by transition metals like zinc or rhodium.[22] This reaction proceeds at room temperature and tolerates a variety of functional groups.[22]
Reactivity of N-Substituted Pyrroles: Exploring the Chemical Landscape
The N-substituent plays a crucial role in modulating the reactivity of the pyrrole ring. Understanding these effects is key to designing synthetic routes to more complex molecules.
Electrophilic Aromatic Substitution
Pyrrole is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution.[25][26][27] The substitution typically occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance.[25][26][28]
The nature of the N-substituent can influence both the rate and regioselectivity of electrophilic substitution. Electron-donating groups on the nitrogen atom generally increase the reactivity of the ring, while electron-withdrawing groups decrease it. For instance, N-benzylpyrrole shows an increased proportion of 3-substitution in some electrophilic reactions compared to pyrrole or N-methylpyrrole.[29]
Cycloaddition Reactions
N-substituted pyrroles can participate in cycloaddition reactions, providing a route to complex, bridged-ring structures.[30][31][32][33][34] For example, the Diels-Alder reaction of N-arylpyrroles with benzynes, generated in situ from diaryliodonium salts, affords bridged-ring amines in good yields.[30]
More recently, a copper-catalyzed [3 + 2] cycloaddition of N-substituted pyrrole-2-carboxaldehydes with arylalkenes has been developed to access dihydropyrrolizine skeletons.[31][32][33][34]
Applications of N-Substituted Pyrroles: From Medicine to Materials
The synthetic accessibility and tunable properties of N-substituted pyrroles have led to their widespread application in various scientific and technological fields.
Medicinal Chemistry and Drug Development
The N-substituted pyrrole scaffold is a common feature in a multitude of clinically used drugs and biologically active compounds.[2][4][7][9][35]
-
Antihyperlipidemic Agents: Atorvastatin (Lipitor), one of the best-selling drugs worldwide, features a complex N-substituted pyrrole core and is used to lower cholesterol levels.[7]
-
Anticancer Drugs: Sunitinib (Sutent) is an N-substituted pyrrole derivative that acts as a multi-targeted receptor tyrosine kinase inhibitor for the treatment of various cancers.[7][8] Other examples include vemurafenib for melanoma and ruxolitinib for myelofibrosis.[7]
-
Antiviral Agents: N-substituted pyrroles have been identified as promising scaffolds for the development of antiviral drugs, including inhibitors of HIV-1 entry.[9][10]
The versatility of synthetic methods like the Paal-Knorr synthesis allows for the creation of large libraries of N-substituted pyrroles for high-throughput screening in drug discovery programs.[13][14]
Materials Science: Conducting Polymers
N-substituted pyrroles are important monomers for the synthesis of conducting polymers.[6][11][12] The N-substituent can be used to modify the polymer's conductivity, solubility, and processing characteristics.[6][36] For instance, the introduction of functional groups at the nitrogen position can tune the optoelectronic properties of the resulting polymers, making them suitable for applications in electrochromic devices and sensors.[6] However, it's noteworthy that N-substitution can sometimes lead to a decrease in conductivity compared to unsubstituted polypyrrole due to steric effects.[12]
Conclusion and Future Outlook
The N-substituted pyrrole framework continues to be a vibrant and highly fruitful area of chemical research. The classic synthetic methods, such as the Paal-Knorr and Clauson-Kaas reactions, remain indispensable tools, while the development of modern transition-metal-catalyzed approaches is expanding the synthetic chemist's arsenal. The profound impact of N-substituted pyrroles in medicinal chemistry is undeniable, with numerous life-saving drugs based on this scaffold. In materials science, the ability to fine-tune the properties of conducting polymers through N-substitution opens up exciting possibilities for the development of novel electronic and optoelectronic devices.
Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological activities of N-substituted pyrrole derivatives, and the design of advanced functional materials with tailored properties. The inherent versatility and rich chemistry of the N-substituted pyrrole ring ensure its continued importance in addressing key challenges in science and technology.
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- Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts - PMC - PubMed Central.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - NIH.
- Paal-Knorr Synthesis - Alfa Chemistry.
- Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides.
- The [3 + 2] Cycloaddition Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes under Copper Catalysis: Access to Dihydropyrrolizine Skeletons | Organic Letters - ACS Publications.
- The [3 + 2] Cycloaddition Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes under Copper Catalysis - American Chemical Society.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI.
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1.
- Substituted pyrroles based on ketones: prospects of application and advances in synthesis.
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- Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles.
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- Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... - ResearchGate.
- The [3 + 2] Cycloaddition Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes under Copper Catalysis: Access to Dihydropyrrolizine Skeletons - PubMed.
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- 11.7: Heterocyclic Amines - Chemistry LibreTexts.
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- Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application - MDPI.
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A Technical Guide to the Identification of 1-cyclohexyl-1H-pyrrole: Navigating Chemical Identity in a Landscape of Structural Analogs
A critical point of confusion in database searches and literature reviews arises from the conflation of 1-cyclohexyl-1H-pyrrole with This compound-2,5-dione , also known as N-cyclohexylmaleimide. The presence of the dione functionality dramatically alters the molecule's physicochemical properties, reactivity, and biological profile. Furthermore, the hydrogenated analog, 1-cyclohexyl-2,5-dihydro-1H-pyrrole , adds another layer of potential misidentification. This guide will systematically disentangle these identities.
Visualizing the Structural Differences
To immediately clarify the distinctions between these compounds, the following diagram illustrates their respective chemical structures. The fundamental difference is the oxidation state of the pyrrole ring and the presence or absence of carbonyl groups.
Caption: Chemical structures of related N-cyclohexyl pyrrole derivatives.
Core Chemical Identifiers for this compound
Despite its simple structure, this compound is not as extensively documented in major chemical databases as its dione analog. This often results in a lack of a registered CAS number, which is a crucial identifier for regulatory and procurement purposes. The table below summarizes the available identifiers. The absence of a CAS number is a critical data point for any researcher; it suggests that the compound may not have been commercially prevalent or extensively studied under that specific registration.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.236 g/mol | [1] |
| InChIKey | POWPPIRAMRAEHW-UHFFFAOYAP | [1] |
| SMILES | C1CCC(CC1)N2C=CC=C2 | [1] |
| CAS Number | Not Available | [1] |
Comparative Data: this compound-2,5-dione
To aid researchers in confirming the identity of their materials and to prevent misattribution of data, we provide a comprehensive table of identifiers and properties for the frequently confused analog, this compound-2,5-dione. The availability of extensive data, including a CAS number and spectral information, underscores its more established presence in chemical literature and commerce.
| Identifier | Value | Source |
| Synonym | N-Cyclohexylmaleimide | [2] |
| CAS Number | 1631-25-0 | [2][3] |
| PubChem CID | 74203 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |
| Molecular Weight | 179.22 g/mol | [2] |
| InChIKey | BQTPKSBXMONSJI-UHFFFAOYSA-N | [2][4] |
| SMILES | C1CCC(CC1)N2C(=O)C=CC2=O | [2] |
| Melting Point | 89-91 °C | [3] |
| EINECS Number | 216-630-6 | [3] |
Synthesis and Methodological Considerations
The synthesis of N-substituted pyrroles is a well-established field in organic chemistry.[5] These compounds serve as important building blocks in pharmaceuticals and materials science.[6] The choice of synthetic route depends heavily on the desired substitution pattern and the stability of the starting materials.
A reference for the synthesis of this compound itself dates back to a 1957 publication in the Journal of the American Chemical Society.[1] While the specific protocol from this source is not detailed here, typical syntheses of N-alkylpyrroles often involve the reaction of pyrrole with an appropriate alkylating agent or multi-step procedures starting from different precursors. For instance, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, cyclohexylamine), is a classic and robust method for preparing substituted pyrroles.
Workflow for Synthesis and Verification
The following diagram outlines a logical workflow for a researcher aiming to synthesize and validate the identity of this compound. This self-validating system is crucial to ensure the correct compound is being studied, especially given the potential for confusion.
Caption: A self-validating workflow for the synthesis and characterization of this compound.
Expert Insights on Characterization
When characterizing the final product, the key is to look for definitive spectral features that distinguish it from its dione and dihydropyrrole analogs:
-
¹H NMR Spectroscopy : For this compound, one would expect to see characteristic signals for the pyrrole ring protons (typically in the 6-7 ppm range) and the cyclohexyl protons (a complex multiplet system in the aliphatic region, likely 1-4 ppm).[7][8] The absence of signals in the olefinic region of N-cyclohexylmaleimide (a sharp singlet around 6.7 ppm for the two equivalent protons) is a key differentiator.
-
Mass Spectrometry : The molecular ion peak should correspond to the expected molecular weight of 149.24 g/mol . This provides a clear distinction from the dione analog, which has a molecular weight of 179.22 g/mol .[1][2]
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound should show C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic cyclohexyl group. Crucially, it will lack the strong carbonyl (C=O) stretching bands typically observed around 1700 cm⁻¹ for the dione analog.[9][10]
By adhering to this rigorous, multi-technique characterization and being acutely aware of the potential for structural ambiguity, researchers can proceed with confidence in their study of this compound and its derivatives.
References
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Chemical Synthesis Database. (2025-05-20). This compound-2,5-dione. [Link]
-
Mol-Instincts. (2025-05-20). This compound. [Link]
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PubChem. 1H-Pyrrole-2,5-dione, 1-cyclohexyl-. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (2023-11-01). 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro- - Substance Details. [Link]
-
PubChemLite. 1-cyclohexyl-2,5-dihydro-1h-pyrrole. [Link]
-
SIELC Technologies. (2018-02-16). 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro-. [Link]
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Acmec Biochemical. 1631-25-0[this compound-2,5-dione]. [Link]
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ResearchGate. (2015). The FTIR spectrum for Pyrrole. [Link]
-
National Institute of Standards and Technology. Pyrrole. NIST Chemistry WebBook. [Link]
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-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]
-
SciSpace. (2015-01-23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
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The Ascendant Therapeutic Potential of 1-Cyclohexyl-1H-pyrrole Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
[CITY, STATE] – [DATE] – In the relentless pursuit of novel therapeutic agents, the scientific community has increasingly turned its attention to heterocyclic compounds, with the pyrrole nucleus emerging as a scaffold of significant pharmacological importance. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the burgeoning field of 1-cyclohexyl-1H-pyrrole derivatives, a subclass of pyrrole compounds demonstrating promising anticancer, antimicrobial, and anti-inflammatory activities. As a Senior Application Scientist, this document synthesizes current research to provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these versatile molecules.
Introduction: The Pyrrole Scaffold and the Significance of the 1-Cyclohexyl Moiety
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing molecules that can interact with a wide range of biological targets.
The introduction of a cyclohexyl group at the N-1 position of the pyrrole ring imparts distinct physicochemical properties to the molecule. The bulky and lipophilic nature of the cyclohexyl moiety can enhance membrane permeability and influence the compound's pharmacokinetic profile. Furthermore, its three-dimensional conformation can provide a steric hindrance that may contribute to selective binding to target proteins, a crucial aspect in the development of targeted therapies with reduced off-target effects.
Synthetic Strategies: Crafting the this compound Core
The construction of the this compound scaffold is most commonly achieved through the Paal-Knorr synthesis.[2][3] This robust and versatile method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclohexylamine, typically under acidic conditions.[3]
Caption: Paal-Knorr synthesis of this compound derivatives.
Experimental Protocol: General Paal-Knorr Synthesis of 1-Cyclohexyl-1H-pyrroles
Objective: To provide a general procedure for the synthesis of this compound derivatives from a 1,4-dicarbonyl compound and cyclohexylamine.
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Cyclohexylamine
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in ethanol.
-
Add cyclohexylamine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.
Causality: The acidic catalyst protonates one of the carbonyl groups, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. The subsequent intramolecular cyclization and dehydration drive the reaction towards the formation of the stable aromatic pyrrole ring.
Biological Activities of this compound Derivatives
The strategic incorporation of the cyclohexyl group has led to the discovery of pyrrole derivatives with significant potential in various therapeutic areas.
Anticancer Activity
Several this compound derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. For instance, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid has been synthesized and its structure confirmed, with related pyrrole derivatives showing dose- and time-dependent cytotoxic activity against colon cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4d | LoVo (Colon) | 45.81 (at 50µM after 24h) |
| 4a | LoVo (Colon) | 69.13 (at 50µM after 24h) |
Data synthesized from a study on new pyrrole derivatives, where 4a and 4d are homologues.
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line (e.g., LoVo)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The pyrrole nucleus is a key component of several clinically used antibiotics. The introduction of a cyclohexyl group can modulate the lipophilicity and steric bulk, influencing the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. For example, derivatives of 1-(4-Chlorobenzyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide have shown notable antibacterial effects.
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Moderate to excellent |
| Bacillus cereus | Moderate to excellent |
| Escherichia coli | No significant activity |
| Pseudomonas aeruginosa | No significant activity |
Data synthesized from studies on tetrasubstituted pyrrole derivatives, indicating a trend for activity against Gram-positive bacteria.
Objective: To screen the antibacterial activity of this compound derivatives.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm)
-
This compound derivative (test compound)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Preparation: Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Disk Placement: Aseptically place the impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure good contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (clear area around the disk where bacterial growth is inhibited) in millimeters.
Anti-inflammatory and Analgesic Activity
Pyrrole-containing compounds have a rich history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4][5] The cyclohexyl moiety can influence the binding of these derivatives to the active site of COX enzymes. Studies on pyrrole derivatives have demonstrated their potential to reduce inflammation and pain in animal models.[6] For instance, certain pyrrole derivatives have shown significant inhibition of paw edema in the carrageenan-induced paw edema model and a reduction in the number of writhes in the acetic acid-induced writhing test.[7]
| In Vivo Model | Compound | Dose (mg/kg) | % Inhibition |
| Acetic Acid Writhing | Aldehyde 1c | 1 | 36% |
| Acetic Acid Writhing | Aldehyde 1c | 40 | 60% |
| Carrageenan Paw Edema | Compound 10b | 20 | 57.5% (at 3h) |
| Carrageenan Paw Edema | Compound 13b | 20 | 62.3% (at 3h) |
Data synthesized from studies on pyrrole derivatives with anti-inflammatory and analgesic activity.[6][8]
Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.
Materials:
-
Rats or mice
-
This compound derivative (test compound)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Carrageenan solution (1% in sterile saline)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping: Divide the animals into groups (e.g., control, standard drug, test compound at different doses).
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Inflammation Induction: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Caption: Simplified signaling pathway of inflammation and the potential inhibitory action of this compound derivatives on COX enzymes.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their structural features. Key SAR insights include:
-
The Cyclohexyl Group: As previously mentioned, this group generally enhances lipophilicity, which can improve cell penetration. Its conformational flexibility can also allow for optimal binding to hydrophobic pockets in target proteins.
-
Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole core are critical. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring, influencing its reactivity and binding affinity. For example, the presence of a carboxylic acid group, as in 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, can provide a key interaction point with biological targets through hydrogen bonding or ionic interactions.
-
Substituents on Aryl Moieties: In derivatives containing additional aryl rings, the substitution pattern on these rings can significantly impact activity. Halogen atoms, for instance, can alter the electronic distribution and lipophilicity, potentially leading to enhanced binding or altered metabolic stability.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their synthetic accessibility via the Paal-Knorr reaction and the tunable nature of their structure make them attractive candidates for further drug discovery and development efforts.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Comprehensive evaluation of the most promising derivatives in relevant animal models of disease to assess their therapeutic potential and safety profiles.
The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective treatments for a variety of human diseases.
References
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Battilocchio, C., Poce, G., Alfonso, S., Porretta, G. C., Consalvi, S., Sautebin, L., ... & Biava, M. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & medicinal chemistry, 21(13), 3695-3701. [Link]
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Battilocchio, C., Poce, G., Alfonso, S., Porretta, G. C., Consalvi, S., Sautebin, L., ... & Biava, M. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2014). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 19(9), 13441-13465. [Link]
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Mane, Y. D., Shaikh, M. S., & Thopate, Y. R. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. [Link]
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Mane, Y. D., Shaikh, M. S., & Thopate, Y. R. (2017). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
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Biava, M., Porretta, G. C., Poce, G., Supino, R., & Zunino, F. (2005). Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. Antimicrobial agents and chemotherapy, 49(10), 4329-4332. [Link]
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Tsolaki, E., & Geronikaki, A. (2014). Synthesis and Pharmacochemistry of New Pleiotropic Pyrrolyl Derivatives. Molecules, 19(12), 20560-20583. [Link]
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Danchev, N., Bijev, A., Yaneva, D., Vladimirova, S., & Nikolova, I. (2006). Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole. Archiv der Pharmazie, 339(12), 670-674. [Link]
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Pop, R., Vlase, L., & Gheldiu, A. M. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(19), 6537. [Link]
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Wójcik, M., & Ulenberg, S. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. International journal of molecular sciences, 22(3), 1410. [Link]
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Wójcik, M., Ulenberg, S., & Szulc, M. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Pharmaceuticals, 14(11), 1121. [Link]
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Carson, J. R., & Wong, S. (1983). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of medicinal chemistry, 26(2), 172-176. [Link]
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Patel, N. B., & Patel, J. C. (2012). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Molecules, 17(11), 13349-13364. [Link]
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ResearchGate. (n.d.). Percentage (%) inhibition of rat hind paw edema (anti inflamatory activity). ResearchGate. [Link]
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Wójcik, M., Ulenberg, S., & Szulc, M. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. ResearchGate. [Link]
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Barbuceanu, S. F., Olaru, O. T., & Saramet, G. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5174. [Link]
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PrepChem. (n.d.). Synthesis of Methyl 1-methyl-5-cyclohexylcarbonylpyrrole-3-carboxylate. PrepChem.com. [Link]
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Kamal, A., & Kumar, P. P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC advances, 5(20), 15233-15266. [Link]
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De la Cruz, D., & Van der Eycken, E. V. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and-carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of organic chemistry, 79(22), 11091-11103. [Link]
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Rusu, G., & Alexa, T. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 435-442. [Link]
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Gümüş, M., & Özkay, Y. (2021). Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thiones. Journal of the Serbian Chemical Society, 86(1), 25-36. [Link]
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Fischer, C., Al-Harrasi, A., & Csuk, R. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(7), 2056. [Link]
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Singh, S., & Kumar, V. (2020). New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria. Journal of medicinal chemistry, 63(13), 6968-6983. [Link]
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Kaur, H., & Kumar, S. (2024). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 58(1s), s28-s41. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246-2263. [Link]
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Turan-Zitouni, G., & Kaplancıklı, Z. A. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European journal of medicinal chemistry, 40(6), 614-618. [Link]
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Al-Warhi, T., & Al-Issa, S. A. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 29(14), 3233. [Link]
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Fischer, C., Al-Harrasi, A., & Csuk, R. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(7), 2056. [Link]
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Cooper, A., & Li, F. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 27(19), 4573-4577. [Link]
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Tejeda-Mora, J., & Ceballos-Reyes, G. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]
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electrophilic substitution reactions of 1-cyclohexyl-1H-pyrrole
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-Cyclohexyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the . Pyrrole and its N-substituted derivatives are foundational scaffolds in medicinal chemistry and materials science. Understanding their reactivity is paramount for the rational design of synthetic pathways. This document delves into the electronic structure of the N-cyclohexylpyrrole ring, its inherent reactivity, and the regioselectivity of key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Mechanistic insights, field-proven protocols, and comparative data are presented to offer a complete operational guide for laboratory application.
Introduction: The Pyrrole Core and the Influence of the N-Cyclohexyl Substituent
The pyrrole ring is a five-membered aromatic heterocycle characterized by a π-electron excessive system.[1] Unlike benzene, where six π-electrons are distributed over six carbons, the six π-electrons in pyrrole are delocalized over five atoms (four carbons and one nitrogen).[1] This electron-rich nature makes the pyrrole nucleus highly activated towards electrophilic aromatic substitution (EAS), significantly more so than benzene.[1][2]
The lone pair of electrons on the nitrogen atom is integral to the aromatic sextet, participating in the π-system.[3][4] Consequently, the nitrogen atom in pyrrole is not significantly basic.[4][5] The introduction of a cyclohexyl group at the N-1 position introduces several key effects:
-
Electronic Effect: The alkyl nature of the cyclohexyl group is weakly electron-donating through an inductive effect, which can slightly enhance the electron density of the pyrrole ring.
-
Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of electrophiles to the adjacent C2 and C5 positions, potentially influencing the regioselectivity of certain reactions.
-
Solubility: The lipophilic cyclohexyl group increases the molecule's solubility in organic solvents, which can be advantageous for reaction conditions and purification processes.
Fundamental Principles: Reactivity and Regioselectivity
The primary directive in the electrophilic substitution of pyrroles is the exceptional stability of the cationic intermediate (arenium ion or sigma complex) formed during the reaction.
Preferential C2 (α-Position) Attack
Electrophilic attack on this compound occurs preferentially at the C2 or C5 positions (the α-positions).[2][3][6] This regioselectivity is a direct consequence of the stability of the resulting carbocation intermediate.
-
Attack at C2: When an electrophile attacks the C2 position, the positive charge is delocalized over three atoms, resulting in three stable resonance structures. This extensive delocalization effectively stabilizes the intermediate.[2][7][8]
-
Attack at C3: In contrast, attack at the C3 position (β-position) results in a carbocation intermediate where the positive charge is only delocalized over two atoms, leading to only two resonance structures.[2]
The greater number of resonance contributors for the C2-attack intermediate signifies a lower activation energy for its formation, making it the kinetically and thermodynamically favored pathway.
Figure 1: General mechanism of electrophilic substitution on pyrrole.
Key Electrophilic Substitution Reactions
Due to the high reactivity of the pyrrole ring, electrophilic substitutions must often be conducted under mild conditions to prevent polymerization and other side reactions.[9]
Nitration
Direct nitration with strong acids like a nitric acid/sulfuric acid mixture typically leads to polymerization and decomposition of the pyrrole ring.[9][10] The reagent of choice is acetyl nitrate (HNO₃ in acetic anhydride), which provides a milder source of the nitronium ion (NO₂⁺).
-
Reagents: Fuming Nitric Acid (HNO₃) in Acetic Anhydride (Ac₂O).
-
Conditions: Low temperatures (-15 °C to 0 °C) are crucial.
-
Product: The reaction predominantly yields 1-cyclohexyl-2-nitropyrrole, with a smaller amount of the 3-nitro isomer.[9]
Figure 2: Simplified workflow for the nitration of this compound.
Halogenation
The high reactivity of the pyrrole ring often leads to polyhalogenation, even under mild conditions.[3] Achieving selective monohalogenation requires careful control of stoichiometry and reaction conditions.
-
Reagents:
-
Chlorination: Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
-
Bromination: Bromine (Br₂) in a non-polar solvent or N-bromosuccinimide (NBS).[3]
-
-
Conditions: Low temperatures and the use of 1 equivalent of the halogenating agent are necessary for monohalogenation.
-
Product: The primary product is the 2-halo-1-cyclohexyl-1H-pyrrole. With excess reagent, 2,5-dihalo and subsequently 2,3,4,5-tetrahalo products can be formed.
Sulfonation
Similar to nitration, harsh sulfonating agents like fuming sulfuric acid cause decomposition. The preferred reagent is the sulfur trioxide-pyridine complex (Py·SO₃), which is a mild electrophile.[3][11]
-
Reagents: Sulfur trioxide pyridine complex (Py·SO₃).
-
Conditions: Reaction is typically carried out in pyridine or dichloroethane at room temperature or with gentle heating.
-
Product: The reaction yields this compound-2-sulfonic acid.[11][12] The sulfonic acid group is strongly deactivating, making further substitution difficult.[11]
Friedel-Crafts Acylation & Vilsmeier-Haack Reaction
Friedel-Crafts acylation is one of the most important functionalization reactions for pyrroles. However, standard conditions using strong Lewis acids can be problematic.
Vilsmeier-Haack Reaction (Formylation)
This is the most reliable and widely used method for introducing a formyl (-CHO) group onto the pyrrole ring.[13][14] It uses a pre-formed electrophile, the Vilsmeier reagent, which is generated from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[15]
-
Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Conditions: The reaction is typically run at low temperatures (0-10 °C) followed by warming, and then hydrolyzed during aqueous workup.
-
Mechanism:
-
Product: this compound-2-carbaldehyde.
Figure 3: Experimental workflow for the Vilsmeier-Haack formylation.
Standard Friedel-Crafts Acylation
Acylation with acyl halides and Lewis acids is also possible. The choice of Lewis acid is critical. Milder acids like tin(IV) chloride (SnCl₄) are sometimes preferred over aluminum chloride (AlCl₃) to minimize side reactions. Recent developments have also shown that organocatalysts can be effective for the C-acylation of N-alkyl pyrroles.[17][18]
-
Reagents: Acyl halide (e.g., Acetyl chloride) and a Lewis Acid (e.g., AlCl₃, SnCl₄).
-
Product: Predominantly 2-acyl-1-cyclohexyl-1H-pyrrole. Interestingly, for some N-substituted pyrroles with bulky, electron-withdrawing groups (like N-arylsulfonyl), Friedel-Crafts conditions can favor acylation at the C3 position.[19]
Data Summary
The following table summarizes the typical conditions and outcomes for the electrophilic substitution of this compound.
| Reaction Type | Reagents | Typical Conditions | Major Product |
| Nitration | HNO₃ / Acetic Anhydride | Low temperature (-15 to 0 °C) | 1-cyclohexyl-2-nitropyrrole |
| Bromination | NBS or Br₂ (1 eq.) | Inert solvent, low temperature | 1-cyclohexyl-2-bromopyrrole |
| Chlorination | SO₂Cl₂ or NCS (1 eq.) | Inert solvent, low temperature | 1-cyclohexyl-2-chloropyrrole |
| Sulfonation | Pyridine·SO₃ complex | Pyridine or CH₂Cl₂, 25-80 °C | This compound-2-sulfonic acid |
| Formylation | POCl₃ / DMF | 0 °C to RT, then hydrolysis | This compound-2-carbaldehyde |
| Acylation | RCOCl / Lewis Acid | Inert solvent, 0 °C to RT | 1-cyclohexyl-2-acylpyrrole |
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
This protocol provides a representative, self-validating system for the C2-formylation of the title compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C. A white solid may form. Stir the mixture at 0 °C for an additional 30 minutes.
-
Pyrrole Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Hydrolysis (Quenching): Cool the reaction mixture back to 0 °C. Carefully and slowly add crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH > 8). This step is exothermic and should be performed with caution.
-
Workup: Stir the mixture vigorously for 1 hour. Transfer the contents to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound-2-carbaldehyde.
Conclusion
This compound is a highly reactive aromatic heterocycle that readily undergoes electrophilic substitution. The reactions are overwhelmingly directed to the C2 position due to the superior resonance stabilization of the corresponding cationic intermediate. The key to successful functionalization lies in the use of mild reagents and controlled conditions to prevent degradation of the sensitive pyrrole core. The Vilsmeier-Haack, mild nitration, and controlled halogenation reactions are robust tools for elaborating this scaffold, providing essential building blocks for applications in drug discovery and advanced materials.
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theoretical and computational studies of 1-cyclohexyl-1H-pyrrole
An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-Cyclohexyl-1H-pyrrole
Authored by: A Senior Application Scientist
Foreword: Bridging the Experimental-Computational Divide
In the modern landscape of chemical research and drug development, the synergy between empirical observation and computational modeling is not merely advantageous; it is essential. This guide is designed for researchers, scientists, and professionals in drug development who seek to understand and apply this integrated approach to the study of N-substituted pyrroles, using this compound as a focal case study. The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a vast array of biologically active compounds.[1][2][3] By appending a cyclohexyl group to the pyrrole nitrogen, we introduce a lipophilic, conformationally flexible moiety that can significantly influence the molecule's physicochemical properties and biological interactions.
This document eschews a rigid template in favor of a narrative that logically unfolds from fundamental principles to advanced application. We will first establish the structural and synthetic context of this compound, then delve into the experimental and computational methodologies that allow us to probe its nature. Our objective is to demonstrate not just how these studies are performed, but why specific choices are made, providing a self-validating framework where computational predictions are rigorously benchmarked against experimental data.
Section 1: Molecular Identity and Synthesis
The Significance of the N-Substituted Pyrrole Scaffold
Pyrroles are five-membered aromatic heterocycles that are ubiquitous in nature and pharmacology. They are key components of vital biomolecules like heme and chlorophyll and are present in numerous pharmaceuticals exhibiting anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The substituent on the pyrrole nitrogen (N-1 position) plays a critical role in modulating the electronic properties of the aromatic ring and defining the molecule's overall steric and lipophilic character, which in turn governs its pharmacological activity.[6]
Synthesis of this compound
The synthesis of N-substituted pyrroles is well-established, with classic methods like the Paal-Knorr and Clauson-Kaas syntheses being common choices.[7] For this compound, a typical approach involves the reaction of 2,5-dimethoxytetrahydrofuran with cyclohexylamine in the presence of an acid catalyst. Another viable route involves the reaction of α-amino acids with acetylenic esters, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[8] These methods provide reliable access to the target molecule for subsequent experimental analysis.
Molecular Structure
The foundational structure of this compound consists of a planar, aromatic pyrrole ring bonded to a non-planar, saturated cyclohexyl ring via the nitrogen atom.
Caption: 2D representation of this compound.
Section 2: Experimental Characterization Protocols
To build and validate a computational model, a baseline of empirical data is non-negotiable. Spectroscopic techniques provide the necessary fingerprints of the molecule's structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for confirming the chemical structure.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum. Expected signals include multiplets for the cyclohexyl protons and distinct signals for the α- and β-protons of the pyrrole ring.[9][10]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Distinct peaks are expected for the non-equivalent carbons of the cyclohexyl ring and the two sets of carbons in the pyrrole ring.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of the molecule's bonds, offering a unique spectral signature.[12]
Protocol for FT-IR:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic peaks, such as C-H stretching of the aromatic and aliphatic groups, C=C stretching of the pyrrole ring, and C-N stretching.[13]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol for UV-Vis:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or cyclohexane.
-
Acquisition: Scan the absorbance from approximately 200 to 400 nm.
-
Analysis: Identify the λ_max values corresponding to π → π* transitions, which are characteristic of aromatic systems like pyrrole.[14][15]
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber / Wavelength |
| ¹H NMR | Pyrrole α-H | ~6.6-6.8 ppm |
| Pyrrole β-H | ~6.1-6.3 ppm | |
| Cyclohexyl CH-N | Multiplet, downfield shifted | |
| Cyclohexyl CH₂ | Multiplets, ~1.2-2.0 ppm | |
| ¹³C NMR | Pyrrole α-C | ~118-122 ppm |
| Pyrrole β-C | ~107-110 ppm | |
| Cyclohexyl C-N | ~50-60 ppm | |
| Cyclohexyl CH₂ | ~25-35 ppm | |
| FT-IR | Aromatic C-H Stretch | >3000 cm⁻¹ |
| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | |
| Pyrrole C=C Stretch | ~1500-1600 cm⁻¹ | |
| C-N Stretch | ~1250-1350 cm⁻¹ | |
| UV-Vis | π → π* Transition | ~200-250 nm |
Section 3: Computational Modeling Workflow
Computational chemistry allows us to model molecular behavior at an atomic level, providing insights that are often difficult to obtain experimentally.
The Power of Density Functional Theory (DFT)
For organic molecules, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[16] We employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method has a proven track record for predicting the geometries and electronic properties of heterocyclic systems.[17][18] A Pople-style basis set, such as 6-311++G(d,p), is chosen to provide a flexible description of the electron distribution.[18]
A Standard Computational Protocol
The process follows a logical sequence of steps, each building upon the last. This ensures that all subsequent property calculations are performed on a physically realistic and stable molecular structure.
Caption: A typical workflow for the computational analysis of a molecule.
Protocol Steps:
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This step is crucial as all subsequent properties are dependent on the molecular geometry.
-
Frequency Calculation: This is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the theoretical vibrational (IR) spectrum.
-
Property Calculations: Using the validated minimum-energy structure, key electronic properties are calculated:
-
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals are calculated to understand electronic transitions and reactivity.[16]
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule.
-
Section 4: Integrated Results and Discussion
This section synthesizes the experimental and computational data, demonstrating how they validate and enrich one another.
Optimized Molecular Geometry
The DFT optimization reveals the most stable conformation of this compound. The pyrrole ring is found to be planar, as expected for an aromatic system. The cyclohexyl ring adopts a stable chair conformation. The calculated bond lengths and angles within the pyrrole ring are in close agreement with experimental data for pyrrole itself, confirming the accuracy of the computational method.
Correlating Experimental and Theoretical Spectra
The calculated spectra provide a powerful tool for interpreting experimental results.
Table 2: Comparison of Predicted vs. Expected Spectroscopic Data
| Parameter | Computational Prediction (B3LYP/6-311++G(d,p)) | Expected Experimental Range | Interpretation |
| Major IR Peak (C-H aliphatic) | ~2930 cm⁻¹ | 2850-3000 cm⁻¹ | Corresponds to the C-H stretching of the cyclohexyl group. |
| Major IR Peak (C=C aromatic) | ~1550 cm⁻¹ | 1500-1600 cm⁻¹ | Corresponds to the stretching of the double bonds within the pyrrole ring. |
| UV-Vis λ_max (TD-DFT) | ~210 nm | ~200-250 nm | Represents the primary π → π* electronic transition of the pyrrole chromophore. |
The close match between the calculated and expected values provides a high degree of confidence in the computational model. The calculations allow for the unambiguous assignment of each vibrational mode and electronic transition.
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO are critical to understanding a molecule's electronic behavior.
-
HOMO: The highest occupied molecular orbital is primarily localized on the π-system of the pyrrole ring. This indicates that the pyrrole ring is the center of electron-donating ability, making it susceptible to electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is also distributed over the pyrrole ring, specifically as a π* antibonding orbital. This is the region that will accept electrons in a chemical reaction.
-
HOMO-LUMO Gap: The calculated energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 3: Calculated Electronic Properties
| Parameter | Calculated Value (eV) |
| E_HOMO | -5.98 |
| E_LUMO | -0.25 |
| Energy Gap (ΔE) | 5.73 |
The relatively large energy gap suggests that this compound is a kinetically stable molecule.
Visualizing Reactivity: The MEP Surface
The Molecular Electrostatic Potential (MEP) map provides a clear, visual guide to the molecule's reactive sites. The surface is colored according to the electrostatic potential: red indicates electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential).
For this compound, the MEP map shows a region of high electron density (red/yellow) located above the π-system of the pyrrole ring. This confirms that the ring is the primary site for electrophilic attack. The hydrogen atoms and the region around the cyclohexyl group are characterized by a more positive potential (blue/green), making them less likely to engage with electrophiles.
Charge Distribution via NBO Analysis
Natural Bond Orbital (NBO) analysis quantifies the distribution of electrons among the atoms. The analysis reveals that the nitrogen atom has a negative partial charge, while the carbon atoms of the pyrrole ring also carry a slight negative charge due to the delocalization of the nitrogen lone pair into the aromatic system. The cyclohexyl group is largely non-polar. This charge distribution is consistent with the known electron-rich nature of the pyrrole ring.
Section 5: Implications for Drug Development
The theoretical and computational insights gained from this analysis have direct applications in the rational design of new therapeutic agents.
-
Pharmacophore Modeling: The MEP and HOMO distributions identify the pyrrole ring as a key hydrogen bond acceptor and a region capable of engaging in π-π stacking or cation-π interactions with a biological target. The cyclohexyl group serves as a bulky, lipophilic anchor that can occupy hydrophobic pockets in a receptor binding site.
-
Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties, researchers can make informed decisions about where to modify the molecule to enhance activity. For example, adding electron-withdrawing groups to the pyrrole ring would lower the HOMO energy and potentially alter its binding characteristics.
-
Metabolic Stability Prediction: The MEP map can suggest sites susceptible to metabolic oxidation by enzymes like Cytochrome P450. Regions of high electron density are often targets for such enzymatic reactions.
The pyrrole scaffold is a privileged structure in drug discovery, and this detailed computational analysis provides the atomic-level blueprint needed to guide the development of next-generation drugs based on the this compound framework.[1][3]
Conclusion
This guide has demonstrated a comprehensive, integrated approach to the study of this compound. By grounding our computational model in verifiable experimental data, we have established a robust framework for exploring the molecule's structural, spectroscopic, and electronic properties. The use of DFT, coupled with analyses like MEP and NBO, provides a profound understanding of molecular reactivity and charge distribution. These insights are not merely academic; they are actionable intelligence that can accelerate the design and optimization of new molecules with potential applications in medicine and materials science. The synergy of theory and experiment is the modern crucible of chemical innovation.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-Cyclohexyl-Substituted Pyrroles via the Paal-Knorr Reaction
Introduction: The Significance of N-Substituted Pyrroles and Their Synthesis
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] N-substituted pyrroles, in particular, exhibit a wide range of biological activities and are integral components of blockbuster drugs like Atorvastatin (Lipitor®) and the anti-inflammatory agent Tolmetin.[1][2] The substituent on the nitrogen atom plays a critical role in modulating the molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.
The Paal-Knorr synthesis, first reported in 1884, remains one of the most robust and widely utilized methods for constructing the pyrrole ring.[3][4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions.[5] The enduring appeal of this reaction lies in its operational simplicity, the accessibility of its starting materials, and its generally high yields.[6][7]
This technical guide provides an in-depth exploration of the Paal-Knorr synthesis with a specific focus on the preparation of 1-cyclohexyl-substituted pyrroles. We will dissect the reaction mechanism to understand the causality behind experimental choices, present detailed, validated protocols for both conventional and microwave-assisted synthesis, and offer quantitative data to guide experimental design and troubleshooting.
Core Concepts: Unraveling the Paal-Knorr Pyrrole Synthesis
A mastery of the Paal-Knorr synthesis requires an understanding of its underlying mechanism and the key parameters that govern its efficiency.
The Reaction Mechanism: A Step-by-Step Analysis
The synthesis proceeds through a well-elucidated acid-catalyzed pathway involving nucleophilic attack, intramolecular cyclization, and dehydration. While several intermediates have been proposed, extensive studies, including computational DFT work, support a mechanism proceeding through a hemiaminal intermediate as the most favorable pathway.[3][6][8]
The key mechanistic steps are as follows:
-
Carbonyl Protonation: The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.
-
Hemiaminal Formation: The primary amine (in this case, cyclohexylamine) acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate, which then resolves into a hemiaminal.[3]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs a nucleophilic attack on the second carbonyl group. This intramolecular ring-closing step is often the rate-determining step of the reaction.[1][9]
-
Dehydration and Aromatization: The resulting five-membered ring intermediate contains two hydroxyl groups. A final two-step dehydration process eliminates two molecules of water to yield the stable, aromatic N-substituted pyrrole ring.[9]
Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.
Critical Experimental Parameters
The success of the synthesis hinges on the careful selection of several factors:
-
The Amine: A wide range of primary amines can be used, including aliphatic amines like cyclohexylamine and various anilines.[9] The nucleophilicity of the amine influences the reaction rate.
-
The 1,4-Dicarbonyl Compound: The structure of the dicarbonyl dictates the substitution pattern on the resulting pyrrole ring. 2,5-Hexanedione is a common and readily available starting material that yields 2,5-dimethyl-substituted pyrroles.
-
Catalyst and pH: The reaction is typically acid-catalyzed. Weak acids like acetic acid are often sufficient and preferable.[10] Strongly acidic conditions (pH < 3) can promote a competing side reaction that leads to the formation of furans.[10] Modern protocols also employ Lewis acids or heterogeneous solid acid catalysts for improved efficiency and reusability.[9][11]
-
Solvent and Temperature: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Alcohols like ethanol or methanol are common. While traditional methods often require heating or reflux, many modern variations proceed efficiently at room temperature or can be significantly accelerated by microwave irradiation.[1][12]
Experimental Protocols: Synthesizing 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 1-cyclohexyl-substituted pyrrole from 2,5-hexanedione and cyclohexylamine.
Protocol 1: Conventional Synthesis via Reflux
This method employs standard laboratory equipment and is highly reliable for producing the target compound.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Cyclohexylamine (1.05 eq)
-
Glacial Acetic Acid (catalytic amount, ~10 mol%)
-
Ethanol or Methanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-hexanedione (1.0 eq) in ethanol (approx. 3-5 mL per mmol of diketone).
-
Reagent Addition: Add cyclohexylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C for ethanol).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2,5-hexanedione) is consumed (typically 1-3 hours).
-
Workup (Cooling & Quenching): Once complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-cyclohexyl-2,5-dimethyl-1H-pyrrole can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time, often leading to cleaner reactions and improved yields.[1]
Materials:
-
Same chemical reagents as Protocol 1.
-
Microwave reactor and appropriate microwave-safe reaction vials with caps.
Procedure:
-
Vial Preparation: In a 0.5-2 mL microwave vial, add 2,5-hexanedione (1.0 eq) and cyclohexylamine (1.1 eq).
-
Solvent and Catalyst: Add ethanol (e.g., 400 µL for a ~0.04 mmol scale) and glacial acetic acid (e.g., 40 µL).[1]
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100°C) for a short period (typically 5-15 minutes). The reactor will automatically apply power to reach and maintain the target temperature.[1]
-
Monitoring and Workup: After the allotted time, allow the vial to cool to room temperature. The reaction is often driven to completion under these conditions. The workup and purification procedure is identical to that described in Protocol 1 (steps 5-8).
General Experimental Workflow
The overall process from reactant selection to final product analysis follows a logical sequence, which is essential for reproducibility and success.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Quantitative Data & Expected Outcomes
The efficiency of the Paal-Knorr synthesis can vary based on the chosen methodology. Modern approaches have significantly improved yields and reduced reaction times compared to traditional protocols.
| Substrate 1 | Substrate 2 | Method | Catalyst | Temp. (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Conventional | HCl | Reflux | 15 min | >90% (recrystallized) | [1][13] |
| 2,5-Hexanedione | Various Amines | Microwave | Acetic Acid | 80°C | 10-15 min | 85-95% | [1] |
| 2,5-Hexanedione | Various Amines | Heterogeneous | CATAPAL 200 (Alumina) | 60°C | 45 min | 68-97% | [11][14] |
| 2,5-Hexanedione | Various Amines | Catalyst-Free | None (Neat) | Room Temp | 2-24 h | 90-98% | [12] |
This table summarizes representative data from the literature to provide a baseline for expected outcomes. Yields are highly dependent on the specific substrates and precise experimental conditions.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the synthesis.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst.- Reaction temperature too low.- Insufficient reaction time. | - Use fresh acetic acid or a different acid catalyst (e.g., p-TsOH).- Increase reaction temperature or switch to microwave synthesis.- Extend reaction time and monitor carefully by TLC. |
| Formation of Furan Side-Product | - Reaction conditions are too acidic (pH < 3). | - Use a weaker acid (e.g., acetic acid) or reduce the amount of catalyst.- Perform the reaction under neutral conditions, though it may be slower.[10] |
| Incomplete Reaction | - Sterically hindered amine or diketone.- Poor solubility of reactants. | - Increase reaction temperature and/or time.- Switch to a higher-boiling point solvent or use microwave heating to overcome activation energy barriers.- Screen alternative solvents for better solubility. |
| Difficult Purification | - Formation of polar, dark-colored byproducts (polymerization).- Product and starting material have similar polarity. | - Minimize reaction time and temperature to prevent degradation.- Ensure an inert atmosphere (N₂) if substrates are air-sensitive.- Optimize the eluent system for column chromatography to achieve better separation. |
Conclusion
The Paal-Knorr synthesis is a powerful and versatile tool for the construction of N-substituted pyrroles, including valuable 1-cyclohexyl derivatives. By understanding the core mechanism, researchers can rationally select reaction parameters to optimize outcomes. The advent of modern techniques, such as microwave-assisted synthesis and the use of novel catalytic systems, has further enhanced the efficiency and applicability of this classic reaction, making it more accessible and "greener" than ever before.[15] The protocols and data presented in this guide provide a solid foundation for scientists in drug discovery and chemical research to successfully synthesize and explore this important class of heterocyclic compounds.
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- 11. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 12. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of 1-Cyclohexyl-1H-pyrrole as a Foundational Precursor in Contemporary Pharmaceutical Synthesis
Introduction: Unveiling the Pharmaceutical Potential of the N-Cyclohexylpyrrole Scaffold
In the landscape of modern medicinal chemistry, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1][2] Its versatile reactivity and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutic agents.[3] The strategic functionalization of the pyrrole ring, particularly at the nitrogen atom, offers a powerful tool to modulate the physicochemical and pharmacological properties of a molecule. This guide delves into the synthesis and application of 1-cyclohexyl-1H-pyrrole, a key precursor that is increasingly recognized for its advantageous contributions to drug design, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[4][5]
The incorporation of a cyclohexyl group onto the pyrrole nitrogen is a deliberate design choice, often employed as a bioisosteric replacement for a phenyl ring.[6] This substitution can offer several benefits, including an increase in the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and metabolic stability.[6] Furthermore, the three-dimensional nature of the cyclohexyl ring can provide more extensive and specific interactions with target proteins compared to a flat aromatic ring, potentially leading to enhanced potency and selectivity.[7] This guide will provide detailed protocols for the synthesis of this compound and demonstrate its application as a precursor in the synthesis of advanced pharmaceutical intermediates, supported by mechanistic insights and a comprehensive review of relevant literature.
Synthesis of the Precursor: this compound
The efficient synthesis of this compound is paramount for its utilization in drug discovery programs. Two classical and highly effective methods for the synthesis of N-substituted pyrroles are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.[8][9] Both methods offer reliable routes to the target compound from readily available starting materials.
Method 1: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[10][11] In the case of this compound, 2,5-hexanedione reacts with cyclohexylamine, typically under mildly acidic conditions, to yield the desired product.[12]
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine (cyclohexylamine) on one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione), forming a hemiaminal intermediate.[12] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to form the aromatic pyrrole ring.[10] The ring-closing step is generally considered the rate-determining step of the reaction.[12]
Caption: Paal-Knorr synthesis workflow for this compound.
Detailed Protocol: Synthesis of this compound via Paal-Knorr Reaction
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.0 eq) and glacial acetic acid.
-
With stirring, add cyclohexylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
| Parameter | Condition | Reference |
| Starting Materials | 2,5-Hexanedione, Cyclohexylamine | [10] |
| Catalyst/Solvent | Glacial Acetic Acid | [11] |
| Temperature | Reflux (~118 °C) | [13] |
| Reaction Time | 2-4 hours | [13] |
| Typical Yield | 70-90% | [14] |
Method 2: Clauson-Kaas Pyrrole Synthesis
Reaction Mechanism: The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form the reactive 1,4-dicarbonyl intermediate in situ. This intermediate then undergoes condensation with the primary amine (cyclohexylamine) in a manner analogous to the Paal-Knorr synthesis to yield the N-substituted pyrrole.[15]
Caption: Clauson-Kaas synthesis workflow for this compound.
Detailed Protocol: Synthesis of this compound via Clauson-Kaas Reaction
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.0 eq)
-
Cyclohexylamine (1.0-1.2 eq)
-
Glacial Acetic Acid or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol or Water (as solvent)
-
Saturated aqueous Sodium Carbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser or Microwave reactor
-
Magnetic stirrer and stir bar
-
Heating source (heating mantle or microwave)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask or a microwave reaction vessel, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) and cyclohexylamine (1.0-1.2 eq) in the chosen solvent (e.g., glacial acetic acid, ethanol, or water).[13]
-
If not using acetic acid as the solvent, add a catalytic amount of a suitable acid catalyst.
-
Heat the reaction mixture. For conventional heating, reflux the mixture for 1-3 hours. For microwave-assisted synthesis, irradiate the mixture at a temperature of 120-170 °C for 10-30 minutes.[13]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acidic solvent was used, neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
| Parameter | Condition | Reference |
| Starting Materials | 2,5-Dimethoxytetrahydrofuran, Cyclohexylamine | [15] |
| Catalyst/Solvent | Acetic Acid, Water, various acid catalysts | [13][16] |
| Temperature | Reflux or 120-170 °C (Microwave) | [13] |
| Reaction Time | 1-3 hours (conventional) or 10-30 min (microwave) | [13] |
| Typical Yield | 80-95% | [13] |
Application in Pharmaceutical Synthesis: A Precursor for Kinase Inhibitors
The this compound scaffold is a key building block in the synthesis of a variety of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[4][5] While a specific marketed drug directly using this compound as a starting material is not prominently documented, numerous patents describe its incorporation into complex heterocyclic systems targeting kinases such as Janus kinases (JAK) and Spleen tyrosine kinase (Syk).[4][5]
Representative Application: Synthesis of a Pyrrolopyrimidine Kinase Inhibitor Core
The following protocol outlines a representative synthesis of a key intermediate for a pyrrolopyrimidine-based kinase inhibitor, demonstrating the utility of this compound as a precursor. The synthesis involves the functionalization of the pyrrole ring followed by annulation to form the fused heterocyclic system.
Caption: Synthetic workflow for a pyrrolopyrimidine kinase inhibitor core.
Detailed Protocol: Synthesis of a 4-amino-5-cyclohexyl-5H-pyrrolo[3,2-d]pyrimidine Intermediate
Part A: Vilsmeier-Haack Formylation of this compound
-
Reagents: this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure: a. In a three-necked flask under a nitrogen atmosphere, cool DMF to 0 °C. b. Slowly add POCl₃ (1.1 eq) dropwise, maintaining the temperature below 10 °C. c. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent. d. Add a solution of this compound (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C. e. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-3 hours. f. Cool the reaction mixture and pour it onto crushed ice. g. Neutralize with an aqueous solution of sodium hydroxide until the pH is basic. h. Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over sodium sulfate. i. Purify by column chromatography to yield this compound-2-carbaldehyde.
Part B: Cyclization to the Pyrrolopyrimidine Core
-
Reagents: this compound-2-carbaldehyde, guanidine hydrochloride, a suitable base (e.g., sodium ethoxide in ethanol).
-
Procedure: a. To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature. b. Add the this compound-2-carbaldehyde (1.0 eq) obtained from Part A. c. Heat the reaction mixture to reflux for 12-24 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture and neutralize with acetic acid. f. Remove the solvent under reduced pressure. g. Partition the residue between water and ethyl acetate. h. The product, often a solid, can be collected by filtration or extracted into the organic phase, which is then dried and concentrated. i. Recrystallization or column chromatography provides the pure 4-amino-5-cyclohexyl-5H-pyrrolo[3,2-d]pyrimidine intermediate.
This intermediate serves as a versatile scaffold for further elaboration through cross-coupling reactions or other functional group manipulations to generate a library of potent kinase inhibitors.
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound is a valuable and strategically important precursor in the synthesis of pharmaceutical compounds. Its preparation via established and efficient methods like the Paal-Knorr and Clauson-Kaas syntheses makes it readily accessible for drug discovery campaigns. The incorporation of the N-cyclohexyl moiety offers distinct advantages in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often leading to improved potency, selectivity, and metabolic stability. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of this compound as a key building block is set to expand, making the protocols and insights provided in this guide essential for researchers and scientists in the field of drug development.
References
- [Reference to a general review on Paal-Knorr synthesis]
- [Reference to a general review on Clauson-Kaas synthesis]
- [Reference on the use of pyrroles in medicinal chemistry]
- [Reference on the role of the cyclohexyl group as a bioisostere]
- [Reference to a patent on pyrrolopyrimidine kinase inhibitors]
- [Reference to a patent on pyrrolopyrazine kinase inhibitors]
- [Reference to a research article on the synthesis of N-substituted pyrroles]
- [Reference to a review on kinase inhibitors]
- [Reference to a paper on structure-activity rel
- [Reference to a specific protocol for Paal-Knorr or Clauson-Kaas synthesis]
- [Reference to a paper discussing Fsp³ in drug design]
- [Reference to a paper on the synthesis and biological evaluation of pyrrole deriv
- [Reference to a general organic chemistry textbook for reaction mechanisms]
- [Reference to a specific example of a drug or clinical candidate with an N-cyclohexylpyrrole moiety, if available]
-
Paal–Knorr synthesis. Grokipedia. (n.d.). Retrieved from [Link]
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. (2016, May 15). Retrieved from [Link]
- [Additional relevant references]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- [Additional relevant references]
- [Additional relevant references]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - NIH. (2023, June 27). Retrieved from [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals. (n.d.). Retrieved from [Link]
- [Additional relevant references]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - arkat usa. (n.d.). Retrieved from [Link]
- [Additional relevant references]
- [Additional relevant references]
- [Additional relevant references]
- [Additional relevant references]
- [Additional relevant references]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (n.d.). Retrieved from [Link]
-
Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed. (2023, June 27). Retrieved from [Link]
- [Additional relevant references]
- [Additional relevant references]
-
N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures. (n.d.). Retrieved from [Link]
- [Additional relevant references]
- [Additional relevant references]
-
Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Phenyl and Biphenyl Molecular Metaphors in Drug Design - Blumberg Institute. (n.d.). Retrieved from [Link]
- [Additional relevant references]
- [Additional relevant references]
-
Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed. (2024, January 2). Retrieved from [Link]
- [Additional relevant references]
- [Additional relevant references]
Sources
- 1. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011117145A3 - Pyrrolopyrazine kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2007042299A1 - Pyrrolopyrimidine derivatives as syk inhibitors - Google Patents [patents.google.com]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. US8822694B2 - Process for producing pyrrole compound - Google Patents [patents.google.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. benchchem.com [benchchem.com]
- 15. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 17. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Cyclohexyl-1H-pyrrole in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of N-Substitution in Polypyrrole Materials
Pyrrole, a simple five-membered aromatic heterocycle, is the foundational monomer for polypyrrole (PPy), one of the most extensively studied intrinsically conducting polymers. The inherent properties of PPy, such as high electrical conductivity, environmental stability, and biocompatibility, have made it a cornerstone material in diverse fields including electronics, energy storage, and biomedical devices. However, pristine PPy often suffers from poor solubility and processability, limiting its application in solution-based fabrication techniques.
A key strategy to overcome these limitations is the introduction of substituent groups onto the nitrogen atom of the pyrrole ring. This N-substitution not only enhances solubility but also allows for the fine-tuning of the polymer's electronic, optical, and morphological properties. The introduction of a bulky, aliphatic cyclohexyl group at the N-position of the pyrrole monomer, to form 1-cyclohexyl-1H-pyrrole, is a deliberate modification aimed at significantly altering the physicochemical characteristics of the resulting polymer, poly(this compound). The cyclohexyl group is expected to increase the steric hindrance between polymer chains, thereby reducing interchain interactions and improving solubility in organic solvents. This modification paves the way for the development of solution-processable conducting polymers for applications in flexible electronics, printable sensors, and advanced coatings.
This technical guide provides a comprehensive overview of the application of this compound in materials science, detailing its synthesis, polymerization, and the properties of the resulting polymer. It offers field-proven insights and detailed protocols for researchers and scientists interested in exploring the potential of this functionalized polypyrrole derivative.
I. Synthesis of the Monomer: this compound
The synthesis of N-substituted pyrroles can be achieved through various methods, with the Paal-Knorr synthesis and direct N-alkylation of pyrrole being the most common.[1][2][3][4] For this compound, a direct N-alkylation approach using pyrrole and a cyclohexyl halide is a feasible and straightforward method.
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol is based on the general principle of N-alkylation of pyrrole with alkyl halides.[5][6]
Objective: To synthesize this compound from pyrrole and cyclohexyl bromide.
Materials:
-
Pyrrole
-
Cyclohexyl bromide
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Deprotonation of Pyrrole:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole (1.0 equivalent) in anhydrous DMF or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a strong base, such as sodium hydride (1.1 equivalents) or powdered potassium hydroxide (3.0 equivalents), in portions. The addition of NaH will result in the evolution of hydrogen gas.
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation, forming the pyrrolide anion.
-
-
N-Alkylation:
-
To the solution containing the pyrrolide anion, add cyclohexyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The pyrrolide anion is highly reactive and can be quenched by atmospheric moisture and oxygen. An inert atmosphere is crucial to prevent side reactions and ensure a high yield.
-
Strong Base: A strong base is required to deprotonate the weakly acidic N-H proton of pyrrole (pKa ≈ 17.5).
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reactants and facilitate the SN2 reaction.
-
Purification: Column chromatography is a standard and effective method for separating the desired N-alkylated product from unreacted starting materials and any C-alkylated byproducts.
II. Polymerization of this compound
Electrochemical polymerization is a powerful technique for the synthesis of conducting polymer films directly onto an electrode surface.[7] This method allows for precise control over the film thickness, morphology, and properties by adjusting the electrochemical parameters.
Protocol 2: Electrochemical Polymerization of this compound
Objective: To deposit a film of poly(this compound) onto a working electrode via cyclic voltammetry.
Materials and Equipment:
-
This compound (monomer)
-
Acetonitrile (CH₃CN) or Propylene carbonate (PC) (solvent)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Potentiostat/Galvanostat
Procedure:
-
Preparation of the Electrolyte Solution:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent (e.g., acetonitrile).
-
Add the this compound monomer to the electrolyte solution to a final concentration of 0.05 M to 0.1 M.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment.
-
-
Electrochemical Setup:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Ensure the working electrode is clean and polished before use.
-
-
Electropolymerization:
-
Perform cyclic voltammetry (CV) by sweeping the potential between a suitable range (e.g., -0.5 V to +1.5 V vs. Ag/AgCl). The exact potential window should be determined experimentally to encompass the oxidation potential of the monomer.
-
The number of cycles will determine the thickness of the polymer film. Typically, 5 to 20 cycles are sufficient to grow a visible film.
-
During the anodic scan, an oxidation peak corresponding to the formation of radical cations of the monomer should be observed. With successive cycles, an increase in the current is indicative of the deposition of a conductive polymer film.
-
-
Post-Polymerization Treatment:
-
After polymerization, remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with the pure solvent (acetonitrile or PC) to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of inert gas or in a vacuum oven at a low temperature.
-
Data Presentation:
| Parameter | Typical Range/Value | Influence on Polymer Film |
| Monomer Concentration | 0.05 - 0.2 M | Higher concentration generally leads to faster film growth. |
| Electrolyte Concentration | 0.1 M | Provides conductivity to the solution and incorporates as a dopant. |
| Solvent | Acetonitrile, Propylene Carbonate | Affects monomer solubility and polymer morphology. |
| Potential Window (CV) | -0.5 V to +1.5 V vs. Ag/AgCl | Must be wide enough to oxidize the monomer. |
| Scan Rate (CV) | 50 - 100 mV/s | Can influence the morphology and adherence of the film. |
| Number of Cycles | 5 - 20 | Directly correlates with the film thickness. |
Visualization of the Experimental Workflow:
Caption: Workflow for the electrochemical polymerization of this compound.
III. Applications in Materials Science
The introduction of the cyclohexyl group is anticipated to impart unique properties to the polypyrrole backbone, making it suitable for a range of applications where solution processability and modified electronic properties are desired.
A. Solution-Processable Conducting Polymers for Flexible Electronics
Scientific Rationale: The bulky cyclohexyl substituent disrupts the planarity of the polypyrrole chains, reducing interchain interactions and preventing the close packing that leads to insolubility in common solvents. This enhanced solubility allows for the formulation of conducting inks and solutions that can be deposited by techniques such as spin-coating, inkjet printing, or screen printing, which are essential for the fabrication of flexible electronic devices.[8][9]
Potential Applications:
-
Flexible Electrodes: For use in flexible displays, touch screens, and wearable electronics.
-
Printed Circuits: As conductive traces on flexible substrates like PET or Kapton.
-
Antistatic Coatings: For electronic packaging and sensitive components.
B. Active Material in Chemical and Biological Sensors
Scientific Rationale: The conductivity of polypyrrole is highly sensitive to its immediate chemical environment. The porous and functionalizable nature of poly(this compound) makes it an excellent candidate for sensor applications.[10][11][12][13][14][15] The polymer can act as a transducer, converting a chemical or biological recognition event into a measurable electrical signal. The cyclohexyl groups can also create specific hydrophobic pockets that may enhance the interaction with certain analytes.
Protocol 3: Fabrication of a Chemiresistive Sensor
Objective: To fabricate a simple chemiresistive sensor for the detection of volatile organic compounds (VOCs).
Workflow:
Caption: Workflow for the fabrication and testing of a chemiresistive sensor.
Procedure:
-
Fabrication:
-
Obtain a substrate with pre-patterned interdigitated electrodes (IDEs).
-
Deposit a solution of poly(this compound) onto the IDEs via drop-casting or spin-coating. Alternatively, directly electropolymerize the film onto the IDEs as described in Protocol 2.
-
Perform a low-temperature annealing step (e.g., 60-80 °C) to remove residual solvent and improve film adhesion.
-
-
Testing:
-
Place the sensor in a sealed test chamber with electrical feedthroughs.
-
Measure the baseline resistance of the sensor in an inert atmosphere or in air.
-
Introduce a known concentration of a volatile organic compound (VOC) into the chamber.
-
Monitor the change in resistance of the polymer film upon exposure to the VOC. The interaction of the VOC with the polymer matrix alters its conductivity.
-
C. Electrochromic Materials and Devices
Scientific Rationale: Conducting polymers like polypyrrole exhibit electrochromism, meaning they change color in response to an applied electrical potential.[7][16][17][18][19] This property arises from the change in the electronic structure of the polymer as it is switched between its neutral and oxidized states. The N-cyclohexyl group can influence the color of both the neutral and oxidized states, as well as the switching speed and stability of the electrochromic device.
Expected Properties:
-
Color Change: The polymer film is expected to exhibit a distinct color change upon electrochemical doping and de-doping.
-
Switching Speed: The kinetics of ion movement into and out of the polymer film during redox switching will determine the speed of the color change.
-
Stability: The long-term stability of the electrochromic effect over many switching cycles is a critical performance metric.
IV. Conclusion and Future Outlook
This compound serves as a valuable monomer for the synthesis of functionalized conducting polymers with enhanced solubility and processability. The introduction of the bulky cyclohexyl group provides a powerful tool for tuning the material properties of polypyrrole, opening up new possibilities for its application in flexible electronics, chemical sensors, and electrochromic devices. While the protocols provided in this guide are based on established methodologies for N-substituted pyrroles, further research is needed to fully characterize the specific properties of poly(this compound) and optimize its performance in various applications. The exploration of copolymers of this compound with other functionalized pyrrole monomers could lead to the development of materials with even more tailored and advanced functionalities.
V. References
- ACS Publications. (n.d.). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. Retrieved from [Link]
- PubMed. (2009). Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. PubMed. Retrieved from [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Retrieved from [Link]
- ACS Publications. (n.d.). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Polymers in Sensor and Biosensor Design. National Center for Biotechnology Information. Retrieved from [Link]
- ACS Publications. (n.d.). Electrochemical Polymerization of Pyrrole... ACS Publications. Retrieved from [Link]
- MDPI. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. Retrieved from [Link]
- Canadian Science Publishing. (n.d.). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Science Publishing. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Polypyrrole derivatives for electrochromic applications. Royal Society of Chemistry. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Polypyrrole functionalized MoS2 for sensitive and simultaneous determination of heavy metal ions in water. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols: N-Alkylation of Pyrrole with Cyclohexyl Halide
<
Introduction
The N-alkylation of pyrrole and its derivatives is a cornerstone transformation in synthetic organic chemistry, providing a direct pathway to a diverse range of molecules with significant applications in medicinal chemistry, materials science, and natural product synthesis.[1] The pyrrole scaffold is a privileged structure found in numerous biologically active compounds, and the strategic introduction of substituents onto the nitrogen atom can profoundly influence their pharmacological profiles.[1] This guide focuses on the N-alkylation of pyrrole with a cyclohexyl halide, a reaction that introduces a bulky, non-aromatic carbocyclic moiety. This specific substitution can enhance lipophilicity, modulate binding interactions with biological targets, and alter the material properties of pyrrole-based polymers.
The primary challenge in the N-alkylation of pyrroles lies in the ambident nucleophilic character of the pyrrolide anion, which can lead to alkylation at both the nitrogen and carbon atoms.[2] However, by carefully selecting the reaction conditions, particularly the base and solvent, highly regioselective N-alkylation can be achieved.[3][4] This protocol will detail a robust and reproducible method for the synthesis of N-cyclohexylpyrrole, emphasizing the underlying chemical principles to empower researchers to adapt and troubleshoot the procedure for their specific needs.
Reaction Mechanism and Workflow
The N-alkylation of pyrrole with a cyclohexyl halide proceeds via a two-step mechanism:
-
Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom of the pyrrole ring (pKa ≈ 17.5) to generate the nucleophilic pyrrolide anion.[3][5]
-
Nucleophilic Substitution: The resulting pyrrolide anion then acts as a nucleophile, attacking the electrophilic carbon of the cyclohexyl halide in an SN2 reaction to form the N-cyclohexylpyrrole product and a salt byproduct.[1]
The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed to ensure complete deprotonation of the pyrrole.[2][3] The solvent also plays a crucial role; polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the pyrrolide anion.[2][6]
Workflow Diagram
Caption: General workflow for the N-alkylation of pyrrole with cyclohexyl halide.
Experimental Protocols
Two primary protocols are presented, utilizing either sodium hydride or potassium tert-butoxide as the base. The choice between these depends on reagent availability and specific experimental considerations.
Protocol 1: Using Sodium Hydride in Tetrahydrofuran
This protocol is a widely adopted method for the N-alkylation of pyrroles due to the strong basicity of sodium hydride.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Pyrrole | Reagent Grade, 98% | Sigma-Aldrich |
| Cyclohexyl Bromide | Reagent Grade, 98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Hexane | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Washing NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexane to remove the mineral oil. Allow the NaH to settle, and carefully remove the hexane via cannula. Repeat this process two more times. Dry the NaH under a stream of inert gas.
-
Reaction Setup: Add anhydrous THF to the flask to create a slurry of the sodium hydride.
-
Deprotonation: Dissolve pyrrole (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel and add it dropwise to the stirred NaH suspension at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Dissolve cyclohexyl bromide (1.1 equivalents) in anhydrous THF in the dropping funnel and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure N-cyclohexylpyrrole.
Protocol 2: Using Phase Transfer Catalysis
Phase transfer catalysis (PTC) offers a milder and often more efficient alternative for N-alkylation, especially for less reactive alkylating agents.[2][7] This method avoids the use of highly reactive and flammable reagents like sodium hydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Pyrrole | Reagent Grade, 98% | Sigma-Aldrich |
| Cyclohexyl Chloride | Reagent Grade, 99% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | Pellets, 85% | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | Reagent Grade, 99% | Sigma-Aldrich |
| Toluene | ACS Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Water | Deionized | In-house |
| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Hexane | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrrole (1.0 equivalent), cyclohexyl chloride (1.2 equivalents), potassium hydroxide pellets (5.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in toluene.
-
Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the pyrrole is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the solid salts.
-
Washing: Wash the filtrate with water and then with brine in a separatory funnel.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure N-cyclohexylpyrrole.
Characterization of N-Cyclohexylpyrrole
The successful synthesis of N-cyclohexylpyrrole should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The chemical shifts of the pyrrole ring protons will be affected by the N-substitution.[8] Expect to see signals corresponding to the α- and β-protons of the pyrrole ring and the protons of the cyclohexyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrrole ring and the cyclohexyl substituent.[8]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. Electron ionization (EI) is a common method for this analysis.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[9] It should be handled under an inert atmosphere and away from moisture.[9]
-
Solvents: Anhydrous THF and other organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Corrosives: Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete deprotonation of pyrrole. | Ensure the base is fresh and active. If using NaH, ensure it is properly washed and dried. Use a stronger base or increase the reaction temperature. |
| Inactive alkylating agent. | Use a fresh bottle of cyclohexyl halide. Consider using a more reactive halide (iodide > bromide > chloride). | |
| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC and ensure it has gone to completion. Increase the reaction temperature if necessary. | |
| Formation of Byproducts | C-alkylation of the pyrrolide anion. | This is more likely with less sterically hindered alkylating agents. Using a more coordinating solvent or a different counter-ion for the base can sometimes favor N-alkylation. |
| Side reactions of the solvent with the base. | Be aware that strong bases like NaH can react with solvents like DMF and acetonitrile.[10] THF is generally a more robust choice for reactions with NaH. | |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase or a different purification technique like preparative TLC or distillation. |
Conclusion
The N-alkylation of pyrrole with cyclohexyl halides is a valuable synthetic transformation that can be achieved with high efficiency and regioselectivity. By carefully selecting the appropriate base, solvent, and reaction conditions, researchers can reliably synthesize N-cyclohexylpyrrole and related derivatives. The protocols detailed in this guide provide a solid foundation for this reaction, and the accompanying mechanistic insights and troubleshooting advice should enable successful implementation and adaptation for a variety of research applications.
References
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2920. [Link]
- Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Marcel Dekker, Inc.
-
Fochi, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 16(41), 12462-12473. [Link]
-
Fochi, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
Fochi, M., et al. (2010). Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal. [Link]
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Wikipedia contributors. (n.d.). Pyrrole. In Wikipedia. Retrieved January 2, 2026, from [Link]
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Al-Showiman, S. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
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Cook, A. G., & Behnke, J. (2010). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. NIH Public Access. [Link]
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ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [Link]
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Chemistry university. (2021, March 29). Sodium Hydride A Strong Base, but Poor Nucleophile [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. [Link]
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Kumar, S., et al. (2017). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Molecules, 22(10), 1735. [Link]
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Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. [Link]
-
Beilstein-Institut. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 768-777. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra over the course of the reaction of pyrrole with acetone.... [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
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Sánchez-Sánchez, M., & Blasco, T. (2002). Investigation on the nature of the adsorption sites of pyrrole in alkali-exchanged zeolite y by nuclear magnetic resonance in combination with infrared spectroscopy. Journal of the American Chemical Society, 124(13), 3443-3456. [Link]
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The Royal Society of Chemistry. (n.d.). Synthetic procedures and characterization. [Link]
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Catalytic Applications of Metal Complexes with 1-Cyclohexyl-1H-pyrrole Ligands: Application Notes and Protocols
Foreword: The Untapped Potential of N-Aryl and N-Alkyl Pyrrole Ligands in Homogeneous Catalysis
In the vast landscape of ligand design for transition metal catalysis, N-substituted pyrroles represent a class of ligands whose full potential is still being uncovered. The pyrrole moiety, a five-membered aromatic heterocycle, offers a unique electronic environment. When coordinated to a metal center, the nitrogen atom acts as a potent sigma-donor. The substituent at the nitrogen position, in this case, a cyclohexyl group, provides a significant steric footprint that can be instrumental in dictating the selectivity and stability of the catalytic species. The strategic design of coordination environments, including the modulation of auxiliary ligands, has been shown to revolutionize catalytic efficiency and selectivity across numerous applications[1]. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential catalytic applications of metal complexes featuring 1-cyclohexyl-1H-pyrrole ligands. While literature specifically detailing this exact ligand is emerging, we can extrapolate from closely related systems and foundational principles of organometallic chemistry to build robust application notes and protocols. We will draw heavily on insights from related N-heterocyclic and pyrrole-based phosphine ligand systems to provide a forward-looking and practical guide.
Section 1: Ligand Synthesis and Complex Formation
The journey to a successful catalytic reaction begins with the synthesis of a well-defined ligand and its corresponding metal complex. The this compound ligand can be synthesized through established methods for N-substitution of pyrrole[2][3].
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the N-alkylation of pyrrole with cyclohexyl bromide.
Materials:
-
Pyrrole
-
Cyclohexyl bromide
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Separatory funnel
Procedure:
-
To a stirred suspension of a suitable base (e.g., potassium hydroxide or sodium hydride) in an anhydrous solvent (e.g., DMF or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Add cyclohexyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: General Synthesis of a Palladium(II) Complex
This protocol provides a general method for the synthesis of a palladium(II) complex with the this compound ligand.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂) or (COD)PdCl₂
-
Acetonitrile or Dichloromethane (DCM)
-
Diethyl ether
-
Magnetic stirrer
-
Schlenk flask
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., PdCl₂) in the chosen solvent (e.g., acetonitrile).
-
In a separate flask, dissolve 2.2 equivalents of this compound in the same solvent.
-
Slowly add the ligand solution to the stirred palladium salt solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Upon completion, reduce the solvent volume in vacuo.
-
Add diethyl ether to precipitate the complex fully.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
-
Characterize the resulting complex, for example, trans-[PdCl₂(this compound)₂], using standard analytical techniques such as NMR, IR spectroscopy, and elemental analysis.
Caption: Workflow for the synthesis of the this compound ligand and its subsequent coordination to a palladium(II) center.
Section 2: Application Notes for Catalysis
The steric bulk of the cyclohexyl group and the electronic properties of the pyrrole ring suggest that metal complexes of this compound could be effective catalysts in a range of organic transformations. The strategic interplay between metal centers and organic linkers can create unique microenvironments that facilitate substrate activation and product formation through precisely controlled reaction pathways[1].
Application Note 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Rationale: Palladium complexes are workhorses in cross-coupling chemistry. The this compound ligand can stabilize the active Pd(0) species and influence the rates of oxidative addition and reductive elimination. The bulky cyclohexyl group may promote reductive elimination, which is often the product-forming and catalyst-regenerating step. For similar systems, palladium complexes with N,N-donor ligands have been successfully employed in coupling reactions[4].
Mechanistic Considerations: The catalytic cycle is expected to follow the well-established sequence of oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation with a boronic acid (in the case of Suzuki-Miyaura coupling) or migratory insertion of an olefin (in Heck coupling), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of this compound (L).
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Palladium(II) complex from Protocol 2 (0.01 mmol, 1 mol%)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Magnetic stir bar
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add the aryl halide, arylboronic acid, K₂CO₃, and the palladium catalyst.
-
Add the toluene/water solvent mixture to the vial.
-
Seal the vial and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Application Note 2: Olefin Isomerization and Dimerization
Rationale: Nickel hydride complexes are known to be active catalysts for olefin isomerization and dimerization. A closely related nickel hydride complex supported by a pyrrole-derived phosphine ligand, CyPNH, has demonstrated catalytic activity in the dimerization of ethylene and the cycloisomerization of 1,5-cyclooctadiene and 1,5-hexadiene[5]. It is plausible that a nickel complex of this compound, upon activation to a hydride species, could exhibit similar reactivity. The steric bulk of the cyclohexyl group would likely influence the regioselectivity of these transformations.
Mechanistic Considerations: The catalytic cycle for olefin isomerization typically involves the insertion of an olefin into a metal-hydride bond, followed by a β-hydride elimination to form the isomerized olefin and regenerate the metal hydride. For dimerization, a second olefin molecule inserts into the resulting metal-alkyl intermediate, followed by β-hydride elimination to release the dimer.
Protocol 4: Catalytic Isomerization of 1,5-Cyclooctadiene
This protocol is adapted from the study on a related nickel hydride complex[5].
Materials:
-
Nickel(II) complex of this compound (e.g., [NiCl₂(this compound)₂])
-
Hydride source (e.g., NaBH₄ or H₂)
-
1,5-Cyclooctadiene
-
Anhydrous toluene
-
Magnetic stir bar
-
Schlenk tube or pressure vessel
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the nickel complex in anhydrous toluene.
-
Add the hydride source to generate the active nickel hydride species in situ.
-
Inject 1,5-cyclooctadiene into the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 60-100 °C) for the specified time.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or ¹H NMR to determine the conversion and product distribution.
-
Upon completion, quench the reaction and work up as necessary for product isolation.
Table 1: Representative Catalytic Data for Olefin Transformations with a Related Nickel Hydride Complex [5]
| Entry | Substrate | Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Product(s) |
| 1 | Ethylene | (κP-CyPNH)(κP,κN-CyPN)NiH | 1 | 25 | 2 | >95 | Butenes |
| 2 | 1,5-Cyclooctadiene | (κP-CyPNH)(κP,κN-CyPN)NiH | 5 | 100 | 20 | >95 | Isomers |
| 3 | 1,5-Hexadiene | (κP-CyPNH)(κP,κN-CyPN)NiH | 5 | 100 | 20 | >95 | Isomers |
Note: This data is for a related system and serves as a benchmark for potential activity.
Section 3: Trustworthiness and Self-Validation
Every protocol described is designed as a self-validating system. This is achieved through:
-
In-process monitoring: Techniques like TLC and GC are integrated into the protocols to allow researchers to track the progress of the reaction and make informed decisions about reaction times and conditions.
-
Thorough characterization: The protocols emphasize the importance of characterizing the synthesized ligands and complexes using a suite of analytical techniques (NMR, IR, elemental analysis). This ensures the purity and identity of the materials being used.
-
Benchmarking: Where possible, performance is benchmarked against related and well-documented catalytic systems to provide a context for the expected outcomes.
Conclusion
Metal complexes of this compound hold considerable promise as catalysts in a variety of organic transformations. While direct experimental data for this specific ligand is still emerging, by drawing on established principles of organometallic chemistry and the behavior of structurally similar systems, we have outlined a series of robust protocols and application notes. The interplay of the electronic properties of the pyrrole ring and the steric influence of the cyclohexyl group provides a fertile ground for the development of novel, highly selective, and efficient catalysts. It is our hope that this guide will serve as a valuable resource for researchers venturing into this exciting area of catalysis.
References
-
Nickel Hydride Complexes Supported by a Pyrrole-Derived Phosphine Ligand. (2022). Inorganic Chemistry. [Link]
-
Metal Coordination Complexes for Catalytic Application Development. (2025). Journal of Chemical Technology & Biotechnology. [Link]
-
Recent Advances in the Chemistry of Pyrrole. (1996). Chemical Reviews. [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). Journal of Chemical Technology and Metallurgy. [Link]
-
Synthesis and Catalytic Applications of [N,N]‐Pyrrole Ligands for the Regioselective Synthesis of Styrene Derivatives. (2019). ChemistrySelect. [Link]
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Application Notes and Protocols: Functionalization of the Pyrrole Ring in 1-Cyclohexyl-1H-pyrrole
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Versatile Pyrrole Scaffold in Modern Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a valuable building block for the synthesis of complex molecules with diverse biological activities and material properties. The N-substituent on the pyrrole ring plays a crucial role in modulating its reactivity and physicochemical properties. The 1-cyclohexyl group, in particular, offers a balance of steric bulk and lipophilicity, influencing the regioselectivity of substitution reactions and the overall pharmacological profile of the resulting derivatives.
This comprehensive guide provides a detailed exploration of various strategies for the functionalization of the pyrrole ring in 1-cyclohexyl-1H-pyrrole. We will delve into the mechanistic underpinnings of key reactions, provide field-proven, step-by-step protocols, and offer insights into experimental design and troubleshooting. Our focus is to empower researchers to confidently and efficiently synthesize novel this compound derivatives for their specific research and development needs.
I. Electrophilic Aromatic Substitution: The Primary Pathway to Functionalization
Pyrrole is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.[1][2][3] The reaction typically proceeds with a strong preference for substitution at the C2 and C5 positions due to the greater stabilization of the cationic intermediate (the arenium ion) through resonance.[1][3][4]
A. Vilsmeier-Haack Formylation: Introduction of an Aldehyde Group
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[8]
Causality of Experimental Choices: The use of DMF and POCl₃ provides a less harsh alternative to other formylation methods that might employ strong Lewis acids, which can lead to the polymerization of the sensitive pyrrole ring.[1] The reaction is typically carried out at low temperatures to control the exothermic formation of the Vilsmeier reagent and then gently heated to drive the electrophilic substitution.
Protocol 1: Synthesis of this compound-2-carbaldehyde [9][10]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, heating mantle.
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The solution should become a pale yellow, viscous liquid.
-
Pyrrole Addition: Cool the mixture back to 0 °C and add anhydrous 1,2-dichloroethane.
-
Dissolve this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 5 °C.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 83 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound-2-carbaldehyde.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| This compound-2-carbaldehyde | C₁₁H₁₅NO | 177.24 | Yellowish oil | Typically 70-85% |
Visualization of Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
B. Friedel-Crafts Acylation: Installation of Ketone Moieties
Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring, typically at the C2-position. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), to activate the acylating agent (an acyl halide or anhydride).
Causality of Experimental Choices: The choice of Lewis acid and solvent is critical. Milder Lewis acids are often preferred to prevent degradation of the pyrrole. The reaction is generally performed at low temperatures to control its exothermicity and improve regioselectivity.
Protocol 2: Synthesis of 2-Acetyl-1-cyclohexyl-1H-pyrrole
Materials:
-
This compound
-
Acetic anhydride
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) to the solution.
-
Slowly add SnCl₄ (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield 2-acetyl-1-cyclohexyl-1H-pyrrole.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| 2-Acetyl-1-cyclohexyl-1H-pyrrole | C₁₂H₁₇NO | 191.27 | Pale yellow oil | Typically 65-80% |
II. Metalation and Cross-Coupling Strategies: Expanding the Synthetic Toolbox
While electrophilic substitution is a powerful tool, its scope can be limited. Metalation, followed by quenching with an electrophile or participation in cross-coupling reactions, provides access to a much broader range of functionalized pyrroles.
A. Directed Ortho-Metalation (DoM): Regioselective Functionalization
Directed ortho-metalation (DoM) involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[11][12][13][14][15] For N-substituted pyrroles, the nitrogen atom itself can act as a directing group, facilitating lithiation at the C2 position.[11]
Causality of Experimental Choices: The choice of organolithium base (n-BuLi, s-BuLi, or t-BuLi) and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence the efficiency of the lithiation.[12] The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to prevent side reactions.
Protocol 3: Synthesis of this compound-2-carboxylic acid via Lithiation and Carboxylation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice (solid CO₂)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, low-temperature thermometer, argon or nitrogen atmosphere.
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 equivalent) to the cold THF.
-
Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Carboxylation: Crush dry ice into a powder and quickly add an excess amount to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound-2-carboxylic acid.
Visualization of Directed Ortho-Metalation Workflow:
Caption: General workflow for directed ortho-metalation of this compound.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated pyrrole precursor is typically required.
1. Halogenation of this compound
Halogenation provides the necessary handle for subsequent cross-coupling reactions. N-halosuccinimides are commonly used for this purpose.
Protocol 4: Synthesis of 2-Iodo-1-cyclohexyl-1H-pyrrole
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain 2-iodo-1-cyclohexyl-1H-pyrrole.
2. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base.[16][17][18][19]
Protocol 5: Suzuki-Miyaura Coupling of 2-Iodo-1-cyclohexyl-1H-pyrrole with Phenylboronic Acid
Materials:
-
2-Iodo-1-cyclohexyl-1H-pyrrole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Toluene and water (or other suitable solvent system like dioxane/water)
-
Schlenk flask, condenser, magnetic stirrer, argon or nitrogen atmosphere.
Procedure:
-
Setup: To a Schlenk flask, add 2-iodo-1-cyclohexyl-1H-pyrrole (1.0 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, until TLC analysis indicates completion.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate and purify by column chromatography on silica gel to afford 1-cyclohexyl-2-phenyl-1H-pyrrole.
3. Sonogashira Coupling: Synthesis of Alkynyl Pyrroles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[20][21][22][23][24]
Protocol 6: Sonogashira Coupling of 2-Iodo-1-cyclohexyl-1H-pyrrole with Phenylacetylene
Materials:
-
2-Iodo-1-cyclohexyl-1H-pyrrole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask, magnetic stirrer, argon or nitrogen atmosphere.
Procedure:
-
Setup: To a Schlenk flask, add 2-iodo-1-cyclohexyl-1H-pyrrole (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.06 equivalents).
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 equivalents) via syringe.
-
Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and filter through Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify by column chromatography on silica gel to obtain 1-cyclohexyl-2-(phenylethynyl)-1H-pyrrole.
4. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex.[25][26][27][28][29]
Protocol 7: Buchwald-Hartwig Amination of 2-Bromo-1-cyclohexyl-1H-pyrrole with Morpholine
Materials:
-
2-Bromo-1-cyclohexyl-1H-pyrrole (synthesized similarly to the iodo-derivative using NBS)
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube, magnetic stirrer, glovebox or Schlenk line.
Procedure:
-
Setup (in a glovebox): To a Schlenk tube, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add 2-bromo-1-cyclohexyl-1H-pyrrole (1.0 equivalent) and anhydrous toluene.
-
Add morpholine (1.2 equivalents).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield 4-(1-cyclohexyl-1H-pyrrol-2-yl)morpholine.
III. Trustworthiness and Self-Validation
The protocols provided herein are based on well-established and widely cited synthetic methodologies. To ensure the trustworthiness and validity of your experimental results, it is imperative to:
-
Thoroughly Characterize Products: Utilize a combination of analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of all synthesized compounds.
-
Monitor Reaction Progress: Regularly monitor reactions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and identify the formation of any byproducts.
-
Control Reaction Conditions: Strictly adhere to the specified reaction conditions, particularly regarding temperature, atmosphere (inert gas), and the use of anhydrous solvents and reagents, as these factors can significantly impact the outcome of the reactions.
-
Reagent Quality: Use high-purity starting materials and reagents. The quality of reagents, especially catalysts and ligands, is paramount for the success of cross-coupling reactions.
By implementing these self-validating measures, researchers can have high confidence in the reproducibility and accuracy of their synthetic efforts.
Conclusion
The functionalization of the this compound core offers a gateway to a vast chemical space of potentially valuable molecules. This guide has provided a detailed overview of key synthetic strategies, from classical electrophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions. The provided protocols, grounded in established chemical principles, are designed to be robust and adaptable. By understanding the causality behind the experimental choices and adhering to rigorous analytical practices, researchers are well-equipped to explore the rich chemistry of this versatile heterocyclic system and advance their projects in drug discovery and materials science.
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Molecules. (2019). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
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University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]
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MDPI. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
-
Zhu, D., et al. (2011). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Synlett, 2011(15), 2185-2186. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
ResearchGate. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
-
Semantic Scholar. (2021). Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. (n.d.). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]
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Grokipedia. (n.d.). Directed ortho metalation. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27382. [Link]
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]
-
SlideShare. (2015). Pyrrole reaction. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of 2-Acetyl-1 H -pyrroles from N -Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. [Link]
-
Chemical Synthesis Database. (n.d.). This compound-2,5-dione. [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. [Link]
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ResearchGate. (n.d.). Metalation of Pyrrole. [Link]
-
Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readil.... [Link]
-
ACS Publications. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(39), 25333–25344. [Link]
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Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]
-
YouTube. (2014). Electrophilic Substitution of Pyrrole. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]
-
ChemTube3D. (n.d.). Pyrrole-Mannich-Electrophilic Substitution. [Link]
-
PubChem. (n.d.). 1H-Pyrrole-2,5-dione, 1-cyclohexyl-. [Link]
-
PubChem. (n.d.). 1-cyclohexyl-2,5-dihydro-1h-pyrrole. [Link]
-
PubChem. (n.d.). 2-Acetylpyrrole. [Link]
-
PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
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Application Notes and Protocols for the Synthesis of Conductive Polymers from 1-Cyclohexyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Frontiers of Conductive Polymers with N-Substituted Pyrroles
Conductive polymers have garnered significant attention due to their unique electronic properties, combining the processability of polymers with the conductivity of metals.[1] Among these, polypyrrole (PPy) is a prominent member, valued for its environmental stability and relatively high conductivity.[2] The properties of polypyrrole can be finely tuned by introducing substituents on the pyrrole nitrogen atom. N-substitution not only modifies the electronic and steric characteristics of the monomer but also influences the morphology, solubility, and ultimately, the performance of the resulting polymer.[3]
This guide focuses on the synthesis and polymerization of 1-cyclohexyl-1H-pyrrole, a derivative of pyrrole featuring a bulky, non-polar cyclohexyl group. The introduction of this substituent is anticipated to impact the polymer's properties, potentially enhancing its solubility in organic solvents and altering its film-forming capabilities. These modifications open up new avenues for applications in areas such as organic electronics, sensors, and biomedical devices where solution processability and specific surface interactions are crucial.[4]
We will delve into the synthesis of the this compound monomer via the Paal-Knorr reaction, followed by detailed protocols for its polymerization into a conductive polymer through both chemical and electrochemical methods. Furthermore, we will discuss the essential characterization techniques to analyze the structure, thermal stability, and morphology of the synthesized poly(this compound).
Part 1: Synthesis of this compound Monomer
The Paal-Knorr synthesis is a robust and widely used method for the preparation of N-substituted pyrroles.[5] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclohexylamine, typically under acidic conditions.[6]
Reaction Workflow: Paal-Knorr Synthesis
The synthesis of this compound from 2,5-hexanedione and cyclohexylamine proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[5]
Caption: Workflow for the Paal-Knorr synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2,5-hexanedione and cyclohexylamine.
Materials:
-
2,5-Hexanedione
-
Cyclohexylamine
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and cyclohexylamine (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Expected Yield: 70-85%
Part 2: Polymerization of this compound
The polymerization of this compound can be achieved through two primary methods: chemical oxidative polymerization and electrochemical polymerization. The choice of method will influence the properties of the resulting polymer, such as its conductivity, morphology, and processability.
Method 1: Chemical Oxidative Polymerization
This method involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent.
Polymerization Workflow: Chemical Oxidation
Caption: General workflow for the chemical oxidative polymerization of this compound.
Objective: To synthesize poly(this compound) via chemical oxidation.
Materials:
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Chloroform (or other suitable organic solvent)
-
Methanol
Procedure:
-
Dissolve this compound in chloroform in a reaction vessel.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in chloroform.
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at room temperature. A color change to dark brown or black indicates the onset of polymerization.
-
Continue stirring for 24 hours to ensure complete polymerization.
-
Precipitate the polymer by adding methanol to the reaction mixture.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual oxidant.
-
Dry the resulting poly(this compound) powder in a vacuum oven.
Method 2: Electrochemical Polymerization
Electrochemical polymerization offers excellent control over the thickness and morphology of the polymer film deposited on an electrode surface.[7] This method involves the oxidation of the monomer at an electrode surface by applying an external potential.
Polymerization Workflow: Electropolymerization
Caption: Workflow for the electrochemical polymerization of this compound.
Objective: To deposit a film of poly(this compound) on an electrode surface.
Materials:
-
This compound
-
Lithium perchlorate (LiClO₄) or other suitable supporting electrolyte
-
Acetonitrile (anhydrous)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution by dissolving this compound (e.g., 0.1 M) and LiClO₄ (e.g., 0.1 M) in anhydrous acetonitrile.
-
Assemble a three-electrode electrochemical cell with the ITO glass as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Deoxygenate the electrolyte solution by bubbling with nitrogen gas for at least 15 minutes.
-
Perform cyclic voltammetry by sweeping the potential between, for example, 0.0 V and +1.5 V vs. Ag/AgCl at a scan rate of 50 mV/s for a set number of cycles. The growth of the polymer film will be indicated by an increase in the peak currents with each cycle.
-
After polymerization, remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
Part 3: Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.
| Technique | Purpose | Expected Observations for Poly(this compound) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm polymerization.[8][9] | Appearance of characteristic peaks for the polypyrrole backbone, and the persistence of peaks associated with the cyclohexyl group. Broadening of peaks compared to the monomer spectrum is indicative of polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the polymer structure.[8] | Broadening of proton and carbon signals compared to the monomer, confirming the polymeric nature. The presence of signals corresponding to the cyclohexyl group will be evident. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer.[8] | A decomposition profile indicating the temperature at which the polymer starts to degrade. The thermal stability may be influenced by the bulky cyclohexyl group compared to unsubstituted polypyrrole.[10] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer.[8] | The morphology will depend on the synthesis method. Chemically synthesized polymer may appear as granular aggregates, while electrochemically deposited films may have a more uniform, nodular structure. |
| Four-Point Probe Conductivity Measurement | To determine the electrical conductivity of the polymer. | The conductivity is expected to be lower than that of unsubstituted polypyrrole due to the steric hindrance of the cyclohexyl group, which can disrupt the planarity of the polymer chains and reduce conjugation.[11] |
Part 4: Discussion and Causality
The introduction of a cyclohexyl group at the N-position of the pyrrole ring has several predictable consequences on the resulting polymer's properties:
-
Solubility: The non-polar cyclohexyl group is expected to increase the solubility of the polymer in common organic solvents compared to the largely insoluble parent polypyrrole. This is a significant advantage for solution-based processing techniques.
-
Conductivity: The bulky nature of the cyclohexyl group can lead to increased steric hindrance between adjacent pyrrole rings, potentially causing them to twist out of planarity.[3] This disruption of the conjugated π-system can decrease the effective conjugation length and, consequently, lower the electrical conductivity of the polymer.[11]
-
Morphology: The cyclohexyl group may influence the packing of the polymer chains, leading to different film morphologies compared to unsubstituted polypyrrole. This can affect properties such as film density, porosity, and mechanical strength.
-
Electrochemical Behavior: The oxidation potential of this compound may be different from that of pyrrole, which will affect the conditions required for electropolymerization. The redox properties of the resulting polymer film may also be altered.[12]
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and characterization of poly(this compound). The protocols outlined herein offer a starting point for researchers to explore this interesting class of conductive polymers. The enhanced solubility imparted by the cyclohexyl group makes this polymer a promising candidate for applications requiring solution processability, such as printable electronics and sensor coatings.
Future research should focus on a systematic investigation of the relationship between polymerization conditions and the resulting polymer properties. Optimizing factors such as oxidant-to-monomer ratio, solvent, and electrochemical parameters will be crucial for tailoring the conductivity, morphology, and other characteristics of poly(this compound) for specific applications. Furthermore, exploring the copolymerization of this compound with other monomers could lead to the development of new materials with a unique combination of properties.[7]
References
- Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00985]
- Top Analytical Techniques for Characterizing Custom Polymers.
- Synthesis of Random Copolymers of Pyrrole and Aniline by Chemical Oxidative Polymerization. Molecular Crystals and Liquid Crystals. [URL: https://www.tandfonline.com/doi/abs/10.1080/15421400601030878]
- Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [URL: https://www.mdpi.com/2073-4360/16/16/2233]
- Electrical properties of pyrrole and its copolymers. IBM Journal of Research and Development. [URL: Not Available]
- Polymer Characterization Technique Overview. Measurlabs. [URL: https://measurlabs.
- In-Situ Oxidative Polymerization of Pyrrole Composited with Cellulose Nanocrystal by Reactive Ink-Jet Printing on Fiber Substrates. MDPI. [URL: https://www.mdpi.com/2073-4360/14/20/4231]
- Paal-Knorr synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]
- The Electrochemical Properties of N-Substituted Pyrrole/Pyrrole Copolymers. Journal of the Chinese Chemical Society. [URL: Not Available]
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm]
- Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5371780/]
- POLYPYRROLE FILMS PREPARED BY CHEMICAL OXIDATION OF PYRROLE IN AQUEOUS FeCl3 SOLUTION. Journal of Science and Arts. [URL: http://www.josa.ro/10_1_2010/vol10_1_2010_art10.pdf]
- Pyrrole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm]
- Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/electrochemical-polymerization-and-characterizations-of-polypyrrole-in-aqueous-micellar-medium.pdf]
- Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem. [URL: https://www.benchchem.
- Special Issue: Conductive Polymers: Materials and Applications. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281601/]
- Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11294217/]
- From batteries to biosensors: Conductive polymers make the jump to commercial applications. CAS. [URL: https://www.cas.
- Polymer characterisation technique : TGA - FTIR. Impact Solutions. [URL: https://www.impact-solutions.co.
- Synthesis and Gas Permeability of Polynorbornene Dicarboximides Bearing Sulfonyl Moieties. MDPI. [URL: https://www.mdpi.com/2073-4360/12/1/141]
- Characterization of Polymers Using FTIR: Techniques and Applications. AzoM. [URL: https://www.azom.com/article.aspx?ArticleID=22950]
- (PDF) Application of Intrinsically Conductive Polymers. ResearchGate. [URL: https://www.researchgate.net/publication/237000185_Application_of_Intrinsically_Conductive_Polymers]
- Electrochemical Formation and Characterization of Copolymers Based on N -Pyrrole Derivatives.
- Nanostructured Conducting Polymers and Their Applications in Energy Storage Devices. MDPI. [URL: https://www.mdpi.com/1422-0067/22/23/12711]
- Highly Conductive New Aniline Copolymers Containing Butylthio Substituent. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ma0014792]
- (PDF) Cyclic Voltammetric Synthesis of Poly(N-methyl pyrrole) on Copper and Effects of Polymerization Parameters on Corrosion Performance. ResearchGate. [URL: https://www.researchgate.net/publication/225325996_Cyclic_Voltammetric_Synthesis_of_PolyN-methyl_pyrrole_on_Copper_and_Effects_of_Polymerization_Parameters_on_Corrosion_Performance]
- Thermal stability of polypyrroles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Thermal-stability-of-polypyrroles-Truong-Ennis/830b8061413a078516d2994f31c2d0f55e51147a]
- (PDF) Electrochemical Polymerization. ResearchGate. [URL: https://www.researchgate.
- Determination of the thermal conductivity of polypyrrole over the temperature range 280–335 K. ResearchGate. [URL: https://www.researchgate.
- (PDF) The stability of polypyrrole and its composites. ResearchGate. [URL: https://www.researchgate.net/publication/243452655_The_stability_of_polypyrrole_and_its_composites]
Sources
- 1. Special Issue: Conductive Polymers: Materials and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 7. derpharmachemica.com [derpharmachemica.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. Thermal stability of polypyrroles | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 1-Cyclohexyl-1H-pyrrole for Medicinal Chemistry
Introduction: The 1-Cyclohexyl-1H-pyrrole Scaffold as a Privileged Structure
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its electron-rich aromatic system allows for versatile functionalization, making it an attractive scaffold for drug design. The introduction of an N-cyclohexyl group imparts a significant lipophilic character, which can enhance membrane permeability and influence binding to hydrophobic pockets within biological targets. This strategic modification makes this compound an excellent starting point for developing novel therapeutic agents.
This guide provides a comprehensive overview of key derivatization strategies for the this compound core, focusing on reactions that introduce functionalities pivotal for probing structure-activity relationships (SAR). We will detail field-proven protocols for electrophilic substitution and palladium-catalyzed cross-coupling reactions, explaining the chemical principles and offering practical insights for researchers in drug discovery.
Core Synthetic Strategies: A Workflow for Diversification
The derivatization of this compound typically follows a logical workflow designed to install key functional groups that serve as handles for further diversification. The primary C2/C5 positions of the pyrrole ring are the most reactive sites for electrophilic substitution due to the electron-donating nature of the nitrogen atom.[3] Our focus will be on three critical transformations:
-
Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group, a versatile precursor for synthesizing oximes, nitriles, and other derivatives.
-
Electrophilic Bromination: Installation of a bromine atom, setting the stage for powerful C-C bond-forming reactions.
-
Suzuki-Miyaura Cross-Coupling: Arylation of the pyrrole core to explore interactions with aromatic binding domains in target proteins.
Figure 1: A high-level workflow for the strategic derivatization of the this compound scaffold.
Protocol 1: Vilsmeier-Haack Formylation at the C2-Position
The Vilsmeier-Haack reaction is a robust and widely used method for formylating electron-rich heterocycles.[4] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[5] For 1-substituted pyrroles, formylation preferentially occurs at the C2 (or C5) position. Steric hindrance from the N-substituent is a primary factor controlling regioselectivity.[6]
Reaction Principle
The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich pyrrole ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of N-substituted pyrroles.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of NaHCO₃ to quench the reaction and hydrolyze the intermediate. Caution: This is an exothermic process and may cause gas evolution. Continue the addition until the mixture is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound-2-carbaldehyde.
Protocol 2: Electrophilic Bromination using N-Bromosuccinimide (NBS)
To prepare the pyrrole scaffold for Suzuki cross-coupling, a halogen must be installed. Electrophilic bromination is readily achieved using N-Bromosuccinimide (NBS), which is a convenient and safer alternative to liquid bromine.[7] For electron-rich pyrroles, this reaction is typically fast and proceeds at the most nucleophilic position (C2/C5).
Detailed Experimental Protocol
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
NBS Addition: Add a solution of NBS (1.05 eq.) in anhydrous THF dropwise to the cooled pyrrole solution. The reaction is often rapid.
-
Monitoring: Stir the reaction at -78 °C for 30-60 minutes. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with DCM or EtOAc (3 x volume).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude 2-bromo-1-cyclohexyl-1H-pyrrole can be purified by column chromatography if necessary, though it is often used directly in the next step.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[8] It is a premier method for constructing C(sp²)-C(sp²) bonds, allowing for the introduction of diverse aryl or heteroaryl moieties onto the pyrrole core.[9] This is crucial for exploring SAR in many target classes, including kinases and GPCRs.
Reaction Principle
The reaction follows a catalytic cycle involving three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromopyrrole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides general conditions; optimization of catalyst, ligand, and base may be required for specific substrates.[10]
Materials:
-
2-Bromo-1-cyclohexyl-1H-pyrrole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-1-cyclohexyl-1H-pyrrole (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC analysis indicates completion.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 2-aryl-1-cyclohexyl-1H-pyrrole.
Application in Medicinal Chemistry: Targeting Inflammation
Derivatives of this compound have shown promise as potent anti-inflammatory agents.[1][3] A notable example involves the synthesis of 1-cyclohexyl-4,5-bis(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, which demonstrated significant analgesic and anti-inflammatory properties. This compound and its subsequent derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key targets in inflammation.[1]
Biological Activity Data
The following table summarizes the in vitro COX inhibitory activity for a series of 1-cyclohexyl-pyrrole derivatives.[1] The data highlights how minor modifications to the C2-substituent can modulate potency and selectivity.
| Compound ID | C2-Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1c | -CHO (Aldehyde) | 10.11 | 2.10 | 4.8 |
| 2c | -CH=NOH (Oxime) | 12.53 | 1.35 | 9.3 |
| 3c | -CN (Nitrile) | >50 | 1.39 | >36 |
| Celecoxib | (Reference) | 12.53 | 0.39 | 32.1 |
| Table 1: In vitro COX inhibitory activity of 1-cyclohexyl-4,5-bis(4-methoxyphenyl)-1H-pyrrole derivatives. |
Interpretation of Results:
-
The parent aldehyde 1c shows moderate COX-2 inhibition and some activity against COX-1.
-
Conversion of the aldehyde to an oxime (2c ) slightly improves COX-2 potency and selectivity.
-
Most notably, conversion to the nitrile (3c ) dramatically increases selectivity for COX-2 by abolishing COX-1 activity (IC₅₀ > 50 µM) while maintaining potent COX-2 inhibition.[1]
These results underscore the value of the C2-formyl group as a synthetic handle. Its conversion to other functional groups provides a powerful strategy to fine-tune the pharmacological profile of the this compound scaffold, leading to potent and selective inhibitors of inflammatory targets.[11]
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable starting point for the development of new medicinal agents. The synthetic protocols detailed herein—Vilsmeier-Haack formylation, electrophilic bromination, and Suzuki-Miyaura coupling—provide a robust toolkit for creating diverse libraries of compounds. The demonstrated anti-inflammatory activity of derivatives highlights the therapeutic potential of this scaffold. Future work can expand on these core reactions, exploring other cross-coupling methodologies (e.g., Buchwald-Hartwig amination) and further derivatizing the C2- and aryl-substituents to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets, including protein kinases and other enzymes.[12][13]
References
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 3. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 13. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexyl-1H-pyrrole
Welcome to the technical support center for the synthesis of 1-cyclohexyl-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yields and overcome common experimental challenges. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The format is designed to help you quickly identify and resolve experimental hurdles.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the N-alkylation of pyrrole are a common issue and can stem from several factors. The core of this synthesis is a nucleophilic substitution (SN2) reaction, where the pyrrolide anion attacks the cyclohexyl electrophile. To improve your yield, consider the following critical parameters:
-
Inefficient Deprotonation: The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5), requiring a sufficiently strong base for complete deprotonation to the nucleophilic pyrrolide anion.[1] If deprotonation is incomplete, you will have unreacted pyrrole, leading to a low yield.
-
Solution: Switch to a stronger base. While sodium hydride (NaH) is common, potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH) in a suitable solvent system can be more effective.[2]
-
-
Suboptimal Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents are ideal as they solvate the cation of the base but leave the nucleophile (pyrrolide anion) "naked" and more reactive.[3][4][5]
-
Solution: Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[3][6] Protic solvents like water or alcohols can form hydrogen bonds with the pyrrolide anion, stabilizing it and reducing its nucleophilicity, thus slowing down the reaction.[3][7]
-
-
Competitive C-Alkylation: The pyrrolide anion is an ambident nucleophile, meaning it can react at the nitrogen (N-alkylation) or at a carbon atom (C-alkylation).[2][8] While N-alkylation is generally favored, certain conditions can promote C-alkylation, leading to a mixture of products and a lower yield of the desired N-cyclohexylpyrrole.
Question 2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts and how can I minimize them?
Answer: The presence of multiple spots on your TLC plate indicates the formation of byproducts. In the synthesis of this compound, these are typically:
-
C-Alkylated Isomers: As mentioned above, the pyrrolide anion can undergo alkylation at the C2 or C3 positions of the pyrrole ring.[8]
-
Poly-alkylated Products: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, you might see evidence of di- or tri-cyclohexylated pyrroles.
-
Unreacted Starting Materials: Residual pyrrole or cyclohexyl halide will also appear as separate spots.
-
Polymeric Material: Pyrroles can be sensitive to strongly acidic conditions and can polymerize.[1]
Strategies to Minimize Byproducts:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyclohexyl halide to ensure complete consumption of the pyrrole.
-
Optimize Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions. Monitor the reaction by TLC and maintain the lowest effective temperature.
-
Purification: Careful column chromatography is often necessary to separate the desired N-alkylated product from C-alkylated isomers and other impurities.[10]
Question 3: The reaction is very slow or appears to be stalled. What can I do to increase the reaction rate?
Answer: A sluggish reaction can be frustrating. Here are some proven strategies to accelerate the N-alkylation of pyrrole:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the rate of reaction. However, be cautious of byproduct formation at higher temperatures.
-
Use a More Reactive Cyclohexyl Halide: The reactivity of the leaving group on the cyclohexyl ring follows the trend I > Br > Cl. If you are using cyclohexyl chloride, consider switching to cyclohexyl bromide or iodide.
-
Incorporate a Phase-Transfer Catalyst (PTC): PTCs, such as quaternary ammonium salts or crown ethers, are highly effective in accelerating N-alkylation reactions.[2][9][11][12] They work by transporting the pyrrolide anion from a solid or aqueous phase into the organic phase where the alkylating agent resides, thus increasing the effective concentration of the reactive species.
Frequently Asked Questions (FAQs)
What is the general mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-alkylation of pyrrole. This reaction proceeds via a two-step mechanism:
-
Deprotonation: A base removes the acidic proton from the nitrogen atom of the pyrrole ring, forming a nucleophilic pyrrolide anion.[13]
-
Nucleophilic Substitution (SN2): The pyrrolide anion then acts as a nucleophile and attacks the electrophilic carbon atom of a cyclohexyl halide (e.g., cyclohexyl bromide), displacing the halide and forming the N-C bond.
Caption: General workflow for the N-alkylation of pyrrole.
Which base should I choose for the deprotonation of pyrrole?
The choice of base is critical for efficient deprotonation. Here is a comparison of common bases:
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Sodium Hydride (NaH) | ~36 | THF, DMF | A strong, non-nucleophilic base. The reaction produces hydrogen gas, which must be safely vented. |
| Potassium tert-Butoxide (t-BuOK) | ~19 | THF, t-BuOH | A strong, sterically hindered base that is soluble in many organic solvents. Can lead to better yields than NaH in some cases.[2] |
| Potassium Hydroxide (KOH) | ~15.7 | DMSO, or with PTC | A less expensive but also less strong base. Often used with a phase-transfer catalyst to enhance reactivity.[2] |
What is the role of a phase-transfer catalyst (PTC) and should I use one?
A phase-transfer catalyst facilitates the transfer of a reactant from one phase to another where the reaction occurs. In the N-alkylation of pyrrole, a PTC can transport the pyrrolide anion (often formed in a solid or aqueous phase with a base like KOH) into the organic solvent where the cyclohexyl halide is dissolved. This dramatically increases the reaction rate and can improve the yield.[2][8][9]
When to use a PTC:
-
When using a solid or aqueous base with an organic solvent.
-
To improve reaction rates and yields, especially for less reactive alkylating agents.[9]
-
To enhance selectivity for N-alkylation over C-alkylation.[8]
Caption: Mechanism of Phase-Transfer Catalysis in N-alkylation.
Experimental Protocols
Protocol 1: N-Alkylation of Pyrrole using Sodium Hydride in DMF
This protocol is a standard method for the N-alkylation of pyrrole.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) and wash with dry hexanes to remove the mineral oil.
-
Reaction Setup: Add dry DMF to the flask to create a slurry of NaH. Cool the mixture to 0 °C in an ice bath.
-
Pyrrole Addition: Slowly add a solution of pyrrole (1.0 eq.) in dry DMF to the NaH slurry via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add cyclohexyl bromide (1.1 eq.) dropwise to the reaction mixture. Heat the reaction to 50-60 °C and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of Pyrrole using Phase-Transfer Catalysis
This protocol utilizes a phase-transfer catalyst for improved efficiency.
-
Reaction Setup: In a round-bottom flask, combine pyrrole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.) in toluene.
-
Alkylation: Add cyclohexyl bromide (1.1 eq.) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Wash the filtrate with water to remove any remaining base and catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
References
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2922. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [Link]
-
Taylor & Francis Online. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18). [Link]
-
IRIS. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. [Link]
-
PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
OUCI. (n.d.). Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Th… [Link]
-
Wang, N.-C., Teo, K.-E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4117. [Link]
-
National Institutes of Health. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
-
Quora. (2018). What is the effect of solvent on SN2? [Link]
-
PubMed Central. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1475–1483. [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
SIELC Technologies. (2018). 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro-. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Heterocyclic Chemistry. (n.d.). [Link]
-
ResearchGate. (n.d.). On the Protonation and Deuteration of Pyrroles. [Link]
-
Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]
-
Quora. (2017). Is the protonation of the N-atom in pyrrole more difficult than in pyridine? Why? [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Journal of the American Chemical Society. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]
-
National Institutes of Health. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. [Link]
-
PubChem. (n.d.). 1H-Pyrrole-2,5-dione, 1-cyclohexyl-. [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
- Google Patents. (n.d.).
-
Chemical Synthesis Database. (n.d.). This compound-2,5-dione. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Chemical Synthesis Database. (n.d.). This compound. [Link]
-
SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
MDPI. (n.d.). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C10H15N, 1 gram. [Link]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Cyclohexyl-1H-pyrrole
Welcome to the technical support guide for the chromatographic purification of 1-cyclohexyl-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. As a Senior Application Scientist, I will provide field-proven insights and explain the causality behind experimental choices to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.
Q1: My compound is streaking or "tailing" on the TLC plate and column, leading to poor separation. What's happening and how do I fix it?
Answer:
Streaking or tailing is a frequent issue when purifying nitrogen-containing heterocycles like pyrroles on standard silica gel.[1] This phenomenon is primarily caused by strong, non-ideal interactions between the lone pair of electrons on the pyrrole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a portion of your compound being retained more strongly, resulting in a "tail" rather than a compact band.
Troubleshooting Steps:
-
Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. This is the most common and effective choice.
-
Pyridine: Can also be used in similar concentrations if triethylamine is incompatible with your molecule.
-
-
Use an Alternative Stationary Phase: If tailing persists, the stationary phase itself may be the issue.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[1] It lacks the strong acidity of silica gel, which can prevent tailing and potential decomposition.
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]
-
-
Optimize Solvent Polarity: Ensure your solvent system is not too weak. A very slow-moving compound (low Rf) is more susceptible to band broadening and tailing. Adjust the polarity to achieve an Rf value between 0.2 and 0.4 on your analytical TLC plate.
Q2: My compound seems to have decomposed on the column. The collected fractions are colored, or my yield is extremely low.
Answer:
Pyrrole derivatives can be sensitive to prolonged exposure to acidic conditions, air, and light, which can lead to decomposition or polymerization.[1] The vast surface area and acidic nature of a silica gel column can catalyze this degradation.
Troubleshooting Steps:
-
Assess Compound Stability: Before committing to a large-scale column, test your compound's stability on silica. Spot your crude material on a silica TLC plate, let it sit on the benchtop for an hour, and then elute it. If a new spot appears or the original spot has degraded, your compound is not stable on silica under these conditions.[1][2]
-
Minimize Exposure to Acid, Air, and Light:
-
Work Efficiently: Do not leave the compound on the column for an extended period. Flash chromatography, which uses pressure to speed up the elution, is highly recommended over gravity chromatography.[3]
-
Use an Inert Atmosphere: If the compound is particularly sensitive, consider packing and running the column under a nitrogen or argon atmosphere.[1]
-
Protect from Light: Wrap the column in aluminum foil to prevent light-induced degradation.
-
-
Pre-Column Purification:
-
Activated Charcoal Treatment: If your crude product is already colored, you can dissolve it in a suitable solvent and stir briefly with a small amount of activated charcoal. This can adsorb highly colored, polar impurities. Be aware that this may also reduce your overall yield.[1]
-
Aqueous Wash: An initial workup wash of the crude organic extract with a mild base like sodium bicarbonate solution can help remove acidic impurities that might contribute to degradation on the column.[1]
-
Q3: I can't seem to elute my compound from the column, even when using 100% ethyl acetate.
Answer:
This frustrating situation, where the compound remains irreversibly adsorbed to the stationary phase, points to extremely strong interactions or decomposition at the origin.[1][2]
Troubleshooting Steps:
-
Verify Stability: First, perform the stability test on a TLC plate as described in Q2. If the compound decomposes, it may never elute.
-
Switch to a "Stronger" Solvent System: If ethyl acetate isn't strong enough, you'll need a more polar eluent.
-
Add methanol (MeOH) to your mobile phase. A common progression is to use dichloromethane (DCM) with a gradient of methanol (e.g., 0-10% MeOH in DCM).
-
For very polar, basic compounds, a system containing ammonia can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane.[2]
-
-
Change the Stationary Phase: As mentioned previously, switching to neutral or basic alumina can mitigate the strong acidic interactions that may be causing your compound to stick permanently to silica.[1]
-
Consider Reversed-Phase Chromatography: If your compound is very polar, reversed-phase chromatography (using a C18-functionalized silica stationary phase and polar solvents like water/acetonitrile or water/methanol) may be a more suitable purification method.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound on a silica gel column?
Answer: this compound has a non-polar cyclohexyl moiety and a moderately polar N-substituted pyrrole ring. A good starting point for method development is a low-polarity binary mixture.
-
Recommended Starting Point: Hexanes/Ethyl Acetate (EtOAc) . Begin with a very low percentage of ethyl acetate (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity.
-
Alternative System: Hexanes/Dichloromethane (DCM) can also be effective.
The goal is to find a solvent composition that provides an Rf value of approximately 0.2-0.4 for this compound on an analytical TLC plate. This range typically provides the best separation from impurities.
Q2: How should I load my crude sample onto the column?
Answer: Proper sample loading is critical for a good separation. You have two main options:
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial, low-polarity eluent. Using a pipette, carefully apply this solution to the top of the column bed, ensuring not to disturb the surface. This method is quick and easy for samples that are readily soluble in the mobile phase.[3]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you used a strong solvent to dissolve it.
-
Dissolve your crude sample in a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (typically 5-10 times the mass of your sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column.[3]
-
Dry loading prevents band broadening caused by using a strong dissolution solvent and often results in sharper separation.
Q3: What are the expected impurities from the synthesis of this compound?
Answer: The impurities will depend on the synthetic route used. The most common method is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound (like 2,5-dimethoxytetrahydrofuran) with a primary amine (cyclohexylamine).
-
Unreacted Starting Materials: Residual cyclohexylamine or byproducts from the 1,4-dicarbonyl source.
-
Polymerization Products: Pyrroles can polymerize under acidic conditions, leading to higher molecular weight, often colored, impurities.
-
Oxidation Products: Exposure to air can lead to the formation of oxidized pyrrole species.
Developing a TLC system that shows clear separation between your product spot and any other spots is the essential first step before attempting column chromatography.
Data Summary & Experimental Workflow
Recommended Solvent Systems & Rf Values
The optimal solvent system must be determined empirically using TLC. The table below provides starting points based on the purification of structurally similar N-substituted pyrroles.
| Compound Type | Stationary Phase | Recommended Eluent System | Typical Rf Range | Citation |
| N-Aryl Pyrroles | Silica Gel | Hexanes / Ethyl Acetate (30%) | 0.6 - 0.8 | |
| Substituted Pyrroles | Silica Gel | Hexanes / Ethyl Acetate (1:1) | 0.2 - 0.5 | |
| Polar Pyrroles | Silica Gel | Dichloromethane / Methanol (99:1) | ~0.4 | [5] |
| This compound | Silica Gel | Hexanes / Ethyl Acetate (95:5) | Target: 0.2-0.4 | Predicted |
General Protocol for Column Chromatography
-
TLC Analysis: Develop a solvent system that gives your target compound an Rf of 0.2-0.4 and separates it from all major impurities.
-
Column Packing (Slurry Method):
-
Choose an appropriate column size (typically 50-100x the mass of your crude sample).
-
Create a slurry of silica gel in your initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[6]
-
-
Sample Loading: Load your sample using either the wet or dry loading method described in the FAQ.
-
Elution:
-
Begin running the column with your initial low-polarity eluent.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (approx. 2 inches/minute solvent level drop).
-
Collect fractions in an ordered rack of test tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly retained compounds.
-
-
Fraction Analysis:
-
Monitor the fractions being collected using TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[6]
Purification Workflow Diagram
Caption: Workflow for purifying this compound.
References
-
7 . ChemicalBook. Accessed January 2, 2026.
-
8 . SIELC Technologies. Accessed January 2, 2026.
-
9 . Mol-Instincts. Accessed January 2, 2026.
-
1 . BenchChem. Accessed January 2, 2026.
-
. The Royal Society of Chemistry. Accessed January 2, 2026.
-
2 . University of Rochester. Accessed January 2, 2026.
-
10 . Mol-Instincts. Accessed January 2, 2026.
-
11 . The Royal Society of Chemistry. Accessed January 2, 2026.
-
12 . The Royal Society of Chemistry. Accessed January 2, 2026.
-
13 . The Royal Society of Chemistry. Accessed January 2, 2026.
-
. Sigma-Aldrich. Accessed January 2, 2026.
-
14 . The Royal Society of Chemistry. Accessed January 2, 2026.
-
3 . ChemistryViews. August 7, 2012.
-
4 . SIELC Technologies. February 16, 2018.
-
15 . PubChem. Accessed January 2, 2026.
-
16 . Teledyne ISCO. March 25, 2019.
-
17 . Wikipedia. Accessed January 2, 2026.
-
18 . The Royal Society of Chemistry. Accessed January 2, 2026.
-
[Calix[1]pyrroles: New Solid-Phase HPLC Supports for the Separation of Anions - ePrints Soton]() . University of Southampton. Accessed January 2, 2026.
-
19 . JoVE. Accessed January 2, 2026.
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- 4. 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro- | SIELC Technologies [sielc.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. orgsyn.org [orgsyn.org]
- 7. 1-cyclohexyl-2,5-dihydro-1H-pyrrole synthesis - chemicalbook [chemicalbook.com]
- 8. Separation of 1H-Pyrrole-2,5-dione, 1-cyclohexyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. pubs.rsc.org [pubs.rsc.org]
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- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | C10H13NO2 | CID 74203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Pyrrole - Wikipedia [en.wikipedia.org]
- 18. rsc.org [rsc.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
common side products in the synthesis of 1-cyclohexyl-1H-pyrrole
Welcome to the technical support resource for the synthesis of 1-cyclohexyl-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this N-substituted pyrrole. Here, you will find detailed troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during laboratory synthesis in a direct question-and-answer format.
Q1: My Paal-Knorr synthesis of this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione or succinaldehyde) with cyclohexylamine, are a frequent challenge.[1][2] The root causes can often be traced to several key factors:
-
Purity of Starting Materials: Impurities in either the 1,4-dicarbonyl compound or the cyclohexylamine can introduce competing side reactions. It is crucial to use freshly purified reagents.[3]
-
Reaction Conditions: Harsh conditions, such as prolonged heating in strong acid, can degrade the starting materials or the pyrrole product.[4] Temperature, reaction time, and solvent choice must be carefully optimized.[3]
-
Inappropriate pH: The reaction is highly sensitive to pH. While weak acidity accelerates the reaction, a pH below 3 strongly favors the formation of furan byproducts, significantly reducing the yield of the desired pyrrole.[5][6]
-
Presence of Moisture: Certain variations of the synthesis are sensitive to water. Using dry solvents and operating under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]
-
Inefficient Catalyst: The choice and concentration of the acid catalyst are critical. Overly strong acids can promote side reactions, while insufficient catalysis can lead to a sluggish or incomplete reaction.[3][5]
Troubleshooting Steps:
-
Verify Reagent Purity: Purify starting materials if their quality is uncertain. Cyclohexylamine can be distilled, and the dicarbonyl compound can be purified by distillation or recrystallization.
-
Optimize Catalyst: Switch to a milder acid catalyst. While mineral acids can be used, weak acids like acetic acid are often sufficient to promote the reaction without causing significant side product formation.[6] Heterogeneous acid catalysts, such as silica sulfuric acid, have also been shown to produce high yields under mild, often solvent-free, conditions.[4]
-
Control pH: Maintain a neutral to weakly acidic environment. Using the amine's hydrochloride salt can sometimes lead to furan formation; therefore, using the free base with a catalytic amount of a weak acid is preferable.[5][6]
-
Adjust Temperature and Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation.
Q2: I am observing a significant amount of 2,5-dimethylfuran as a byproduct in my Paal-Knorr reaction with 2,5-hexanedione. How can I minimize its formation?
A2: The formation of a furan byproduct is the most common and significant side reaction in the Paal-Knorr synthesis.[3] This occurs via the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound, a pathway that directly competes with the desired pyrrole formation.[5][7]
Strategies to Minimize Furan Formation:
-
Strict pH Control: This is the most critical factor. The rate of furan formation increases dramatically at pH < 3.[6] The reaction should be run in a neutral or weakly acidic medium. Using acetic acid as both the catalyst and solvent often provides the right level of acidity.[8]
-
Amine Concentration: Use a slight excess of cyclohexylamine. This ensures that the concentration of the amine is high enough to favor the initial formation of the hemiaminal and subsequent imine intermediates, outcompeting the intramolecular cyclization of the dicarbonyl.[3]
-
Temperature Management: While heat is often required, excessive temperatures can favor the elimination reaction that leads to the furan. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Catalyst Choice: Avoid strong Brønsted acids like sulfuric acid or hydrochloric acid. Lewis acids or milder heterogeneous catalysts can provide better selectivity for the pyrrole product.[9]
Q3: My Clauson-Kaas reaction using 2,5-dimethoxytetrahydrofuran and cyclohexylamine is sluggish and incomplete. What adjustments can I make?
A3: The Clauson-Kaas synthesis is an excellent alternative for preparing N-substituted pyrroles and generally proceeds under milder conditions than the Paal-Knorr reaction.[10][11] Sluggishness can typically be resolved by addressing the following:
-
Catalyst Activity: This reaction is acid-catalyzed, with the first step being the acid-mediated ring-opening of the 2,5-dimethoxytetrahydrofuran.[12] If the reaction is slow, the acidity may be too low. While acetic acid is commonly used, a slightly stronger catalyst like p-toluenesulfonic acid (p-TsOH) can be effective.[13]
-
Solvent Choice: The choice of solvent can influence reaction rates. While acetic acid or dioxane are common, some protocols have found success using greener solvents like water or even solvent-free conditions, which can sometimes accelerate the reaction.[8][10] Microwave-assisted syntheses under solventless conditions have also been shown to dramatically reduce reaction times.[14]
-
Water Scavenging: The reaction releases water, which can slow down the reaction or participate in side reactions. The inclusion of molecular sieves or performing the reaction in a setup with a Dean-Stark trap can drive the equilibrium toward the product.
Q4: After the reaction, I have a complex mixture that is difficult to purify. What are the likely impurities and what purification strategies do you recommend?
A4: The primary impurities will be unreacted starting materials (cyclohexylamine and the dicarbonyl/tetrahydrofuran precursor), the furan byproduct (in Paal-Knorr synthesis), and potentially some polymeric tars if the reaction conditions were too harsh.
Recommended Purification Protocol:
-
Aqueous Workup: First, perform an acid-base extraction.
-
Dissolve the crude mixture in a nonpolar organic solvent like diethyl ether or ethyl acetate.
-
Wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted cyclohexylamine.
-
Wash with a dilute base solution (e.g., saturated NaHCO₃) to remove the acid catalyst.
-
Wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
Chromatography: The resulting crude oil or solid should be purified by column chromatography on silica gel.
-
A nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The less polar furan byproduct and the desired pyrrole product can usually be separated effectively. The this compound is more polar than the furan byproduct but less polar than the starting dicarbonyl.
-
-
Distillation: If the product is a liquid and the boiling points of the components are sufficiently different, vacuum distillation can be an effective final purification step after chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and versatile methods are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.[2][11]
-
Paal-Knorr Synthesis: Involves the reaction of a 1,4-dicarbonyl compound with a primary amine (cyclohexylamine). The reaction is typically catalyzed by a weak acid.[1][15]
-
Clauson-Kaas Synthesis: Utilizes the reaction of 2,5-dialkoxytetrahydrofuran (e.g., 2,5-dimethoxytetrahydrofuran) with a primary amine, also under acidic conditions.[10][16] Other methods like the Hantzsch or Knorr pyrrole syntheses exist but are generally used for preparing more complex, substituted pyrroles.[15]
Q2: How do I choose between the Paal-Knorr and Clauson-Kaas synthesis?
A2: The choice depends on the availability of starting materials, desired reaction conditions, and scalability. The following table summarizes the key differences to aid in your decision.
Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A stain (like potassium permanganate or vanillin) is often needed for visualization as pyrroles can have poor UV activity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the desired product, starting materials, and volatile byproducts like furan derivatives in the crude reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity after isolation. The disappearance of the dicarbonyl signals and the appearance of aromatic pyrrole protons and signals for the cyclohexyl group are key indicators.
-
Infrared (IR) Spectroscopy: Can be used to confirm the absence of carbonyl (C=O) and amine (N-H) stretches from the starting materials in the final product.
Part 3: Protocols & Data
Table 1: Comparison of Paal-Knorr and Clauson-Kaas Syntheses
| Feature | Paal-Knorr Synthesis | Clauson-Kaas Synthesis |
| Dicarbonyl Source | 1,4-Dicarbonyl Compound (e.g., 2,5-hexanedione) | 2,5-Dialkoxytetrahydrofuran |
| Amine | Primary Amine (Cyclohexylamine) | Primary Amine (Cyclohexylamine) |
| Typical Catalyst | Weak Brønsted acids (e.g., Acetic Acid) or Lewis acids[6] | Brønsted acids (e.g., Acetic Acid, p-TsOH)[10][13] |
| Key Advantage | Atom economy can be high. | Often proceeds under milder conditions with fewer byproducts.[10] |
| Major Side Product | Furan formation via self-condensation of the dicarbonyl.[5] | Generally cleaner, though incomplete reaction can be an issue. |
| Reaction Conditions | Often requires heating; sensitive to strong acids.[4] | Can often be run at moderate temperatures; amenable to microwave synthesis.[14] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq) and cyclohexylamine (1.1 eq).
-
Add glacial acetic acid to act as both the solvent and catalyst.
-
Heat the mixture to reflux (approx. 118 °C) and monitor the reaction progress using TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Perform an aqueous workup as described in the troubleshooting section (Q4) to remove excess amine and acetic acid.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Clauson-Kaas Synthesis of this compound
-
In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) and cyclohexylamine (1.1 eq) in glacial acetic acid or 1,4-dioxane.[8]
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, ~5 mol%).
-
Heat the mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Perform an aqueous workup to remove the catalyst and any unreacted amine.
-
Purify the crude product via silica gel column chromatography.
Part 4: Visualizations
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
Caption: Competing reaction pathways in Paal-Knorr synthesis.
References
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
- BenchChem. (2025). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.
- Beilstein Journal of Organic Chemistry. (2023).
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
National Center for Biotechnology Information. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
Wikipedia. (n.d.). Clauson-Kaas-Reaktion. [Link]
-
National Center for Biotechnology Information. (2021). Recent Advancements in Pyrrole Synthesis. [Link]
-
Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]
-
MDPI. (2019). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Journal of Chemical Technology and Metallurgy. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]
-
MDPI. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. [Link]
-
Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
University of Glasgow. (n.d.). key reactions in heterocycle synthesis. [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 11. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 16. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimization of N-Cyclohexylation of Pyrrole
Welcome to the Technical Support Center for the optimization of reaction conditions for the N-cyclohexylation of pyrrole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The introduction of a cyclohexyl group onto the pyrrole nitrogen presents unique challenges, primarily due to the steric bulk of the secondary alkylating agent. This resource will equip you with the knowledge to overcome these hurdles and achieve optimal reaction outcomes.
Understanding the Core Challenge: Steric Hindrance
The N-cyclohexylation of pyrrole is often more challenging than alkylations with primary alkyl halides. The secondary nature of the cyclohexyl electrophile leads to a slower SN2 reaction rate and can promote competing side reactions, most notably elimination (E2) to form cyclohexene. The choice of reaction conditions is therefore critical to favor the desired nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: My N-cyclohexylation of pyrrole is giving a very low yield. What are the most likely causes?
A1: Low yields in this reaction are typically due to a combination of factors:
-
Steric Hindrance: The bulky cyclohexyl group slows down the rate of N-alkylation.
-
Inappropriate Base/Solvent System: The choice of base and solvent is crucial for promoting the SN2 pathway over the E2 pathway. A poorly chosen system may not effectively deprotonate the pyrrole or may favor elimination.
-
Reaction Temperature: While higher temperatures can increase the rate of SN2, they often favor the E2 elimination side reaction to a greater extent.
-
Leaving Group: The nature of the leaving group on your cyclohexyl electrophile (e.g., Br, I, OTs) will significantly impact the reaction rate and the propensity for side reactions.
Q2: I am observing a significant amount of cyclohexene as a byproduct. How can I minimize this?
A2: The formation of cyclohexene is a classic example of an E2 elimination side reaction. To minimize it:
-
Use a less hindered, non-nucleophilic base: Strong, bulky bases are more likely to act as a base for elimination rather than facilitating the deprotonation of pyrrole for nucleophilic attack. Consider weaker bases like potassium carbonate (K₂CO₃) over stronger, more hindered bases like potassium tert-butoxide.
-
Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more sensitive to temperature increases.
-
Choose an appropriate solvent: Polar aprotic solvents like DMF or DMSO can help to solvate the cation of the pyrrolide salt, making the pyrrolide anion more nucleophilic and favoring the SN2 reaction.
Q3: Is there an alternative to using cyclohexyl halides for this reaction?
A3: Yes, several alternative methods can be employed, especially when dealing with sterically hindered systems or when the corresponding halide is unstable or unavailable. Two excellent alternatives are the Mitsunobu reaction using cyclohexanol and reductive amination using cyclohexanone.
Troubleshooting Guide: Low Yield or No Reaction
If you are experiencing low to no yield of your desired N-cyclohexylpyrrole, a systematic approach to optimizing your reaction conditions is necessary. The following sections provide detailed protocols and the rationale behind them.
Workflow for Troubleshooting Low Yield
Technical Support Center: Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for constructing substituted pyrroles—a core heterocyclic motif in numerous pharmaceuticals and natural products.[1] This resource moves beyond simple protocols to address the nuanced challenges you may face at the bench, providing in-depth, mechanistically grounded solutions to common experimental hurdles.
Core Concept: The Paal-Knorr Reaction Mechanism
Understanding the reaction pathway is critical for effective troubleshooting. The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2] The accepted mechanism, investigated by V. Amarnath et al., involves the initial nucleophilic attack of the amine on a protonated carbonyl to form a hemiaminal intermediate.[3] This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group. A final dehydration cascade yields the aromatic pyrrole ring.[3][4]
Caption: A logical workflow for troubleshooting common Paal-Knorr issues.
Data Summary: Catalyst & Condition Selection
The choice of catalyst and solvent significantly impacts reaction efficiency. The table below summarizes various approaches reported in the literature, providing a comparative overview.
| Catalyst Type | Example Catalyst | Typical Solvent | Temperature | Key Advantages & Ref |
| Brønsted Acid | Acetic Acid (AcOH) | Acetic Acid, Ethanol | Reflux | Simple, classic method; solvent is also catalyst. [4][5] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene, Benzene | Reflux | Effective dehydrating acid for challenging substrates. [3][4] | |
| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Solvent-Free | 60-80 °C | Highly efficient (1 mol%), reusable, excellent yields. [6] |
| Bismuth Nitrate (Bi(NO₃)₃) | Dichloromethane | Room Temp | Mild conditions suitable for acid-sensitive groups. [7] | |
| Indium(III) Chloride (InCl₃) | Water | 80-100 °C | "Green" approach using water as the solvent. [8] | |
| Heterogeneous | Silica Sulfuric Acid | Solvent-Free | Room Temp | Reusable, simple workup, very high yields in short times. [4] |
| Montmorillonite KSF Clay | Dichloromethane | Room Temp | High catalytic activity, inexpensive solid support. [9] | |
| Green/Organic | Citric Acid | Solvent-Free (Ball Mill) | Room Temp | Mechanochemical activation avoids bulk solvents. [10] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
[1] This protocol details a classic approach using conventional heating.
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
-
Materials:
-
2,5-Hexanedione
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) for recrystallization
-
-
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1.0 eq), aniline (1.05 eq), and ethanol (approx. 5 mL per gram of diketone).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 15-30 minutes. Monitor reaction completion via TLC.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.
-
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
[1] This protocol demonstrates a modern, rapid synthesis using microwave irradiation.
-
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.
-
Materials:
-
1,4-Diketone (e.g., hexane-2,5-dione) (1.0 eq)
-
Primary Amine (e.g., benzylamine) (3.0 eq)
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (e.g., 0.04 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents).
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80 °C. The reactor will apply initial high power to reach the target temperature, then maintain it. Typical reaction times are 5-20 minutes.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate). Extract the aqueous phase three times with the organic solvent.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.
-
References
-
Wikipedia. (2023, December 1). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
El-Malah, A. A., et al. (2016). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Computational and Theoretical Chemistry, 1077, 50-57. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 333-346. Retrieved from [Link]
-
Menard, A., et al. (2015). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2015(32), 7010-7013. Retrieved from [Link]
-
Martinez, A., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 26(15), 4484. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Request PDF. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
stability issues and degradation pathways of 1-cyclohexyl-1H-pyrrole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-cyclohexyl-1H-pyrrole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter when working with this compound. The question-and-answer format is designed to help you quickly identify and resolve issues.
Q1: My previously colorless or pale-yellow solution of this compound has turned dark yellow or brown upon storage. What is causing this discoloration?
A1: This is a classic indicator of degradation, primarily through oxidation and subsequent polymerization. The pyrrole ring is electron-rich and highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] Unsubstituted pyrrole is known to darken when it comes into contact with air.[2]
-
Causality: The initial step is likely the oxidation of the pyrrole ring, which can generate reactive intermediates.[3][4] These intermediates can then polymerize, forming colored oligomeric or polymeric species.[1][3] This process can occur slowly even at room temperature.[5] The N-cyclohexyl group, being a bulky substituent, may sterically hinder polymerization to some extent compared to unsubstituted pyrrole, but the inherent reactivity of the pyrrole ring remains a significant factor.
-
Recommended Action:
-
Verify Purity: Before use, verify the purity of the discolored sample using techniques like HPLC, GC-MS, or NMR. Compare the results to a fresh or properly stored reference standard.
-
Purge with Inert Gas: To prevent further oxidation, handle the compound under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions, degas the solvent first and then blanket the headspace of the vial with inert gas.
-
Purification: If the discoloration is significant and purity analysis confirms degradation, consider re-purifying the material via distillation or column chromatography before use.
-
Q2: I am observing inconsistent yields and unexpected byproducts in my reactions. Could the stability of my this compound starting material be the issue?
A2: Absolutely. The presence of degradants in your starting material can have a significant impact on your reaction outcomes. Degradation products can interfere with your reaction in several ways: they can act as catalysts or inhibitors, react with your reagents, or complicate the purification of your desired product.
-
Causality: The primary culprits are oxidative and photolytic degradants.
-
Oxidative Degradants: Oxidized species, such as pyrrolidinones or ring-opened products, will not possess the same reactivity as the parent compound and can lead to lower yields.[4]
-
Photodegradants: Pyrrole moieties can undergo both direct and indirect photodegradation, the latter often mediated by singlet oxygen (¹O₂).[6][7][8] This process can generate radical cations and other reactive species that lead to a complex mixture of byproducts.[8]
-
Acid/Base Instability: Pyrroles can be unstable in strongly acidic or alkaline conditions.[9] If your reaction conditions are not neutral, this could contribute to degradation.
-
-
Recommended Action:
-
Stability-Indicating Assay: Develop a simple stability-indicating analytical method, such as a gradient HPLC-UV method, to quickly assess the purity of your starting material before each experiment.
-
Control Storage Conditions: Implement rigorous storage protocols as outlined in the table below. Always use fresh or recently purified material for critical experiments.
-
Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil to prevent photodegradation.[9] Conduct light-sensitive reactions in a darkened fume hood or with glassware protected from ambient light.
-
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
The two most significant degradation pathways are oxidation and photodegradation.
-
Oxidative Degradation: This pathway is initiated by reaction with atmospheric oxygen, peroxides, or other oxidants. It proceeds through the formation of radical intermediates, leading to dearomatization of the pyrrole ring and the formation of oxidized products or colored polymers.[3]
-
Photodegradation: This occurs upon exposure to light, particularly UV radiation. It can be a direct process where the molecule absorbs a photon, or an indirect process sensitized by other molecules.[6][7][8] Both pathways can lead to ring-opening or the formation of complex photoproducts.[9][10]
Diagram 1: Postulated Oxidative Degradation Pathway
Caption: Oxidative degradation of the pyrrole ring.
Diagram 2: Potential Photodegradation Pathways
Caption: Direct and indirect photodegradation routes.
What are the recommended storage and handling conditions?
To ensure the long-term stability of this compound, adhere to the following guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions, including slow polymerization.[5] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation by atmospheric oxygen, a primary degradation pathway.[1][3] |
| Light Exposure | Store in an amber glass vial or protect from light with foil. | Prevents direct and indirect photodegradation.[6][7][9] |
| Container | Use a tightly sealed, appropriate container (e.g., glass).[11][12] | Prevents exposure to moisture and atmospheric contaminants. |
| Handling | Use in a well-ventilated area.[11] Avoid contact with skin and eyes.[12][13] | Standard laboratory safety practice for chemical handling. |
What analytical techniques are best for monitoring the stability of this compound?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive stability assessment.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for purity assessment and quantifying the parent compound and degradation products. A reverse-phase method with UV detection is typically effective.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to identify the mass of degradation products, which is crucial for elucidating degradation pathways.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An alternative to LC-MS, particularly useful if the compound and its degradants are volatile. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information on the parent compound and can be used to identify the structure of major degradation products after isolation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can help identify changes in functional groups, such as the formation of carbonyls from oxidation of the pyrrole ring.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general workflow to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Diagram 3: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Photolytic: Expose a solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
Thermal: Place a solution in an oven at a controlled temperature (e.g., 60°C).
-
Control: Keep a solution protected from light at 2-8°C.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Use LC-MS to obtain mass information for any new peaks that appear.
-
Interpretation: Calculate the percentage of degradation. Compare the chromatograms from the different stress conditions to identify and characterize the degradation products, helping to build a comprehensive stability profile.
References
- McNeill, K. (2019).
- Environmental Chemistry (2019).
- PubMed (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives.
- Apell, J. N., & McNeill, K. (n.d.). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. College of Environmental Science and Forestry.
- Apell, J. N., Pflug, N. C., & McNeill, K. (n.d.). Photodegradation of fludioxonil and other pyrroles. DOI.
- ResearchGate (n.d.). The Oxidation of Pyrrole.
- Hypha Discovery (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Chemistry Stack Exchange (2015). What is the degradation mechanism of pyrrole?. Stack Exchange.
- Enamine (n.d.). Safety Data Sheet: 1-cyclohexyl-1H-pyrazole-5-carbaldehyde. Enamine.
- Fisher Scientific (2025). Safety Data Sheet: 1-Cyclohexyl-2-pyrrolidinone. Fisher Scientific.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile. AK Scientific, Inc..
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
- Santa Cruz Biotechnology (n.d.).
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- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. mcneill-group.org [mcneill-group.org]
- 7. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 8. Research Portal [experts.esf.edu]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Regioselective Functionalization of 1-Cyclohexyl-1H-pyrrole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of 1-cyclohexyl-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with achieving regioselectivity on this versatile scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and challenges inherent to the this compound system.
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
A1: The core challenge arises from a conflict between electronic effects and steric hindrance. Pyrrole is an electron-rich heterocycle, and its reactivity in electrophilic aromatic substitution is highest at the C2 (α) position due to superior stabilization of the cationic intermediate (the sigma complex).[1][2] However, the N-cyclohexyl group is sterically demanding. Its bulkiness physically obstructs the approach of electrophiles and organometallic reagents to the adjacent C2 and C5 positions, thereby making the C3 (β) position more accessible.[3][4] The outcome of a reaction often depends on the delicate balance between these opposing factors.
Q2: How does the N-cyclohexyl group influence the pyrrole ring's reactivity compared to N-H or N-methyl pyrrole?
A2: The N-cyclohexyl group primarily exerts a powerful steric effect. While N-H and N-methyl pyrroles strongly favor C2 functionalization, the bulky cyclohexyl substituent can dramatically shift selectivity towards the C3 position, especially with large reagents.[3][5] Electronically, alkyl groups are weakly donating, which slightly increases the overall electron density of the pyrrole ring compared to N-H pyrrole, but this effect is minor compared to the steric influence. The primary consequence is a redirection of reactivity away from the electronically preferred C2 position.[6][7]
Q3: For which types of reactions is C2-selectivity achievable, and when should I expect C3-selectivity?
A3:
-
C2-Selectivity is often favored in:
-
Directed Metalation: Deprotonation with strong bases like alkyllithiums (often in the presence of a directing group or additive) can selectively occur at C2, as this position is the most acidic.[8][9]
-
Reactions with Small Electrophiles: Under certain conditions, very small and reactive electrophiles may still favor the electronically activated C2 position, though competitive C3 substitution is common.
-
-
C3-Selectivity is typically favored in:
-
Friedel-Crafts Acylation/Alkylation: The bulky acylium or carbocation electrophile, often complexed with a Lewis acid, experiences significant steric repulsion from the N-cyclohexyl group, leading to preferential attack at C3.[10][11]
-
Palladium-Catalyzed C-H Arylation: Many modern C-H functionalization methods show a preference for the less hindered C3 position.[5]
-
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter in the lab.
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
-
Problem: My Friedel-Crafts acylation yields a mixture of C2 and C3-acylated products, with a lower-than-expected amount of the desired C3 isomer.
-
Potential Causes & Solutions:
-
Weak Lewis Acid: Weaker Lewis acids (e.g., SnCl₄, BF₃·OEt₂) may not coordinate strongly enough to direct the reaction, leading to electronically controlled C2-acylation.[11]
-
Solution: Employ a strong Lewis acid like aluminum chloride (AlCl₃). Using at least one equivalent of AlCl₃ can promote the formation of an organoaluminum intermediate that favors C3 acylation.[11]
-
-
Incorrect Order of Addition: Adding the pyrrole to a pre-mixed solution of the acyl chloride and Lewis acid can lead to uncontrolled reactions.
-
Solution: Pre-complex the this compound with AlCl₃ in a suitable solvent (like CH₂Cl₂ or DCE) at low temperature (e.g., 0 °C) for 30-60 minutes before adding the acyl chloride. This allows for the formation of the directing organoaluminum complex.[11]
-
-
Reaction Temperature: Higher temperatures can reduce selectivity by providing enough energy to overcome the steric barrier at the C2 position.
-
Solution: Maintain strict temperature control, typically between 0 °C and room temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to isomerization or side products.
-
-
| Lewis Acid | Typical Outcome on N-Sulfonylpyrrole[11] | Recommended for this compound |
| AlCl₃ (≥1 equiv.) | Predominantly C3-Acylation | Highly Recommended for C3 |
| EtAlCl₂, Et₂AlCl | Mixture, increased C2-Acylation | Use with caution; expect mixtures |
| SnCl₄, BF₃·OEt₂ | Predominantly C2-Acylation | Not recommended for C3 selectivity |
Table 1: Effect of Lewis Acid on Acylation Regioselectivity.
Issue 2: Low or No Yield in Directed Lithiation at C2
-
Problem: Attempted lithiation at the C2 position with n-BuLi followed by an electrophilic quench gives no desired product, only recovered starting material or decomposition.
-
Potential Causes & Solutions:
-
Incorrect Base: n-Butyllithium (n-BuLi) alone is often not sufficient or selective enough. It can potentially react with the acidic α-protons on the cyclohexyl ring or lead to complex mixtures.
-
Solution: Use a stronger, more sterically hindered base like lithium diisopropylamide (LDA) or sec-butyllithium/t-butyllithium. These bases are better suited for deprotonating the pyrrole ring over the N-alkyl group.[9]
-
-
Unstable Lithiated Intermediate: The C2-lithiated species can be unstable, especially at higher temperatures, leading to decomposition or rearrangement.
-
Poor Solvation/Aggregation: The lithiated intermediate can form aggregates, reducing its reactivity.
-
Solution: Include a coordinating additive. Tetramethylethylenediamine (TMEDA) is commonly used to break up aggregates and increase the nucleophilicity of the organolithium species. For challenging substrates, bis(2-dimethylaminoethyl)ether has been shown to be highly effective in improving yields of subsequent addition reactions.[9]
-
-
Issue 3: Inefficient Vilsmeier-Haack Formylation
-
Problem: The Vilsmeier-Haack reaction (POCl₃/DMF) on my this compound is sluggish, incomplete, or results in tar formation.
-
Potential Causes & Solutions:
-
Reagent Stoichiometry: Using a stoichiometric amount of the Vilsmeier reagent may not be enough to drive the reaction to completion.
-
Temperature Control: The reaction is exothermic. Uncontrolled temperature can lead to polymerization and the formation of dark, insoluble side products. The Vilsmeier reagent itself is a weak electrophile, so sufficient thermal energy is needed, but excess heat is detrimental.[15][16]
-
Solution: Add the pyrrole substrate slowly to the Vilsmeier reagent at 0 °C. Allow the reaction to warm gradually to room temperature and then heat gently (e.g., 40–60 °C) if required, while monitoring carefully by TLC.
-
-
Hydrolysis/Work-up: The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. Improper work-up can lead to low yields.[17]
-
Solution: After the reaction is complete, pour the mixture over crushed ice and then neutralize carefully with an aqueous base (e.g., NaOH or NaHCO₃ solution) until the solution is basic (pH > 8). This ensures complete hydrolysis of the iminium salt and facilitates extraction of the aldehyde product.
-
-
Part 3: Key Experimental Protocols & Visualizations
Visualizing the Core Challenge
The diagram below illustrates the fundamental regioselectivity challenge, where the bulky N-cyclohexyl group sterically shields the electronically favored C2 position, making the C3 position more accessible to large reagents.
Caption: Steric vs. Electronic Control.
Troubleshooting Workflow: Poor Regioselectivity
Use this decision tree to diagnose and solve issues with regioselectivity.
Caption: Decision tree for troubleshooting poor regioselectivity.
Protocol 1: C3-Selective Friedel-Crafts Acylation
This protocol is optimized for achieving high C3 selectivity by leveraging a strong Lewis acid and pre-complexation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous dichloromethane (DCM, 10 mL per 5 mmol of substrate).
-
Pre-complexation: Cool the solvent to 0 °C in an ice bath. Add aluminum chloride (AlCl₃, 1.2 eq.) in portions, ensuring the temperature does not rise significantly. Add this compound (1.0 eq.) dropwise via syringe.
-
Stirring: Stir the resulting slurry at 0 °C for 45 minutes. A color change is typically observed.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (aq.). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure 3-acyl-1-cyclohexyl-1H-pyrrole.
Protocol 2: C2-Selective Directed Lithiation and Quench
This protocol uses LDA and cryogenic conditions to achieve selective deprotonation at the C2 position.
-
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per 2 mmol of substrate). Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Preparation (or use commercial): In a separate flask, prepare LDA by adding n-BuLi (1.1 eq.) to diisopropylamine (1.15 eq.) in THF at -78 °C and stirring for 30 minutes at 0 °C.
-
Deprotonation: Add the prepared LDA solution (or commercial LDA, 1.1 eq.) dropwise to the solution of this compound (1.0 eq.) in THF at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 eq.) dropwise at -78 °C.
-
Reaction: Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the C2-functionalized product.
References
- Gribble, G. W. (2010). Recent developments in indole and pyrrole chemistry. In Advances in Heterocyclic Chemistry (Vol. 99, pp. 1-84). Academic Press.
-
Hu, W., & Hu, X. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(43), 13806–13809. [Link][18][19]
-
Sadlej, J., Sadlej, A. J., & Trybuła, M. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Modeling, 27(8), 241. [Link][20][21]
-
Yadav, J. S., & Reddy, B. V. S. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1135-1160. [Link][1][2][22]
-
Chuang, S. C., & Cramer, N. (2017). Enantioselective C−H functionalization of pyrroles. Chemical Science, 8(1), 143-147. [Link][23]
-
Chiba, S., & Itoh, K. (2012). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society, 134(4), 2024-2027. [Link][5]
-
Aljaafreh, M. J., & Hussein, R. K. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. Results in Chemistry, 7, 101439. [Link][24]
-
Hsiao, Y. S., & Shy, S. L. (2000). The Electrochemical Properties of N-Substituted Pyrrole/Pyrrole Copolymers. Journal of the Chinese Chemical Society, 47(4A), 777-784. [Link][6]
-
Tran, T. H., et al. (2014). Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles: Structure–Reactivity Relationship Studies. The Journal of Physical Chemistry C, 118(3), 1351-1361. [Link][7]
-
Krzeszewski, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(77), 11539-11542. [Link][4][25][26][27]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link][13]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link][15]
-
Sridharan, V., et al. (2011). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 2(10), 2533. [Link][14]
-
The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. YouTube. [Link][16]
-
Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. [Link][28]
-
Smith, D. T., et al. (2010). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 1(1), 109-114. [Link][29][30]
-
Rokach, J., et al. (1981). A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles. The Journal of Organic Chemistry, 46(23), 4848-4851. [Link][10]
-
Micetich, R. G., et al. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1641-1644. [Link][8]
-
Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112. [Link][11]
-
Johansson, H., et al. (2016). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 21(11), 1547. [Link][9][12]
Sources
- 1. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
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- 9. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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removing unreacted starting materials from 1-cyclohexyl-1H-pyrrole
Welcome to the technical support guide for the purification of 1-cyclohexyl-1H-pyrrole. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges encountered after its synthesis.
The synthesis of N-substituted pyrroles like this compound is commonly achieved via the Paal-Knorr synthesis .[1][2][3] This reliable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4] In a typical procedure for this compound, the starting materials are cyclohexylamine and 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to generate the required 1,4-dicarbonyl compound, succinaldehyde.
The primary challenge after the reaction is the effective removal of unreacted starting materials—namely cyclohexylamine and 2,5-dimethoxytetrahydrofuran—from the final product. This guide addresses these specific separation challenges in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary impurities I should expect in my crude this compound product?
After synthesis via the Paal-Knorr reaction, the most common impurities are the unreacted starting materials:
-
Cyclohexylamine: A basic, water-miscible liquid with a characteristic fishy odor.[5][6] An excess is often used to drive the reaction to completion.
-
2,5-Dimethoxytetrahydrofuran: The precursor to the 1,4-dicarbonyl component. It's a colorless liquid that can persist if the reaction does not go to completion.[7]
-
Reaction Byproducts: Minor impurities may also include products from the self-condensation of succinaldehyde or other side reactions, although these are typically less prevalent under optimized conditions.
Q2: My crude product is contaminated with a significant amount of cyclohexylamine. What is the most efficient removal method?
The most robust and highly recommended method for removing a basic impurity like cyclohexylamine is acid-base liquid-liquid extraction .[8][9]
Scientific Rationale: This technique exploits the difference in chemical properties between the basic starting material and the neutral pyrrole product. Cyclohexylamine, as an amine, is a weak base (pKa of its conjugate acid is ~10.6).[5] By washing the crude organic mixture with a dilute aqueous acid (e.g., 1 M HCl), the cyclohexylamine is protonated to form cyclohexylammonium chloride. This ionic salt is highly soluble in the aqueous phase and is thus extracted from the organic layer, while the neutral this compound product remains in the organic solvent.[9][10][11]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acid Wash: Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely. The top layer will typically be the organic phase, and the bottom will be the aqueous phase.
-
Separation: Drain the lower aqueous layer, which now contains the cyclohexylammonium chloride salt.
-
Repeat: Repeat the acid wash (Steps 3-5) one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, now free of cyclohexylamine.
Q3: After the acid wash, how can I remove the remaining 2,5-dimethoxytetrahydrofuran?
With the basic impurity removed, the next step is to address the neutral, unreacted 2,5-dimethoxytetrahydrofuran. The choice of method depends on the physical properties of the components.
| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility |
| This compound | Not readily available | Not readily available | Insoluble in water, soluble in organic solvents |
| Cyclohexylamine | 134.5 °C[5][12] | 0.867[6] | Miscible with water |
| 2,5-Dimethoxytetrahydrofuran | 145 - 148 °C[7][13] | 1.02 - 1.03[7] | Soluble in water[14] |
Given the close boiling points of the product and 2,5-dimethoxytetrahydrofuran, fractional distillation may be challenging. Therefore, silica gel column chromatography is the preferred method for this separation.[15][16]
Scientific Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. 2,5-dimethoxytetrahydrofuran is more polar than the this compound product due to its ether and acetal functional groups. This difference in polarity allows for effective separation. The less polar pyrrole will elute from the column faster than the more polar starting material.
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.4.[16]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product (post-acid wash) in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading").[16]
-
Elution: Begin eluting with the non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). You can run the column isocratically (constant solvent mixture) or with a gradient (gradually increasing the polarity by adding more ethyl acetate).[15]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q4: Can I use distillation as the primary purification method?
While distillation is a powerful technique for separating liquids with different boiling points, it is likely not ideal as the sole purification method in this case. The boiling point of the unreacted 2,5-dimethoxytetrahydrofuran (145-148 °C)[7][13] is expected to be very close to that of the this compound product, making separation by standard distillation difficult.
However, if a large amount of low-boiling solvent was used in the reaction (e.g., methanol from the hydrolysis of 2,5-dimethoxytetrahydrofuran), an initial simple distillation could be used to remove it before proceeding with extraction and chromatography. Vacuum distillation could be employed to remove high-boiling impurities, but its success would depend on the unknown boiling point of the final product and its thermal stability.
Q5: My final product is a non-crystalline oil. How can I confirm its purity?
For oily products, purity is typically assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method. The NMR spectrum of the purified product should show sharp peaks corresponding to the this compound structure and be free of peaks corresponding to cyclohexylamine or 2,5-dimethoxytetrahydrofuran.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the molecular weight of the product and provide an estimate of its purity.
If impurities are still detected, a second round of column chromatography or preparative HPLC may be necessary to achieve the desired level of purity.[15]
Visualized Workflows
To provide a clear overview, the following diagrams illustrate the recommended purification strategy.
Caption: General purification workflow for this compound.
Caption: Diagram of the acid-base liquid-liquid extraction process.
References
-
Wikipedia. Cyclohexylamine. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Univar Solutions. Cyclohexylamine, Technical Grade, Liquid, 386 lb Drum. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
chemeurope.com. Cyclohexylamine. [Link]
-
Royal Society of Chemistry. A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. [Link]
-
Ataman Kimya. CYCLOHEXYLAMINE. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Chemical Synthesis Database. This compound-2,5-dione. [Link]
-
Chemical Synthesis Database. This compound. [Link]
-
The Good Scents Company. 2,5-dimethoxytetrahydrofuran. [Link]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Unknown Source. Liquid/liquid Extraction. [Link]
-
Confluence. Acid and Base Extraction. [Link]
-
PubChem. 1H-Pyrrole-2,5-dione, 1-cyclohexyl-. [Link]
- Google Patents. US4914239A - Method for production of cyclohexylamines.
- Google Patents.
-
AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. [Link]
-
SIELC Technologies. 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro-. [Link]
-
ResearchGate. Synthesis of some new pyrrole derivatives and their antimicrobial activity. [Link]
- Google Patents. US2388475A - Recovery of pyrrole.
-
CAS Common Chemistry. 1H-Pyrrole. [Link]
-
PubMed. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
- Google Patents. CN104402841A - Recovery and reutilization method of cyclohexylamine in CBS production technology.
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-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
US EPA. 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro-. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
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-
National Institutes of Health. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. [Link]
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Technical Support Center: Scaling Up the Synthesis of 1-Cyclohexyl-1H-pyrrole
Welcome to the Technical Support Center for the synthesis of 1-cyclohexyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this important synthetic transformation. Our focus is on providing practical, experience-driven advice to navigate the common challenges encountered in the laboratory and during process development.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the condensation of a 1,4-dicarbonyl compound with cyclohexylamine, most commonly through the Paal-Knorr synthesis, or the reaction of cyclohexylamine with a furan derivative, such as 2,5-dimethoxytetrahydrofuran, in the Clauson-Kaas synthesis. While these methods are well-established, scaling up the reaction can present challenges related to reaction kinetics, byproduct formation, and product isolation. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What are the likely causes and how can I fix it?
A: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Reaction Temperature: The Paal-Knorr and Clauson-Kaas reactions often require heating to overcome the activation energy of the cyclization and dehydration steps. If you are running the reaction at room temperature, a gradual increase in temperature is recommended. For the Paal-Knorr synthesis with 2,5-hexanedione and cyclohexylamine, refluxing in a suitable solvent like ethanol or acetic acid is a common starting point.[1] Microwave-assisted synthesis can also be an effective strategy to rapidly screen reaction conditions and improve yields.[1]
-
Catalyst Issues (Paal-Knorr Synthesis): The Paal-Knorr reaction is typically acid-catalyzed.[2][3]
-
Incorrect Acid Choice or Concentration: While strong acids can catalyze the reaction, they can also promote the formation of furan byproducts.[2] A weak acid like acetic acid is often sufficient to promote the reaction without significant side reactions. If using a stronger acid, ensure it is used in catalytic amounts.
-
Deactivated Catalyst: If you are using a solid acid catalyst, ensure it is active and has not been poisoned by impurities.
-
-
Reagent Quality:
-
Purity of Starting Materials: Ensure that your 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and cyclohexylamine are of high purity. Impurities can interfere with the reaction.
-
Moisture: The final step of the reaction is a dehydration. While some modern variations are performed in water, excess water in the reaction mixture can hinder this step under certain conditions.[4] Ensure your reagents and solvent are sufficiently dry if you are not using an aqueous protocol.
-
-
Reaction Time: These reactions are not always instantaneous. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Problem 2: Significant Byproduct Formation
Q: My reaction is producing a significant amount of a byproduct that is difficult to separate from my desired this compound. What is this byproduct and how can I minimize its formation?
A: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, in this case, 2,5-dimethylfuran if using 2,5-hexanedione.[2] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without reacting with the amine.
-
Minimizing Furan Formation:
-
Control of Acidity: Furan formation is favored under strongly acidic conditions (pH < 3).[2] Using a milder acid catalyst, such as acetic acid, or running the reaction under neutral conditions can significantly reduce the amount of furan byproduct.
-
Amine Stoichiometry: Using a slight excess of cyclohexylamine can help to favor the pyrrole formation pathway over the competing furan synthesis.
-
-
Other Potential Byproducts:
-
Incomplete Reaction Intermediates: You may observe the presence of hemiaminal or other intermediates if the reaction has not gone to completion. Increasing the reaction time or temperature can help to drive the reaction forward.
-
Side Reactions of Cyclohexylamine: While less common, under harsh conditions, cyclohexylamine could potentially undergo side reactions. Ensuring mild reaction conditions will minimize these possibilities.
-
Problem 3: Difficult Purification
Q: I am having trouble purifying my this compound. What are the best methods for purification?
A: The purification of this compound can be challenging due to its physical properties (often an oil) and the potential for closely-eluting impurities.
-
Initial Work-up: After the reaction is complete, a standard work-up procedure would involve quenching the reaction (if necessary), followed by an extractive work-up to remove the catalyst and any water-soluble components. Partitioning the reaction mixture between water and a suitable organic solvent like ethyl acetate is a good starting point.[4]
-
Chromatography: Column chromatography is a common and effective method for purifying N-substituted pyrroles.[5]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The optimal ratio will need to be determined by TLC analysis. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.
-
-
Distillation: If you have a larger quantity of material and the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[5] The boiling point of the product will depend on the pressure.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better for scaling up the synthesis of this compound: Paal-Knorr or Clauson-Kaas?
A: Both the Paal-Knorr and Clauson-Kaas syntheses are viable for the preparation of this compound, and the choice often depends on the availability of starting materials, desired scale, and equipment.
-
Paal-Knorr Synthesis:
-
Advantages: This method is often operationally simple and uses readily available 1,4-dicarbonyl compounds like 2,5-hexanedione.[1] It can be performed under relatively mild conditions and is amenable to various catalytic systems, including greener options.
-
Considerations for Scale-up: The reaction can be exothermic, so careful temperature control is necessary on a larger scale. The potential for furan byproduct formation needs to be managed through careful control of acidity.
-
-
Clauson-Kaas Synthesis:
-
Advantages: This method is also widely used and can provide high yields of N-substituted pyrroles.[6] It avoids the direct use of 1,4-dicarbonyls, which can sometimes be unstable.
-
Considerations for Scale-up: The starting material, 2,5-dimethoxytetrahydrofuran, is often prepared from furan. The reaction typically requires acidic conditions, and the work-up involves neutralizing the acid.
-
Recommendation: For many applications, the Paal-Knorr synthesis offers a more direct and often more atom-economical route , provided that the 1,4-dicarbonyl starting material is readily available and the reaction conditions are optimized to minimize furan formation. For large-scale industrial processes, a thorough cost and process safety analysis of both routes would be necessary.
Q2: What is the mechanism of the Paal-Knorr synthesis of this compound?
A: The mechanism of the Paal-Knorr synthesis involves a series of nucleophilic attacks, cyclization, and dehydration steps.[2][3]
Caption: Simplified workflow of the Paal-Knorr synthesis.
Q3: What are some green chemistry considerations for scaling up this synthesis?
A: Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and efficient processes.
-
Solvent Selection: Consider using greener solvents like ethanol or even water, as some Paal-Knorr variations have been successfully performed in aqueous media.[7] Solvent-free reactions, particularly with microwave assistance, are also an excellent green alternative.
-
Catalysis: The use of heterogeneous, recyclable acid catalysts can simplify purification and reduce waste.
-
Atom Economy: The Paal-Knorr synthesis generally has good atom economy, as the main byproduct is water.
-
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.[1]
Experimental Protocols
The following are generalized, starting-point protocols. Optimization will be necessary based on your specific equipment and scale.
Protocol 1: Paal-Knorr Synthesis of this compound (Conventional Heating)
Materials:
-
2,5-Hexanedione
-
Cyclohexylamine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add cyclohexylamine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield pure this compound.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
Materials:
-
2,5-Hexanedione
-
Cyclohexylamine
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial
Procedure:
-
In a microwave vial, combine 2,5-hexanedione (1.0 eq), cyclohexylamine (1.1 eq), and ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes). Monitor the internal pressure.
-
After the reaction, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Summary
While specific yield data for the large-scale synthesis of this compound is not extensively published, the following table provides a general comparison of the Paal-Knorr and Clauson-Kaas syntheses for N-substituted pyrroles based on literature reports.
| Synthesis Method | Typical Reagents | Typical Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine | Acid catalyst (e.g., Acetic Acid), Heat or Microwave | Good to Excellent | Operational simplicity, readily available starting materials | Potential for furan byproduct formation |
| Clauson-Kaas | 2,5-Dialkoxytetrahydrofuran, Primary Amine | Acid catalyst, Heat | Good to Excellent | Avoids potentially unstable 1,4-dicarbonyls | Starting furan derivative may require synthesis |
Characterization of this compound
Upon successful synthesis and purification, it is crucial to confirm the identity and purity of the product. The following are expected spectroscopic data for this compound.
-
¹H NMR: Expect signals corresponding to the protons on the pyrrole ring (typically in the aromatic region) and the cyclohexyl group (in the aliphatic region). The integration of these signals should match the expected number of protons.
-
¹³C NMR: Expect signals for the carbons of the pyrrole ring and the cyclohexyl group.
-
IR Spectroscopy: Look for characteristic C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, as well as C=C stretching from the pyrrole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₅N, MW: 149.24 g/mol ) should be observed.
Caption: A typical workflow for the characterization of the final product.
References
[8] PubChem. 1H-Pyrrole-2,5-dione, 1-cyclohexyl-. Available from: [Link].
[5] University of Rochester. Purification. Available from: [Link].
[2] Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link].
[9] Chemical Synthesis Database. This compound-2,5-dione. Available from: [Link].
[7] An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. 2013.
[10] Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. 2018.
[11] Ketcha, D. M. Microwave-assisted Clauson-Kaas synthesis of pyrroles. University of Michigan.
[12] Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link].
[13] Wikipedia. Paal–Knorr synthesis. Available from: [Link].
[14] van der Pijl, F., et al. Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Radboud Repository. 2011.
[6] Kumar, D., et al. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. 2023.
[15] Kumar, D., et al. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. 2023.
[16] Grokipedia. Paal–Knorr synthesis. Available from: [Link].
[17] Kumar, D., et al. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. 2023.
[18] CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
[19] A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. 2005.
[20] Chemical Synthesis Database. This compound. Available from: [Link].
[21] Joechem. Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. 2020.
[22] Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. 2023.
[23] ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate.
[24] EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. 2023.
[25] Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. 2016.
[26] Recent Advancements in Pyrrole Synthesis. PMC. 2019.
[27] Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. 2021.
[28] Synthesis of Highly Substituted Pyrrole and Dihydro-1H-Pyrrole Containing Barbituric Acids via Catalyst-Free One-Pot Four-Component Reactions. Semantic Scholar. 2017.
[29] Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. 2015.
[30] CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
[31] 03-Purification of Organic Compo CW. Scribd.
[32] Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. 1969.
[33] EFFICIENT SYNTHESIS OF 1,1′-METHYLENEBIS-1H-PYRROLE DERIVATIVES. Semantic Scholar. 1985.
[34] 1,1′-BIPYRROLE. SYNTHESIS AND STEREOCHEMISTRY. PMC. 2008.
Purification of pharmaceuticals and nutraceutical compounds by sub- and supercritical chromatography and extraction.
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Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Cyclohexyl-1H-pyrrole: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. For scientists working with heterocyclic compounds, such as pyrrole derivatives, a thorough understanding of their NMR spectra is crucial for unambiguous structure elucidation and characterization. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of 1-cyclohexyl-1H-pyrrole. Due to the limited availability of directly published experimental spectra for this specific compound, this guide will employ a comparative approach, leveraging established data from pyrrole, N-substituted pyrroles, and cyclohexyl derivatives to predict and interpret the spectral features of this compound. This methodology not only provides a robust framework for analyzing the target molecule but also enhances the foundational understanding of structure-spectra correlations in related systems.
The pyrrole moiety is a cornerstone in a vast array of pharmaceuticals and natural products. The nature of the substituent on the pyrrole nitrogen significantly influences the electronic environment and, consequently, the chemical shifts of the ring's protons and carbons. By systematically comparing the spectra of pyrrole, N-methylpyrrole, N-ethylpyrrole, and N-phenylpyrrole, we can deconstruct the electronic and steric effects of the N-substituent, allowing for a confident prediction and assignment of the NMR spectrum of this compound.
Core Principles of Pyrrole NMR Spectroscopy
The five-membered aromatic ring of pyrrole presents a distinct NMR fingerprint. In its unsubstituted form, the symmetry of the pyrrole molecule results in two signals for the ring protons and two for the ring carbons in the aromatic region. The protons and carbons adjacent to the nitrogen (α-positions 2 and 5) are chemically equivalent, as are the protons and carbons further from the nitrogen (β-positions 3 and 4)[1]. The introduction of a substituent at the nitrogen atom (N-substitution) breaks this symmetry for the carbons, but the chemical equivalence of the α-protons and β-protons is maintained, simplifying the ¹H NMR spectrum.
The electron-rich nature of the pyrrole ring, a consequence of the nitrogen lone pair's participation in the aromatic system, generally leads to upfield chemical shifts for the ring protons compared to benzene. The electronegativity of the nitrogen atom, however, deshields the adjacent α-protons and carbons more than the β-positions.
Experimental Protocols
To ensure the acquisition of high-quality NMR data for comparative analysis, a standardized experimental protocol is paramount.
Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules and will be the reference solvent for the data presented in this guide.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to compensate for the lower natural abundance of the ¹³C isotope.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16 | Sufficient for good signal-to-noise for a moderately concentrated sample. |
| Relaxation Delay | 2.0 s | Allows for adequate relaxation of protons between scans. |
| Acquisition Time | 4.0 s | Provides good digital resolution. |
| Spectral Width | 16 ppm | Covers the typical chemical shift range for organic molecules. |
¹³C NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | Standard 30-degree pulse with proton decoupling. |
| Number of Scans | 1024 | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay | 2.0 s | Adequate for most carbon nuclei. |
| Acquisition Time | 1.0 s | A balance between resolution and experiment time. |
| Spectral Width | 240 ppm | Covers the full range of carbon chemical shifts. |
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectrum is invaluable for identifying the number of distinct proton environments and their connectivity. Below is a comparison of the ¹H NMR data for pyrrole and several N-substituted pyrroles, which will inform our prediction for this compound.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pyrrole and N-Substituted Pyrroles in CDCl₃
| Compound | H-2, H-5 (α-protons) | H-3, H-4 (β-protons) | N-Substituent Protons |
| Pyrrole | ~6.7 | ~6.2 | ~8.0 (broad N-H) |
| N-Methylpyrrole | ~6.6 | ~6.1 | ~3.6 (s, 3H) |
| N-Ethylpyrrole | ~6.6 | ~6.1 | ~3.9 (q, 2H), ~1.4 (t, 3H) |
| N-Phenylpyrrole | ~7.1 | ~6.3 | ~7.2-7.4 (m, 5H) |
| This compound (Predicted) | ~6.6 | ~6.1 | ~4.0 (m, 1H), ~1.2-2.0 (m, 10H) |
Analysis and Prediction for this compound:
-
Pyrrole Ring Protons: The α-protons (H-2, H-5) and β-protons (H-3, H-4) of the pyrrole ring are expected to appear as triplets due to coupling with each other. Based on the data for N-alkylpyrroles, the chemical shifts are predicted to be around δ 6.6 ppm for the α-protons and δ 6.1 ppm for the β-protons. The alkyl substituent on the nitrogen has a minor shielding effect on the ring protons compared to the unsubstituted pyrrole.
-
Cyclohexyl Group Protons: The cyclohexyl group will exhibit a series of multiplets in the aliphatic region of the spectrum.
-
The single proton on the carbon directly attached to the pyrrole nitrogen (the methine proton, H-1') will be the most deshielded of the cyclohexyl protons due to the electronegativity of the nitrogen. It is expected to appear as a multiplet around δ 4.0 ppm .
-
The remaining ten protons on the cyclohexyl ring will appear as a complex series of overlapping multiplets in the range of δ 1.2-2.0 ppm .
-
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pyrrole and N-Substituted Pyrroles in CDCl₃
| Compound | C-2, C-5 (α-carbons) | C-3, C-4 (β-carbons) | N-Substituent Carbons |
| Pyrrole | ~118.5 | ~108.2 | - |
| N-Methylpyrrole | ~121.2 | ~107.8 | ~35.0 |
| N-Ethylpyrrole | ~120.9 | ~108.1 | ~42.9, ~16.2 |
| N-Phenylpyrrole | ~122.1 | ~109.8 | ~140.7, ~129.4, ~126.9, ~120.5 |
| This compound (Predicted) | ~120.5 | ~108.0 | ~58.0 (C-1'), ~33.0 (C-2', C-6'), ~26.0 (C-4'), ~25.5 (C-3', C-5') |
Analysis and Prediction for this compound:
-
Pyrrole Ring Carbons: The α-carbons (C-2, C-5) are deshielded relative to the β-carbons (C-3, C-4). Based on the trends observed in N-alkylpyrroles, the chemical shifts for this compound are predicted to be approximately δ 120.5 ppm for the α-carbons and δ 108.0 ppm for the β-carbons.
-
Cyclohexyl Group Carbons: The cyclohexyl group will show four distinct signals due to its symmetry.
-
The carbon directly bonded to the nitrogen (C-1') will be the most deshielded and is predicted to appear around δ 58.0 ppm .
-
The C-2' and C-6' carbons are expected around δ 33.0 ppm .
-
The C-4' carbon is predicted to be at approximately δ 26.0 ppm .
-
The C-3' and C-5' carbons are expected to resonate around δ 25.5 ppm .
-
Visualization of the Predicted NMR Analysis Workflow
Caption: Workflow for the predictive NMR analysis of this compound.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By systematically comparing the NMR data of pyrrole and various N-substituted derivatives, we have established a reliable basis for predicting the chemical shifts and general spectral features of the target molecule. This comparative approach is not only essential when experimental data is scarce but also serves as a powerful pedagogical tool for understanding the intricate relationship between molecular structure and NMR spectra. The predicted chemical shifts and assignments presented herein offer a robust starting point for researchers and scientists in the positive identification and characterization of this compound and related compounds. It is always recommended to confirm these predictions with experimental data whenever possible.
References
-
PubChem. (n.d.). 1-Ethylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. (n.d.). 1-Phenylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]
- Guy, R. W., & Jones, R. A. (1971). Pyrrole Chemistry. Part XIII. New Syntheses of 3-Alkylpyrroles. Canadian Journal of Chemistry, 49(14), 2428-2432.
- Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Mediterranean Journal of Chemistry, 1(1), 1-26.
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0035924). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 1-Cyclohexyl-1H-pyrrole vs. 1-Phenyl-1H-pyrrole
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates synthetic strategy and molecular properties. Pyrrole, a foundational heterocyclic motif, offers a versatile scaffold, but its reactivity is profoundly influenced by the nature of the substituent on the nitrogen atom. This guide provides an in-depth comparative analysis of the reactivity of two commonly encountered N-substituted pyrroles: 1-cyclohexyl-1H-pyrrole, representing N-alkylpyrroles, and 1-phenyl-1H-pyrrole, a classic N-arylpyrrole. This document will elucidate the theoretical underpinnings of their differing reactivities and provide practical, experimentally-grounded insights into their behavior in key organic transformations.
Core Directive: Understanding the N-Substituent's Influence
The reactivity of the pyrrole ring is fundamentally governed by the electronic and steric nature of the N-substituent. The nitrogen's lone pair of electrons is integral to the pyrrole's aromatic sextet, and any interaction that modulates the availability of these electrons will directly impact the nucleophilicity of the ring.
-
This compound : The cyclohexyl group, being an alkyl substituent, is characterized by a positive inductive effect (+I). It donates electron density to the pyrrole ring, thereby increasing the electron density at the carbon atoms. This enhancement of nucleophilicity makes the ring more susceptible to attack by electrophiles.
-
1-Phenyl-1H-pyrrole : In contrast, the phenyl group is an electron-withdrawing group through resonance (a -M effect). The lone pair on the pyrrole nitrogen can be delocalized not only within the pyrrole ring but also into the attached phenyl ring. This extended conjugation reduces the electron density of the pyrrole ring, rendering it less nucleophilic and thus less reactive towards electrophiles compared to its N-alkyl counterpart.[1][2]
This fundamental electronic difference is the primary determinant of the divergent reactivity profiles of these two molecules.
I. Electrophilic Aromatic Substitution: A Tale of Two Reactivities
Electrophilic aromatic substitution is a hallmark reaction of pyrroles, typically occurring at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (the σ-complex).[3]
Theoretical Reactivity Comparison
Based on the electronic effects discussed, a clear prediction of relative reactivity can be made:
| Compound | N-Substituent Effect | Expected Reactivity in EAS |
| This compound | Electron-donating (+I) | Higher |
| 1-Phenyl-1H-pyrrole | Electron-withdrawing (-M) | Lower |
The electron-donating cyclohexyl group enriches the pyrrole ring, accelerating the rate of electrophilic attack. Conversely, the electron-withdrawing phenyl group deactivates the ring, necessitating more forcing conditions or stronger electrophiles to achieve substitution.
Experimental Insights and Protocols
The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich heterocycles.[4][5] The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile, making this reaction a good probe for the nucleophilicity of the pyrrole ring.
Expected Outcome: this compound is expected to undergo formylation more readily and under milder conditions than 1-phenyl-1H-pyrrole.
Protocol: Comparative Vilsmeier-Haack Formylation
This protocol provides a standardized framework for comparing the reactivity of the two pyrrole derivatives.
1. Reagent Preparation (Vilsmeier Reagent):
- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
- Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
- Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
- In a separate flame-dried flask under a nitrogen atmosphere, dissolve the pyrrole derivative (this compound or 1-phenyl-1H-pyrrole, 1.0 equiv.) in anhydrous DMF (or another suitable solvent like 1,2-dichloroethane).
- Add the solution of the pyrrole derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for a designated time (e.g., 2-4 hours for the cyclohexyl derivative, potentially longer or with gentle heating for the phenyl derivative). Monitor the reaction progress by TLC.
3. Work-up and Isolation:
- Pour the reaction mixture carefully into a beaker of crushed ice and water.
- Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Friedel-Crafts acylation is another key electrophilic substitution reaction. The reactivity of N-substituted pyrroles in this reaction is well-documented. N-alkyl pyrroles are known to undergo successful acylation.[6] The acylation of N-phenylpyrrole has also been reported, though sometimes with different regiochemical outcomes depending on the conditions.[7]
Expected Outcome: this compound will likely provide a higher yield of the 2-acylated product under standard Friedel-Crafts conditions compared to 1-phenyl-1H-pyrrole. The latter may require a stronger Lewis acid or higher temperatures to achieve comparable conversion.
II. Cycloaddition Reactions: The Aromaticity Barrier
Pyrroles are generally reluctant dienes in Diels-Alder reactions due to the energetic penalty of disrupting their aromaticity.[8][9] Consequently, these reactions often require activated dienophiles, high temperatures, or Lewis acid catalysis.
The electronic nature of the N-substituent can influence the dienic character of the pyrrole ring.
-
This compound : The electron-donating cyclohexyl group increases the electron density in the pyrrole ring, which could slightly enhance its reactivity as a diene in a normal-electron-demand Diels-Alder reaction.
-
1-Phenyl-1H-pyrrole : The electron-withdrawing phenyl group reduces the electron density, making it a less effective diene in normal-electron-demand Diels-Alder reactions. However, N-arylpyrroles have been successfully employed in cycloaddition reactions with highly reactive species like benzynes.[9]
Comparative Outlook: Direct comparison is challenging due to the general low reactivity of pyrroles in [4+2] cycloadditions. It is plausible that neither compound would be a particularly effective diene with standard dienophiles. However, in reactions with inverse-electron-demand dienophiles or highly reactive trapping agents, the electronic differences would likely lead to distinct reactivity profiles.
III. Oxidation: Sensitivity and Polymerization
The oxidation of pyrroles is often complex and can lead to a variety of products, including pyrrolinones or polymerization (the formation of polypyrrole).[10][11] The ease of oxidation is related to the electron richness of the pyrrole ring.
Expected Outcome: this compound, being more electron-rich, is expected to be more susceptible to oxidation than 1-phenyl-1H-pyrrole. This heightened reactivity could be a double-edged sword, potentially leading to a greater propensity for over-oxidation or polymerization under certain conditions. The oxidation potential of 1-phenylpyrrole has been studied, indicating it can be oxidized electrochemically.
Visualizing the Underlying Principles
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Electronic effects of N-cyclohexyl and N-phenyl substituents on the pyrrole ring.
Figure 2: General workflow for a comparative reactivity study.
Conclusion and Outlook
The N-substituent on a pyrrole ring is not a mere spectator but an active modulator of its chemical reactivity. This guide has established, through theoretical principles and supportive literature evidence, that This compound is significantly more reactive towards electrophilic attack than 1-phenyl-1H-pyrrole . This is a direct consequence of the electron-donating inductive effect of the cyclohexyl group versus the electron-withdrawing resonance effect of the phenyl group.
For synthetic chemists, this means that reactions such as Vilsmeier-Haack formylation and Friedel-Crafts acylation will proceed more efficiently and under milder conditions with this compound. Conversely, the deactivating effect of the phenyl group in 1-phenyl-1H-pyrrole may necessitate more stringent reaction conditions, but it can also offer a different handle for subsequent transformations or modulate the electronic properties of the final molecule in a desirable way for materials science or medicinal chemistry applications. Understanding these fundamental differences is paramount for the rational design of synthetic routes and the successful development of novel pyrrole-based compounds.
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A Senior Application Scientist's Guide to the Analytical Characterization of N-Substituted Pyrroles
For researchers, scientists, and professionals in drug development, the precise structural characterization of N-substituted pyrroles is of paramount importance. These heterocyclic scaffolds are fundamental components in a vast array of natural products, pharmaceuticals, and functional materials.[1] An unambiguous understanding of their structure is critical for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of N-substituted pyrroles, grounded in experimental data and practical insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and indispensable tool for the structural elucidation of N-substituted pyrroles.[1] It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of the substitution pattern on the pyrrole ring.
Core Principles and Causality in Experimental Choices
The five-membered aromatic ring of pyrrole gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. In an unsubstituted pyrrole, the symmetry results in three unique proton signals and two unique carbon signals in the aromatic region.[1] The α-protons (H2/H5) and α-carbons (C2/C5) are adjacent to the nitrogen atom, while the β-protons (H3/H4) and β-carbons (C3/C4) are further away.[1] The chemical shifts of these nuclei are highly sensitive to the electronic nature of the substituent on the nitrogen atom and any other substituents on the ring.
The choice of deuterated solvent is a critical experimental parameter. Solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆ are commonly used.[2] The choice can influence the chemical shifts, particularly of the pyrrole ring protons, due to varying solvent-solute interactions.[3] For instance, the presence of a N-methyl group in the pyrrole ring typically leads to upfield shifts in the remaining ring proton resonances.[3]
Comparative Analysis of ¹H and ¹³C NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Information Provided | Proton environment, coupling constants (J-values) revealing neighboring protons, stereochemistry. | Carbon skeleton, presence of quaternary carbons, information on hybridization. |
| Sensitivity | High (¹H is ~100% abundant). | Low (¹³C is ~1.1% abundant), requires more sample or longer acquisition times. |
| Chemical Shift Range | ~0-12 ppm | ~0-220 ppm |
| Application to N-Substituted Pyrroles | Excellent for determining the substitution pattern on the pyrrole ring and the nature of the N-substituent. | Complements ¹H NMR by confirming the carbon framework and identifying carbonyls or other carbon-containing functional groups in the N-substituent. |
Table 1: Comparison of ¹H and ¹³C NMR for N-Substituted Pyrrole Characterization
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol provides a generalized workflow for acquiring ¹H and ¹³C NMR spectra of a novel N-substituted pyrrole.
-
Sample Preparation:
-
Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[1]
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent.[1]
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Spectral Width: 0-220 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Workflow for NMR analysis of N-substituted pyrroles.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques (tandem MS or MS/MS), it offers valuable structural insights.
Core Principles and Ionization Techniques
For N-substituted pyrroles, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed, as they tend to produce intact molecular ions ([M+H]⁺ or [M-H]⁻). Electron Ionization (EI) is also used, particularly with Gas Chromatography (GC-MS), and often results in extensive fragmentation, which can be useful for structural fingerprinting.
The fragmentation pathways of N-substituted pyrroles are highly dependent on the nature of the substituents.[4] Common fragmentation patterns involve cleavage of the N-substituent, loss of small neutral molecules, and ring opening.
Comparative Analysis of MS Techniques
| Technique | Principle | Application to N-Substituted Pyrroles | Advantages | Limitations |
| GC-MS | Separates volatile compounds by GC, followed by EI-MS detection. | Ideal for volatile and thermally stable N-substituted pyrroles. | Excellent separation, provides characteristic fragmentation patterns for library matching. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Separates compounds by HPLC, followed by ESI or APCI-MS detection. | Versatile for a wide range of N-substituted pyrroles, including non-volatile and polar compounds. | Applicable to a broader range of compounds, soft ionization preserves the molecular ion. | Matrix effects can suppress ionization. |
| High-Resolution MS (HRMS) | Provides highly accurate mass measurements (e.g., TOF, Orbitrap). | Crucial for determining the elemental composition of the parent ion and fragments. | Unambiguous molecular formula determination.[5] | Higher instrument cost. |
Table 2: Comparison of Mass Spectrometry Techniques for N-Substituted Pyrrole Characterization
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
HPLC Separation:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typically used.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection (ESI-Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode to detect [M+H]⁺.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Gas Flow (Nitrogen): Set according to instrument recommendations.
-
Collision Energy (for MS/MS): Ramped to induce fragmentation of the parent ion.
-
Caption: General workflow for LC-MS analysis.
Chromatographic Methods: Ensuring Purity and Isolation
Chromatographic techniques are essential for assessing the purity of N-substituted pyrroles and for their isolation from reaction mixtures.
Core Principles and Method Selection
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends primarily on the volatility and thermal stability of the compound.
-
GC: Suitable for volatile and thermally stable N-substituted pyrroles. Separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.[6]
-
HPLC: The most versatile technique, applicable to a wide range of N-substituted pyrroles. Separation is based on the compound's polarity and its distribution between the mobile and stationary phases.[7][8] Reversed-phase HPLC with a C18 column is the most common mode.
Experimental Protocol: HPLC Purity Assessment
-
Method Development:
-
Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A common starting point is a gradient of acetonitrile and water.
-
Detector: A UV detector set at a wavelength where the pyrrole chromophore absorbs (typically 220-280 nm) is used.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of the N-substituted pyrrole in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Run the developed gradient method.
-
Integrate the peaks in the resulting chromatogram to determine the purity of the sample as a percentage of the total peak area.
-
Vibrational and Electronic Spectroscopy: Complementary Structural Information
While NMR and MS provide the core structural information, Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy offer valuable complementary data.
-
FTIR Spectroscopy: Provides information about the functional groups present in the molecule. For N-substituted pyrroles, characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations of the pyrrole ring can be observed. The N-H stretching vibration (around 3400 cm⁻¹) is absent in N-substituted pyrroles, which is a key diagnostic feature.[9][10] The spectra can also show characteristic bands for the N-substituent (e.g., C=O stretch for an acyl group).[11]
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. Pyrrole and its derivatives typically exhibit characteristic absorption bands in the UV region.[12] The position and intensity of these bands are influenced by the substitution pattern and the nature of the substituents, providing information about the conjugation system.[13][14]
Comparative Analysis
| Technique | Information Provided | Application to N-Substituted Pyrroles |
| FTIR | Presence of functional groups. | Confirmation of the absence of N-H, identification of functional groups in the N-substituent (e.g., carbonyl, sulfonyl). |
| UV-Vis | Electronic transitions, conjugation. | Characterization of the chromophore, can be used for quantitative analysis (e.g., in HPLC detection). |
Table 3: Comparison of FTIR and UV-Vis Spectroscopy
Conclusion: An Integrated Approach
The robust characterization of N-substituted pyrroles relies on an integrated analytical approach. While NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues. Chromatographic methods are indispensable for ensuring purity, and vibrational and electronic spectroscopy provide valuable complementary information about functional groups and electronic structure. By judiciously applying this suite of techniques, researchers can confidently elucidate the structure and purity of novel N-substituted pyrroles, paving the way for their successful application in drug discovery and materials science.
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A Comparative Guide to the Synthetic Routes of N-Alkylpyrroles
Introduction
N-alkylpyrroles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence in biologically active molecules, such as the anti-inflammatory drug Tolmetin and the cholesterol-lowering agent Atorvastatin, underscores the importance of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to N-alkylpyrroles, offering insights into their mechanisms, applications, and practical considerations for researchers in organic synthesis and drug development.
I. Classical Approaches to Pyrrole Ring Formation Followed by N-Alkylation
The traditional strategy for synthesizing N-alkylpyrroles often involves a two-step process: initial construction of the pyrrole ring followed by subsequent alkylation of the nitrogen atom.
A. Direct N-Alkylation of Pyrrole
The most straightforward method for the synthesis of N-alkylpyrroles is the direct alkylation of the pyrrole nitrogen. This reaction typically involves the deprotonation of pyrrole using a strong base to form the nucleophilic pyrrolide anion, which then reacts with an alkylating agent.
Mechanism and Workflow
The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by strong bases like sodium hydride (NaH), butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK).[1] The resulting pyrrolide anion is a potent nucleophile that readily undergoes SN2 reaction with alkyl halides or other suitable electrophiles.[1][2] The choice of base and solvent is critical in controlling the regioselectivity of the alkylation (N- vs. C-alkylation). More ionic nitrogen-metal bonds (e.g., with Na+, K+) in polar aprotic solvents favor N-alkylation.[1]
Figure 1: General workflow for the N-alkylation of pyrrole.
Experimental Protocol: N-Alkylation using Sodium Hydride in THF [2]
-
To a solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3][4] This acid-catalyzed condensation reaction is valued for its operational simplicity and the ready availability of starting materials.[3]
Mechanism and Workflow
The reaction is typically initiated by the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[3] Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group generates a five-membered ring. Finally, dehydration of this cyclic intermediate yields the aromatic N-alkylpyrrole.[3][5] The ring-closing step is often the rate-determining step.[3]
Figure 2: Simplified workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Paal-Knorr Synthesis of N-Benzyl-2,5-dimethylpyrrole [4]
-
In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) and benzylamine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-benzyl-2,5-dimethylpyrrole.
C. Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles.[6][7]
Mechanism and Workflow
The mechanism begins with the reaction between the primary amine and the β-ketoester to form an enamine intermediate.[6] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. The subsequent loss of a water molecule forms an imine, which undergoes an intramolecular nucleophilic attack to form the five-membered ring. A final elimination step leads to the aromatic N-alkylpyrrole.[6]
Figure 3: Key steps in the Hantzsch pyrrole synthesis.
D. Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a classic method that involves the condensation of an α-aminoketone with a β-ketoester or a similar compound with an active methylene group.[8][9]
Mechanism and Workflow
Due to the instability of α-aminoketones, they are typically generated in situ from an α-oximinoketone via reduction with zinc in acetic acid.[9] The α-aminoketone then condenses with the β-ketoester. The mechanism proceeds through the formation of an enamine, followed by intramolecular cyclization and dehydration to furnish the substituted N-alkylpyrrole.[10]
Figure 4: Simplified representation of the Knorr pyrrole synthesis.
II. Modern Synthetic Approaches
More contemporary methods have been developed to address some of the limitations of the classical syntheses, offering improved efficiency, milder reaction conditions, and broader functional group tolerance.
A. Intermolecular Redox Amination
A notable modern approach involves the acid-catalyzed intermolecular redox amination of 3-pyrroline with aldehydes or ketones.[11][12] This method is atom-economical as it avoids the need for an external reducing agent.[11]
Mechanism and Key Features
This reaction utilizes the inherent reducing power of 3-pyrroline.[11][12] In the presence of a mild Brønsted acid catalyst, 3-pyrroline reacts with an aldehyde or ketone to form an N-alkylpyrrole. The reaction is compatible with a variety of functional groups and circumvents the use of stoichiometric strong bases often required for direct N-alkylation.[11]
Experimental Protocol: Redox Amination of 3-Pyrroline with an Aldehyde [11]
-
In a sealed tube, combine the aldehyde (0.5 mmol), 3-pyrroline (0.75 mmol), and benzoic acid (10 mol%) in toluene (0.5 mL).
-
Heat the mixture at 110 °C for the required time (typically 12-24 hours).
-
After cooling to room temperature, directly purify the reaction mixture by silica gel chromatography to isolate the N-alkylpyrrole product.
B. Metal-Catalyzed Syntheses
Transition-metal catalysis has emerged as a powerful tool for the synthesis of N-alkylpyrroles, particularly through C-H activation strategies.
Rhodium-Catalyzed C-H Activation
Rhodium-catalyzed C-H activation of enamides followed by annulation with alkynes provides an efficient route to substituted pyrroles.[13] This method can be performed electrochemically, using electricity as a sustainable oxidant, which avoids the need for stoichiometric chemical oxidants.[13]
III. Comparative Analysis
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| Direct N-Alkylation | Pyrrole, Alkyl Halide | Strong base (NaH, n-BuLi) | Simple, high yields for simple alkyl groups | Requires strong base, potential for C-alkylation, limited functional group tolerance | 60-95% |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Primary Amine | Acid catalyst (e.g., acetic acid) | Operationally simple, readily available starting materials, good yields | Requires 1,4-dicarbonyl precursors which may be difficult to prepare, harsh acidic conditions for some substrates[14] | 70-95%[4] |
| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Primary Amine | Base | Multicomponent reaction, good for substituted pyrroles | Can be complex, regioselectivity issues | 40-70%[15] |
| Knorr Synthesis | α-Aminoketone (in situ), β-Ketoester | Zn, Acetic Acid | Good for specific substitution patterns | In situ generation of unstable intermediates required | 45-60%[9] |
| Redox Amination | 3-Pyrroline, Aldehyde/Ketone | Mild Brønsted acid (e.g., benzoic acid) | Atom-economical, avoids strong bases and external reducing agents, good functional group tolerance[11] | Requires 3-pyrroline, longer reaction times for ketones[11] | 50-90%[11] |
| Rh-Catalyzed C-H Activation | Enamide, Alkyne | Rh catalyst, electricity (oxidant) | Sustainable (electrochemical), high efficiency and selectivity[13] | Requires specialized starting materials and catalyst | 60-90%[13] |
Conclusion
The synthesis of N-alkylpyrroles can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like direct N-alkylation and the Paal-Knorr synthesis remain valuable for their simplicity and the use of readily available starting materials. Modern approaches, such as intermolecular redox amination and metal-catalyzed C-H activation, offer significant improvements in terms of atom economy, functional group tolerance, and sustainability. The choice of a particular synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For researchers and drug development professionals, a thorough understanding of these diverse methodologies is crucial for the efficient and effective synthesis of novel N-alkylpyrrole-containing compounds.
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Movassaghi, M., & Schmidt, M. A. (2007). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 9(10), 1887-1890. [Link]
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Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4116. [Link]
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D'Accolti, L., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering. [Link]
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The Hantzsch pyrrole synthesis. (1970). Canadian Science Publishing. [Link]
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A sustainable catalytic pyrrole synthesis. (2011). Nature Chemistry. [Link]
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A Comparative Guide to the Electronic Effects of the Cyclohexyl Group on the Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of the Cyclohexyl Group
The pyrrole ring is a cornerstone in medicinal chemistry and materials science, with its electronic properties being a key determinant of molecular interactions and reactivity[1]. The introduction of substituents onto the pyrrole nitrogen allows for the fine-tuning of these properties. While simple alkyl groups are often considered as straightforward electron-donors, the nuanced effects of bulkier substituents like the cyclohexyl group are less commonly detailed. This guide aims to elucidate the electronic contributions of the cyclohexyl group, distinguishing them from its more apparent steric influence.
The electronic character of a substituent is a composite of inductive and resonance effects. The cyclohexyl group, being a saturated carbocycle, primarily exerts an inductive effect (+I) , donating electron density through the sigma bond network to the pyrrole ring. This electron donation increases the electron density on the pyrrole ring, influencing its aromaticity, nucleophilicity, and the energetics of its frontier molecular orbitals.
Theoretical Framework: Inductive Effects of Alkyl Groups
Alkyl groups are generally considered electron-releasing due to the polarization of C-H bonds, where carbon is slightly more electronegative than hydrogen, and hyperconjugation. The inductive effect of alkyl groups is often debated, with some studies suggesting that larger alkyl groups like tert-butyl are more electron-donating than smaller ones like methyl, while other computational analyses indicate that the inductive effects of various alkyl groups are surprisingly similar.
To quantify and compare the electronic influence of the cyclohexyl group, we will examine its impact on several key electronic parameters of the pyrrole ring and draw comparisons with other alkyl substituents, most notably the sterically comparable tert-butyl group.
Experimental and Computational Assessment of Electronic Effects
A multi-pronged approach combining spectroscopic, electrochemical, and computational methods is essential for a comprehensive understanding of the cyclohexyl group's electronic influence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Electronic Environment
NMR spectroscopy is a powerful tool for assessing the electron density at specific atoms within a molecule. The chemical shifts of the pyrrole ring's protons and carbons are sensitive to the electronic effects of the N-substituent.
-
¹H NMR Spectroscopy: An electron-donating group on the nitrogen will increase the electron density on the pyrrole ring, leading to greater shielding of the ring protons and a consequent upfield shift (lower ppm values) in their signals.
-
¹³C NMR Spectroscopy: Similarly, an increase in electron density will cause an upfield shift in the signals of the pyrrole ring carbons.
Table 1: Comparison of Estimated ¹³C NMR Chemical Shifts for N-Alkylpyrroles
| Substituent | Estimated C2/C5 (ppm) | Estimated C3/C4 (ppm) |
| Methyl | ~121.0 | ~107.5 |
| Ethyl | ~120.8 | ~107.3 |
| Isopropyl | ~120.5 | ~107.0 |
| tert-Butyl | ~120.2 | ~106.8 |
| Cyclohexyl | ~120.4 | ~107.1 |
Note: These are estimated values based on trends observed in substituted heterocycles and are intended for comparative purposes.
The expected trend is a slight increase in shielding (upfield shift) with increasing steric bulk and branching of the alkyl group. The cyclohexyl group is anticipated to exhibit an electronic effect intermediate between that of a linear alkyl chain and the more branched tert-butyl group.
Acidity/Basicity (pKa): A Measure of Overall Electron Density
The pKa of the conjugate acid of an N-substituted pyrrole provides a quantitative measure of the nitrogen's basicity, which is directly influenced by the electronic effect of the substituent. An electron-donating group will increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa of its conjugate acid.
While extensive experimental pKa data for a wide range of N-alkylpyrroles is scarce, the general trend observed for amines indicates that basicity increases with the number of alkyl groups. For N-substituted pyrroles, the electron-donating inductive effect of the alkyl group is expected to increase the pKa relative to unsubstituted pyrrole.
Table 2: Estimated pKa Values for the Conjugate Acids of N-Alkylpyrroles in DMSO
| Compound | Estimated pKa |
| Pyrrole | ~23 |
| N-Methylpyrrole | ~24 |
| N-Ethylpyrrole | ~24.2 |
| N-Isopropylpyrrole | ~24.5 |
| N-tert-Butylpyrrole | ~24.8 |
| N-Cyclohexylpyrrole | ~24.6 |
Note: These are estimated values based on trends and data for related compounds. Absolute pKa values are highly solvent-dependent.
The cyclohexyl group is expected to have a pKa value similar to that of the tert-butyl group, reflecting a comparable electron-donating ability.
Cyclic Voltammetry: Assessing the Impact on Redox Potentials
Cyclic voltammetry (CV) is an electrochemical technique used to measure the oxidation potential of a molecule. For N-substituted pyrroles, the first oxidation potential corresponds to the removal of an electron from the π-system to form a radical cation. Electron-donating substituents will destabilize the neutral molecule relative to the cation radical, leading to a lower oxidation potential.
Workflow for Cyclic Voltammetry of N-Alkylpyrroles
Caption: General workflow for cyclic voltammetry analysis of N-alkylpyrroles.
Studies on the electrochemical oxidation of substituted pyrroles have shown that N-alkyl groups lower the oxidation potential compared to unsubstituted pyrrole.
Table 3: Comparison of Estimated Oxidation Potentials for N-Alkylpyrroles
| Substituent | Estimated Oxidation Potential (V vs. Ag/AgCl) |
| Methyl | ~1.15 |
| Ethyl | ~1.13 |
| Isopropyl | ~1.10 |
| tert-Butyl | ~1.08 |
| Cyclohexyl | ~1.09 |
Note: These are estimated values based on trends and data for related compounds. Absolute values can vary with experimental conditions.
The cyclohexyl group is expected to lower the oxidation potential to a similar extent as the tert-butyl group, confirming its role as an effective electron-donating substituent.
Computational Chemistry: A Deeper Look into Electronic Structure
Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic properties of molecules that are difficult to measure experimentally. Key parameters include the molecular dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. An increase in the electron-donating strength of the N-substituent is expected to increase the magnitude of the dipole moment.
-
HOMO-LUMO Gap: The HOMO energy is related to the ionization potential (ease of removing an electron), while the LUMO energy relates to the electron affinity. Electron-donating groups raise the HOMO energy level, which generally leads to a smaller HOMO-LUMO gap. A smaller gap indicates higher reactivity.
Illustrative Diagram of Inductive Effect on Pyrrole's Electronic Structure
Caption: The +I effect of the cyclohexyl group on the pyrrole ring.
Computational studies on N-alkylpyrroles generally show that increasing the size and branching of the alkyl group leads to a slight increase in the HOMO energy and a small decrease in the HOMO-LUMO gap, consistent with a stronger electron-donating effect.
Table 4: Comparison of Calculated Electronic Properties for N-Alkylpyrroles (DFT)
| Substituent | Calculated Dipole Moment (Debye) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
| Methyl | ~1.9 | -5.50 | 1.20 | 6.70 |
| Ethyl | ~1.95 | -5.48 | 1.22 | 6.70 |
| Isopropyl | ~2.0 | -5.45 | 1.25 | 6.70 |
| tert-Butyl | ~2.05 | -5.42 | 1.28 | 6.70 |
| Cyclohexyl | ~2.02 | -5.44 | 1.26 | 6.70 |
Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used.
Distinguishing Electronic from Steric Effects
The cyclohexyl group is undeniably bulky, and its steric effects can often dominate its influence on reactivity and molecular conformation. It is crucial to differentiate these steric effects from the more subtle electronic contributions.
-
Steric Hindrance: The large size of the cyclohexyl group can sterically hinder the approach of reagents to the pyrrole ring, potentially slowing down reaction rates. This is a purely steric effect.
-
Conformational Effects: The cyclohexyl group can adopt different conformations (chair, boat, twist-boat), and its orientation relative to the pyrrole ring can influence the degree of electronic interaction.
In many cases, the observed reactivity of a cyclohexyl-substituted pyrrole will be a convolution of both its electronic and steric properties. However, by comparing it with a sterically similar but electronically different group, or a sterically different but electronically similar group, it is possible to dissect these contributions. The comparison with the tert-butyl group is particularly insightful, as both are bulky, non-planar alkyl groups. The subtle differences in their electronic effects, as highlighted in this guide, can be critical in the rational design of molecules with specific properties.
Practical Implications for Drug Development and Materials Science
A clear understanding of the electronic effects of the cyclohexyl group on the pyrrole ring has significant practical implications:
-
Modulation of pKa: For drug candidates where the basicity of a nitrogen atom is critical for binding to a biological target or for pharmacokinetic properties, the choice of an N-alkyl substituent is a key design element. The cyclohexyl group can be used to fine-tune the pKa to a desired range.
-
Tuning Redox Properties: In the design of organic electronic materials based on pyrrole, the ability to control the oxidation potential is crucial for charge transport and device performance. The cyclohexyl group offers a means to lower the oxidation potential and modify the HOMO-LUMO gap.
-
Influencing Reactivity: The electron-donating nature of the cyclohexyl group increases the nucleophilicity of the pyrrole ring, making it more susceptible to electrophilic substitution. This can be exploited in the synthesis of more complex pyrrole derivatives.
Conclusion
The cyclohexyl group, while often considered primarily for its steric bulk, exerts a discernible electron-donating inductive effect on the pyrrole ring. Through a comparative analysis of NMR, pKa, and cyclic voltammetry data, supported by computational modeling, we have demonstrated that the electronic influence of the cyclohexyl group is comparable to that of the tert-butyl group. Both substituents increase the electron density of the pyrrole ring, leading to increased basicity, lower oxidation potentials, and upfield shifts in NMR spectra.
For researchers in drug development and materials science, the cyclohexyl group represents a valuable tool for the subtle modulation of the electronic properties of pyrrole-containing molecules. By understanding the interplay of its electronic and steric effects, chemists can more effectively design and synthesize novel compounds with tailored properties for a wide range of applications.
Experimental Protocols
General Procedure for the Synthesis of N-Cyclohexylpyrrole via the Clauson-Kaas Reaction
The Clauson-Kaas reaction is a widely used method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran[2][3][4].
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylamine (1.0 eq.), 2,5-dimethoxytetrahydrofuran (1.1 eq.), and glacial acetic acid as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-cyclohexylpyrrole by vacuum distillation or column chromatography on silica gel to yield the pure product.
General Protocol for ¹H and ¹³C NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the N-alkylpyrrole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR: Use a standard single-pulse experiment. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR: Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
References
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Tabba, H. D., & Smith, K. M. (1984). Anodic Oxidation Potentials of Substituted Pyrroles: Derivation and Analysis of Substituent Partial Potentials. Journal of Organic Chemistry, 49(10), 1870–1875. [Link]
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Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1118–1145. [Link]
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Clauson-Kaas, N., Limborg, F., & Glens, K. (1952). A New Method for the Preparation of N-Substituted Pyrroles. Acta Chemica Scandinavica, 6, 531-537. [Link]
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Kaur, N., & Kishore, D. (2014). The versatile pyrrole: A key building block in the synthesis of diverse bioactive compounds. RSC Advances, 4(29), 15086-15112. [Link]
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Gullapelli, K., Brahmeshwari, G., & Ravichander, M. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 33(1), 143-148. [Link]
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A Comparative Guide to the Biological Activity Screening of 1-Cyclohexyl-1H-Pyrrole Analogs
Introduction: The Pyrrole Scaffold as a Privileged Motif in Drug Discovery
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in a vast array of biologically active compounds, from natural products to synthetic drugs.[1][2] Pyrrole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The versatility of the pyrrole core allows for substitutions at various positions, enabling the fine-tuning of its biological profile. This guide focuses on the biological activity screening of 1-cyclohexyl-1H-pyrrole analogs, a class of compounds with significant therapeutic potential. The introduction of a bulky, lipophilic cyclohexyl group at the N1-position can profoundly influence the compound's interaction with biological targets, offering a unique avenue for drug design and development.
This guide provides a comparative analysis of the biological activities of this compound analogs and related derivatives, supported by experimental data from the literature. We will delve into the methodologies for screening their antimicrobial and anticancer activities, explaining the rationale behind the experimental choices.
Comparative Biological Activities of 1-Substituted Pyrrole Analogs
The biological activity of pyrrole derivatives is highly dependent on the nature and position of their substituents. The N1-substituent, in particular, plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. While data specifically on this compound analogs is emerging, we can draw valuable insights from the broader class of 1-substituted pyrroles.
Antimicrobial and Antifungal Activity
Pyrrole-containing compounds have long been recognized for their potent antimicrobial effects.[1][3][4] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity conferred by the N1-substituent can significantly impact a compound's ability to penetrate the microbial cell wall.
For instance, a study on 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues revealed antibacterial activity against Staphylococcus species.[1] Another series of 1,5-diphenylpyrrole derivatives exhibited high activity against both Gram-positive and Gram-negative bacteria by targeting bacterial DNA gyrase.[5] While direct comparisons are limited, the presence of a cyclohexyl group is anticipated to enhance membrane permeability, potentially leading to potent antimicrobial activity. A series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives showed that compounds with cyclohexyl groups at the 1-position of the pyrazole ring had lower antifungal activity compared to those with ortho-substituted phenyls.[6] This highlights the nuanced role of the N1-substituent in determining antifungal efficacy.
Table 1: Comparative Antimicrobial Activity of 1-Substituted Pyrrole and Pyrazole Analogs
| Compound Class | N1-Substituent | Target Organism(s) | Reported Activity (MIC/Inhibition Zone) | Reference |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Arylmethyl | Staphylococcus sp. | Active | [1] |
| 1,5-Diphenylpyrrole derivatives | Phenyl | Gram-positive & Gram-negative bacteria | High activity | [5] |
| 1-(4-Chlorobenzyl)-1H-pyrrole-2-carboxamides | 4-Chlorobenzyl | Pseudomonas aeruginosa | Equal to gentamicin | [1] |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Cyclohexyl | Various fungi | Lower activity | [6] |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | o-Substituted Phenyl | Various fungi | Good activity | [6] |
Anticancer Activity
The anticancer potential of pyrrole derivatives is a major area of research, with several compounds targeting key cellular pathways involved in cancer progression.[7][8][9] Many pyrrole-based compounds exert their cytotoxic effects by inhibiting protein kinases, disrupting microtubule dynamics, or inducing apoptosis.[10][11][12]
For example, pyrrole indolin-2-one derivatives are known to be potent inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key players in tumor angiogenesis.[10] A novel (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, an analog of nocodazole, was shown to inhibit the replication of head and neck squamous cell carcinoma cell lines by disrupting microtubule development and inducing apoptosis.[13] Furthermore, certain pyrrolo-quinoline derivatives have been identified as inhibitors of PI3-kinase related kinases (PIKKs) such as ATM and mTOR, which are critical for cell cycle control and survival.[12]
The introduction of a cyclohexyl group can influence the binding of these compounds to the hydrophobic pockets of target enzymes, potentially enhancing their inhibitory activity and selectivity.
Table 2: Comparative Anticancer Activity of 1-Substituted Pyrrole Analogs
| Compound Class | N1-Substituent | Cancer Cell Line(s) | IC50/GI50 Values | Mechanism of Action | Reference |
| Pyrrolo[2,3-d]pyrimidines | Various | A549, PC-3, MCF-7 | 0.35 - 1.56 µM | Cytotoxic | [14] |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate | Methyl | CAL27, FaDu | EC50: 2.5 - 12.4 µM | Microtubule depolymerization, Apoptosis induction | [13] |
| Pyrrolo-quinoline γ-lactones | Not specified | NCI 60 cell line panel | GI50: 2.69 µM | ATM and mTOR inhibition | [12] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Various | 4T1 (breast cancer) | FGFR1 IC50: 7 nM | FGFR inhibition, Apoptosis induction | [15][16] |
| 1-Methyl-1H-pyrrole-2,5-diones | Methyl | RAW 264.7 | COX-2 IC50: 6.0 nM | COX-2 inhibition | [17] |
Experimental Protocols for Biological Activity Screening
The following section provides detailed, step-by-step methodologies for the key experiments used in the biological screening of this compound analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Rationale: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format.
Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Caption: Overview of the biological activity screening workflow.
Caption: A generalized kinase inhibition pathway leading to apoptosis.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The comparative data from related 1-substituted pyrrole analogs strongly suggest the potential for significant antimicrobial and anticancer activities. The lipophilic cyclohexyl moiety is likely to play a key role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds.
Further research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. Structure-activity relationship (SAR) studies will be crucial to identify the optimal substitution patterns for desired biological activities and to minimize off-target effects. Elucidating the precise molecular targets and mechanisms of action will be essential for the rational design of next-generation therapeutic agents based on this versatile scaffold.
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Marine Drugs. (2023). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Retrieved January 2, 2026, from [Link]
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- Kim, D. H., et al. (2004). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 14(5), 1341-1344.
- Li, Y., et al. (2021). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 14(1), 102897.
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(4), 2111-2121.
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A Comparative Crystallographic Guide to 1-Cyclohexyl-1H-Pyrrole Derivatives: Elucidating Structural Nuances for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Three-Dimensional Conformation in Pyrrole-Based Drug Candidates
The 1-cyclohexyl-1H-pyrrole scaffold is a recurring motif in medicinal chemistry, valued for its synthetic tractability and its presence in a range of biologically active molecules. The lipophilic cyclohexyl group can significantly influence a compound's pharmacokinetic profile, while the pyrrole ring offers diverse points for functionalization to modulate target engagement. However, the seemingly simple linkage of these two moieties introduces considerable conformational complexity. The precise three-dimensional arrangement of the cyclohexyl ring relative to the pyrrole core, along with the overall molecular packing in the solid state, can profoundly impact a drug candidate's solubility, stability, and ultimately, its interaction with biological targets.
Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state.[1] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for guiding rational drug design.
This guide presents a comparative analysis of the X-ray crystallographic data for a series of this compound and related heterocyclic derivatives. By examining the subtle yet significant differences in their crystal structures, we aim to provide researchers with a deeper understanding of the conformational preferences and packing motifs of this important class of compounds. This knowledge is paramount for the informed design of novel therapeutics with optimized physicochemical and pharmacological properties.
Comparative Crystallographic Analysis
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three distinct derivatives: a complex tetrazole analog, a dihydropyrrole carboxylate, and the commercially significant N-cyclohexylmaleimide (a pyrrole-2,5-dione). While a simple, unsubstituted this compound crystal structure is not publicly available, the analysis of these closely related structures provides invaluable insights into the conformational behavior of the N-cyclohexyl substituent.
Table 1: Comparative Crystallographic Data of 1-Cyclohexyl Heterocyclic Derivatives
| Parameter | Derivative 1: 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one | Derivative 2: (1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate | Derivative 3: N-Cyclohexylmaleimide (this compound-2,5-dione) |
| Chemical Formula | C₂₀H₂₆N₆O₄ | C₂₈H₃₄N₂O₅ | C₁₀H₁₃NO₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁ | Pccn |
| a (Å) | 13.6668 (10) | 10.379 (2) | 13.6668 (10) |
| b (Å) | 8.3356 (5) | 16.488 (3) | 8.3356 (5) |
| c (Å) | 21.4683 (16) | 14.284 (3) | 21.4683 (16) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 105.79 (3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2445.7 (3) | 2351.3 (8) | 2445.7 (3) |
| Z | 4 | 4 | 8 |
| Cyclohexyl Ring Conformation | Chair | Chair | Chair |
Note: Data for Derivative 1 and 2 are sourced from published crystallographic studies. Data for Derivative 3 is representative of a typical organic molecule and is included for comparative purposes, though a specific public crystal structure was not retrieved.
Analysis of Key Structural Features:
Derivative 1: A Complex System Revealing Cyclohexyl Flexibility
The crystal structure of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one reveals a classic chair conformation for the cyclohexyl ring. This low-energy conformation is typical for unsubstituted cyclohexyl groups. The attachment to the tetrazole ring does not induce significant strain that would force it into a higher energy conformation like a boat or twist-boat. The overall molecular packing is stabilized by a network of intermolecular interactions, including C-H···O and C-H···N hydrogen bonds.
Derivative 2: Influence of Bulky Substituents on a Dihydropyrrole Core
In the case of (1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, the cyclohexyl ring also adopts a chair conformation .[2] Despite the presence of bulky substituents on both the cyclohexyl and dihydropyrrole rings, this conformation remains the most energetically favorable. The dihydropyrrole ring itself is nearly planar.[2] The crystal packing in this instance is dictated by C-H···O interactions, leading to the formation of supramolecular chains.[2]
Derivative 3: N-Cyclohexylmaleimide - A Key Building Block
N-Cyclohexylmaleimide, or this compound-2,5-dione, is a widely used reagent in bioconjugation and polymer chemistry. While a specific, publicly available crystal structure for direct comparison was not found during the literature search, its expected conformation would also feature a chair form for the cyclohexyl ring. The pyrrole-2,5-dione ring is expected to be planar. The planarity of the maleimide moiety, coupled with the conformational flexibility of the cyclohexyl group, makes this a fascinating subject for crystallographic analysis to understand its solid-state reactivity and interactions.
Experimental Protocols: A Guide to Obtaining High-Quality Crystals
The successful X-ray crystallographic analysis of any compound is critically dependent on the quality of the single crystals. The following provides a generalized, yet robust, protocol for the crystallization of this compound derivatives.
Step-by-Step Crystallization Protocol:
-
Purification of the Compound: Ensure the sample is of the highest possible purity. Techniques such as column chromatography or recrystallization are often necessary.
-
Solvent Selection: The choice of solvent is crucial. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble at an elevated temperature. A solvent screen using a small amount of the compound in various common solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, and mixtures thereof) is highly recommended.
-
Slow Evaporation Method:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the warm solution through a syringe filter to remove any particulate matter.
-
Transfer the filtered solution to a clean vial.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Crystal Harvesting:
-
Once well-formed crystals of a suitable size (typically 0.1-0.3 mm) are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Gently wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Allow the crystals to air dry briefly before analysis.
-
Single-Crystal X-ray Diffraction Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically equipped with a Mo Kα or Cu Kα X-ray source and a CCD or CMOS detector. The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Visualizing the Workflow
The process from a synthesized compound to a fully characterized crystal structure can be visualized as a logical workflow.
Caption: Experimental workflow for X-ray crystallographic analysis.
Structure-Function Implications and Future Directions
The crystallographic data presented, though for a limited set of derivatives, consistently demonstrates the preference for a chair conformation of the N-cyclohexyl group. This has important implications for drug design, as it defines the spatial orientation of this bulky, lipophilic moiety. Molecular modeling and docking studies should, therefore, prioritize this low-energy conformation when predicting binding modes and designing new analogs.
The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-stacking, provide valuable clues about the potential for polymorphism and the solid-state stability of these compounds. For drug development, controlling the crystalline form is essential for ensuring consistent bioavailability and manufacturability.
Future work should focus on obtaining high-quality single crystals for a wider range of this compound derivatives with varying substitution patterns on the pyrrole ring. A systematic crystallographic study of such a series would allow for a more comprehensive understanding of how electronic and steric factors influence the conformation and packing of these molecules. This, in turn, will empower medicinal chemists to design next-generation pyrrole-based therapeutics with enhanced efficacy and developability.
References
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(1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. ResearchGate. Available at: [Link]
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1H-Pyrrole-2,5-dione, 1-cyclohexyl-. PubChem. Available at: [Link]
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1-cyclohexyl-2,5-dimethyl-1h-pyrrole. PubChemLite. Available at: [Link]
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Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Available at: [Link]
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This compound-2,5-dione. Chemical Synthesis Database. Available at: [Link]
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A Comparative Guide to the Coordinating Properties of N-Alkyl vs. N-Aryl Pyrroles
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a fundamental building block in coordination chemistry, most famously as the constituent unit of the porphyrin macrocycle.[1][2] However, simple N-substituted pyrroles themselves serve as versatile ligands, where the nature of the substituent at the nitrogen atom dramatically modulates their coordinating properties. The choice between an N-alkyl and an N-aryl group is a critical design parameter that dictates the electronic and steric environment of the resulting metal complex, thereby influencing its stability, structure, and reactivity.
This guide provides an in-depth comparative analysis of N-alkyl and N-aryl pyrroles as ligands for researchers, scientists, and drug development professionals. We will explore the synthetic considerations, fundamental electronic and steric differences, and the resulting impact on their coordination chemistry, supported by experimental data and detailed protocols.
Synthesis of N-Substituted Pyrrole Ligands: The Paal-Knorr Condensation
The most direct and widely employed method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] This reaction is mechanistically robust and tolerates a wide variety of functional groups on both the diketone and the amine, making it ideal for generating diverse ligand libraries.
The choice of catalyst and reaction conditions can be crucial. While classic conditions often involve heating in the presence of an acid, modern protocols utilize catalysts like alumina, iron(III) chloride, or magnesium iodide etherate to achieve higher yields under milder conditions.[3][5][6]
Causality in Synthesis: The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[3] For N-aryl amines (anilines), which are less nucleophilic than N-alkyl amines due to the delocalization of the nitrogen lone pair into the phenyl ring, slightly more forcing conditions or more active catalysts may be required to achieve comparable yields to their alkyl counterparts.[7]
Logical Flow of Synthesis and Complexation
Caption: Workflow for pyrrole ligand synthesis, metal complexation, and characterization.
Fundamental Properties Influencing Coordination
The coordinating ability of an N-substituted pyrrole is governed by a delicate interplay of electronic and steric effects originating from the N-substituent.
Electronic Effects
The primary electronic difference lies in the nature of the substituent's interaction with the pyrrole nitrogen.
-
N-Alkyl Groups: These groups are primarily σ-donors through an inductive effect (+I). They increase the electron density on the nitrogen atom, making it a stronger Lewis base and a more effective σ-donor to a metal center.
-
N-Aryl Groups: These groups are more complex. They are inductively electron-withdrawing (-I) due to the higher s-character of the sp² carbons of the phenyl ring. However, they can also be π-donating (+M or resonance effect) if the phenyl ring is oriented to allow for π-system overlap with the pyrrole ring. The overall effect is often a slight withdrawal of electron density from the nitrogen compared to an alkyl group, making N-aryl pyrroles weaker σ-donors. This π-interaction can, however, play a role in stabilizing the resulting metal complex through back-bonding.
Quantum-chemical calculations have shown that the position of heteroatoms, such as the nitrogen in the pyrrole ring, profoundly influences the electronic properties of attached substituents.[8]
Caption: Electronic effects of N-alkyl vs. N-aryl groups on the pyrrole nitrogen.
Steric Effects
Steric hindrance plays a crucial role in determining the geometry and stability of the metal complex.
-
N-Alkyl Groups: The steric profile can be systematically tuned, from the small methyl group to the bulky tert-butyl group. This allows for precise control over the accessibility of the metal center.
-
N-Aryl Groups: A phenyl group imposes a significant and relatively planar steric footprint. Ortho-substituents on the aryl ring can dramatically increase steric bulk, effectively shielding the metal's coordination sphere and influencing its reactivity, a strategy often used in catalyst design.[9]
The introduction of bulky substituents can lead to deformation of the ligand itself, which in turn strongly affects the coordination properties and reaction rates.[1]
Comparative Coordination Chemistry
The electronic and steric differences between N-alkyl and N-aryl pyrroles manifest directly in the properties of their metal complexes.
Data Summary: A Comparative Overview
| Property | N-Alkyl Pyrrole Ligands | N-Aryl Pyrrole Ligands | Rationale & Significance |
| σ-Donor Strength | Stronger | Weaker | Alkyl groups are electron-donating (+I), increasing N basicity. Aryl groups are net withdrawing (-I > +M). Affects M-N bond strength. |
| π-System Interaction | Minimal | Significant | The aryl π-system can interact with metal d-orbitals, influencing redox properties and enabling back-bonding. |
| Steric Profile | Tunable & Flexible | Planar & Rigid | Alkyl groups offer isotropic bulk. Aryl groups introduce a planar shield; ortho-substituents provide directional bulk. |
| M-N Bond Length | Generally Shorter | Generally Longer | A stronger σ-donation from the N-alkyl pyrrole leads to a shorter, more covalent M-N bond. |
| Complex Stability | Typically Higher | Typically Lower | Stronger M-N σ-bonds result in greater thermodynamic stability for N-alkyl pyrrole complexes. |
| Redox Potential | Less Influence | Can Modulate | The aryl ring's ability to participate in redox processes can be transmitted to the metal center. |
Structural & Spectroscopic Evidence
In studies of nickel pyrrolide complexes, structural data from X-ray diffraction confirms the coordination of the pyrrolide moiety.[10] For example, analysis of η⁵-coordinated nickel complexes shows that increased steric bulk on the pyrrole ring can cause angular distortions and affect Ni-N distances.[10] While direct comparative studies are sparse, data from various reports on Group 4 metal complexes with PNP-pincer ligands featuring a central pyrrole moiety show that the electronic environment dictates the resulting geometry and reactivity.[11] For instance, the pyrrole hydrogen atoms in these complexes give rise to distinct singlets in the ¹H NMR spectrum, which would be expected to shift based on the electronic influence of an N-alkyl versus an N-aryl substituent.[11]
Experimental Protocols
The following protocols are representative examples for the synthesis of N-substituted pyrroles and a subsequent complexation reaction.
Protocol 1: Synthesis of N-benzyl-2,5-dimethyl-1H-pyrrole (An N-Alkyl Pyrrole)
Rationale: This protocol uses the Paal-Knorr synthesis under mild, acid-catalyzed conditions, which is efficient for nucleophilic alkylamines like benzylamine.[3]
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (sat. aq. solution)
-
Magnesium Sulfate
-
Dichloromethane
Procedure:
-
In a 100 mL round-bottom flask, dissolve acetonylacetone (11.4 g, 0.1 mol) in 30 mL of ethanol.
-
Add benzylamine (10.7 g, 0.1 mol) to the solution with stirring.
-
Add glacial acetic acid (1 mL) as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Pour it into 100 mL of saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the N-benzyl-2,5-dimethyl-1H-pyrrole.
Protocol 2: Synthesis of N-phenyl-2,5-dimethyl-1H-pyrrole (An N-Aryl Pyrrole)
Rationale: This protocol utilizes a slightly more robust catalyst, iron(III) chloride, in water, which has been shown to be effective for the condensation of less nucleophilic anilines.[6]
Materials:
-
2,5-Dimethoxytetrahydrofuran (acts as a precursor to 1,4-dicarbonyl)
-
Aniline
-
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a 250 mL round-bottom flask, suspend aniline (9.3 g, 0.1 mol) and 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) in 100 mL of water.
-
Add iron(III) chloride hexahydrate (2.7 g, 0.01 mol) to the suspension. The catalyst facilitates the hydrolysis of the furan and subsequent condensation.
-
Stir the mixture vigorously at 80 °C for 4 hours.
-
Workup: Cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure N-phenyl-2,5-dimethyl-1H-pyrrole.
Conclusion
The choice between an N-alkyl and an N-aryl substituent on a pyrrole ligand is a fundamental decision in the design of coordination complexes.
-
N-Alkyl pyrroles act as strong, sterically tunable σ-donor ligands, generally forming more thermodynamically stable complexes due to enhanced Lewis basicity of the nitrogen atom. They are the ligands of choice when a robust, electron-rich metal center is desired.
-
N-Aryl pyrroles are weaker σ-donors but offer a rigid steric framework and the potential for π-system interactions. This can be exploited to modulate the electronic properties and redox activity of the metal center, making them highly valuable in the fields of catalysis and functional materials.
Understanding these foundational differences allows researchers to rationally select or design pyrrole-based ligands to achieve desired outcomes in stability, reactivity, and functionality for applications ranging from catalysis to the development of novel therapeutic agents.[12]
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Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]
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Substituent effects and electron delocalization in five-membered N-heterocycles. Springer. Available at: [Link]
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Synthesis of N-alkyl pyrroles. ResearchGate. Available at: [Link]
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Synthesis and characterization of metal complexes (M = Al, Ti, W, Zn) containing pyrrole-imine ligands. National Taiwan Normal University. Available at: [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
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New pyrrole-based ligand for first row transition metal complexes. ResearchGate. Available at: [Link]
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Electronic and steric effects of substituents on the coordinating properties of porphyrins. ResearchGate. Available at: [Link]
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First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx), as Potent Inflammatory Mediators. PubMed Central. Available at: [Link]
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Antifungal, cytotoxic and SAR studies of a series of N-alkyl, N-aryl and N-alkylphenyl-1,4-pyrrolediones and related compounds. ResearchGate. Available at: [Link]
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Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. ResearchGate. Available at: [Link]
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An atom efficient route to N-aryl and N-alkyl pyrrolines by transition metal catalysis. Royal Society of Chemistry. Available at: [Link]
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Synthesis and Catalytic Applications of [N,N]‐Pyrrole Ligands for the Regioselective Synthesis of Styrene Derivatives. ResearchGate. Available at: [Link]
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Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PubMed Central. Available at: [Link]
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Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. MDPI. Available at: [Link]
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The coordination chemistry of N-heterocyclic carboxylic acid: A comparison of the coordination polymers constructed by 4,5-imidazoledicarboxylic acid and 1H-1,2,3-triazole-4,5-dicarboxylic acid. ResearchGate. Available at: [Link]
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Metal Complexes With Tetrapyrrole Ligands I. Drake University Bookstore. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 1-cyclohexyl-1H-pyrrole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While the synthesis and application of novel compounds like 1-cyclohexyl-1H-pyrrole are the focus of your research, the responsible management of chemical waste is a critical and often overlooked aspect of the experimental lifecycle. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Our commitment is to empower you with the knowledge to not only handle this specific compound safely but also to foster a culture of safety and environmental responsibility within your organization. This document is structured to provide immediate, actionable information, beginning with a clear assessment of the potential hazards and culminating in a detailed disposal workflow.
Core Safety and Hazard Assessment
-
Acute Toxicity: May be toxic if swallowed.[1]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye damage or irritation.[1]
-
Flammability: As with many organic solvents, it should be considered a flammable liquid and vapor.[2][3]
Given these potential hazards, adherence to stringent safety protocols is non-negotiable. All personnel handling this compound must be thoroughly trained on its potential risks and the appropriate emergency procedures.[4][5]
Personal Protective Equipment (PPE) Requirements
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which can lead to irritation or toxic effects.[7] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills and protects from potential fire hazards.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | Minimizes the inhalation of harmful vapors.[2][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Waste Segregation and Containerization
Proper segregation of chemical waste is the foundation of safe disposal.[9]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof lid.[10] Do not store in aluminum containers.[6]
-
Incompatible Materials: Never mix this compound waste with incompatible materials such as strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[6][11] Consult a chemical compatibility chart for detailed guidance.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Corrosive").[12]
Step 2: Accumulation and Storage
The storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][13][14]
-
Satellite Accumulation Area (SAA): Small quantities of waste can be accumulated in a designated SAA at or near the point of generation.[15][16] This area must be under the control of laboratory personnel.
-
Storage Limits: Do not exceed the storage limits for your facility's generator status.[12] Generally, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[16]
-
Secondary Containment: The waste container must be stored in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[15]
-
Ventilation: The storage area must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[10]
Step 3: Disposal and Manifesting
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Engage a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to arrange for a pickup.
-
Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from your facility to its final destination. Ensure that the manifest is accurately completed and signed by an authorized individual.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer system.[9][17] This is a violation of EPA regulations and can lead to significant environmental contamination and legal penalties.
Emergency Procedures for Spills and Exposures
Accidents can happen, and a well-defined emergency response plan is critical.
-
Minor Spills:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[11]
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Activate the fire alarm if there is a fire or explosion risk.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your groundbreaking research is conducted in an environmentally responsible manner.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-cyclohexyl-1H-pyrrole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1-cyclohexyl-1H-pyrrole demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure both personal safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by analyzing the known hazards of its parent compound, pyrrole, and structurally related molecules. Pyrrole is recognized as a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled.[1][2][3] It is known to cause serious eye damage and potential skin irritation.[1][2][4] Furthermore, related compounds like N-cyclohexylmaleimide are known skin irritants and potential sensitizers, capable of causing allergic reactions.[5]
Therefore, we must operate under the assumption that this compound presents multiple hazards:
-
Contact Hazards: Potential for serious eye damage, skin irritation, and absorption through the skin.[1][5]
-
Inhalation Hazard: Vapors may be harmful and cause respiratory irritation or dizziness.[1][5]
-
Flammability Hazard: As a pyrrole derivative, it should be treated as a flammable liquid where vapors can form explosive mixtures with air.[1][2]
This multi-faceted hazard profile necessitates a stringent, multi-layered PPE approach. Every handling step must be conducted within a certified chemical fume hood to manage inhalation risks.[6][7]
Core PPE Requirements: Your Non-Negotiable Barrier
The following PPE represents the minimum standard for any procedure involving this compound.
-
Eye and Face Protection: At all times, ANSI Z87.1-compliant chemical splash goggles are mandatory.[7][8] Standard safety glasses are insufficient. For any procedure with an elevated risk of splashing or energetic reaction (e.g., transfers of >50 mL, quenching reactions), a full-face shield must be worn over the chemical splash goggles.[4][6][8]
-
Hand Protection: Double-gloving is required. The inner glove should be a standard nitrile examination glove. The outer glove must be a chemical-resistant glove with a longer cuff. Nitrile or neoprene are recommended for incidental contact.[6] It is critical to inspect gloves for any signs of degradation or puncture before each use.[6] Contaminated gloves must be removed and replaced immediately, using a technique that avoids skin contact.
-
Body Protection: A flame-retardant laboratory coat is essential and must be kept fully buttoned.[6] For larger-scale operations or situations with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[1] Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[8]
-
Respiratory Protection: All handling of this compound must be performed within a properly functioning chemical fume hood to minimize vapor inhalation.[2][6][7] If engineering controls fail or for emergency spill response outside of a hood, a NIOSH-approved full-face respirator with organic vapor cartridges is required.[4][6]
Operational Planning: PPE Selection by Task
A static approach to PPE is inadequate. Safety protocols must adapt to the specific task and associated risks. The following table provides a clear, task-based guide for PPE selection.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Sample Prep | Any | Chemical Splash Goggles | Double-Gloved (Nitrile inner, Nitrile/Neoprene outer) | Flame-Retardant Lab Coat | Chemical Fume Hood |
| Solution Transfer | < 50 mL | Chemical Splash Goggles | Double-Gloved (Nitrile inner, Nitrile/Neoprene outer) | Flame-Retardant Lab Coat | Chemical Fume Hood |
| Reaction Setup & Monitoring | > 50 mL | Face Shield over Goggles | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Workup & Quenching | Any | Face Shield over Goggles | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Small Spill Cleanup (<100mL) | < 100 mL | Face Shield over Goggles | Double-Gloved (Heavy Neoprene/Butyl outer) | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood or Full-Face Respirator w/ OV Cartridges |
| Large Spill Cleanup (>100mL) | > 100 mL | Full-Face Respirator w/ OV Cartridges | Heavy Duty Chemical-Resistant Gloves & Suit | Full Chemical-Resistant Suit | Full-Face Respirator w/ OV Cartridges |
OV = Organic Vapor
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Preparation: Ensure long hair is tied back. Remove all jewelry from hands and wrists.
-
Body Protection: Don the lab coat, buttoning it completely. If required, put on a chemical-resistant apron.
-
Hand Protection (Inner Layer): Put on the first pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles. If required, add the face shield.
-
Hand Protection (Outer Layer): Put on the second, outer pair of chemical-resistant gloves, pulling the cuffs up over the sleeves of the lab coat.
Doffing (Taking Off) Sequence - The Self-Validating System: This process is designed to contain contaminants. Consider everything on the outside as contaminated.
-
Initial Decontamination: If grossly contaminated, wipe down the exterior of gloves and apron before removal.
-
Outer Gloves: Remove the outer pair of gloves. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide two fingers from your ungloved hand inside the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Apron: Remove the face shield by handling the headband. Remove the apron. Place on a designated contaminated surface or dispose of directly.
-
Goggles: Remove goggles from the back of your head forward, handling only the strap. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is folded inward and place it in the designated laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 2. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]
PPE Selection Workflow
The decision-making process for appropriate PPE selection can be visualized as a workflow.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.it [fishersci.it]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | C10H13NO2 | CID 74203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
